HIV-1 integrase inhibitor
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H9N3O4 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)/b9-5+ |
InChI Key |
ZIRLWIWYZCQZJW-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=C\C(=O)C(=O)O)/O)CN=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of HIV-1 Integrase Strand Transfer Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Integrase Strand Transfer Inhibitors (INSTIs) represent a cornerstone of modern antiretroviral therapy (ART), effectively suppressing HIV-1 replication by targeting a critical step in the viral lifecycle. This guide provides an in-depth examination of the molecular mechanism by which these small molecules inhibit the HIV-1 integrase (IN) enzyme. We will explore the structure and function of the integrase enzyme, the specifics of the strand transfer reaction, the precise molecular interactions of INSTIs within the enzyme's active site, and the quantitative measures of their potency. Furthermore, this document details the key experimental protocols used to characterize these inhibitors and the genetic pathways leading to drug resistance.
The HIV-1 Integration Process: A Two-Step Catalysis
The integration of the reverse-transcribed viral DNA into the host cell's genome is an essential step for productive HIV-1 infection, and this process is catalyzed by the viral enzyme integrase.[1][2] Integrase is a 288-amino acid protein comprising three functional domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD).[3] The integration process is a two-step reaction:
-
3'-Processing: This initial step occurs in the cytoplasm within a large nucleoprotein complex known as the pre-integration complex (PIC).[2] Integrase binds to the long terminal repeat (LTR) sequences at the ends of the viral DNA and performs a specific endonucleolytic cleavage, removing a dinucleotide from each 3' end.[1][4][5] This reaction exposes a reactive 3'-hydroxyl group on the invariant CA dinucleotides.[4][5]
-
Strand Transfer: Following the migration of the PIC into the nucleus, the integrase, now assembled into a stable nucleoprotein complex on the viral DNA ends called the intasome, captures the host chromosome.[5][6][7] In the strand transfer step, the exposed 3'-hydroxyl groups of the viral DNA act as nucleophiles to attack the phosphodiester backbone of the host DNA.[5][8] This transesterification reaction covalently links the viral DNA to the host genome, forming the integrated provirus which serves as a template for viral gene transcription.[1]
Caption: The HIV-1 integration pathway from cytoplasm to nucleus.
Molecular Mechanism of Action of INSTIs
INSTIs are catalytic inhibitors that function at the active site of the integrase enzyme.[3] Their primary mechanism involves blocking the strand transfer reaction, thereby preventing the insertion of viral DNA into the host chromosome.[3][9]
The catalytic core domain of integrase contains a highly conserved D, D, E motif (Asp64, Asp116, and Glu152) which coordinates two divalent metal ions, typically Mg²⁺ or Mn²⁺.[3] These cations are essential for the catalytic activity of the strand transfer reaction.[3] INSTIs possess a pharmacophore with a metal-binding scaffold that effectively chelates these two Mg²⁺ ions in the active site.[10] This chelation displaces the reactive 3'-hydroxyl end of the viral DNA, preventing its nucleophilic attack on the host DNA.[10] By binding to the integrase-viral DNA complex (the intasome), INSTIs effectively trap this complex, preventing the completion of the integration process.[9][11] This mechanism explains why INSTIs are potent inhibitors of the strand transfer step but are ineffective against the 3'-processing step.[4][5]
Caption: INSTIs chelate Mg²⁺ ions in the integrase active site.
Quantitative Analysis of INSTI Potency
The potency of INSTIs is evaluated using various quantitative measures, with the half-maximal inhibitory concentration (IC₅₀) and the dissociation half-life (t₁/₂) being particularly informative. Second-generation INSTIs, such as dolutegravir (B560016) and bictegravir, exhibit significantly longer dissociation half-lives from the integrase-DNA complex compared to first-generation inhibitors like raltegravir (B610414) and elvitegravir (B1684570).[12][13][14] This prolonged binding is thought to contribute to their higher genetic barrier to resistance.[13]
| INSTI | Generation | Dissociation Half-life (t₁/₂) from Wild-Type IN-DNA Complex | Protein Binding | Plasma Half-life (t₁/₂) |
| Raltegravir (RAL) | First | 8.8 - 10 hours[12][15] | ~83%[16] | ~9 hours[16] |
| Elvitegravir (EVG) | First | 2.7 - 3.3 hours[12][15] | >99%[17] | 9.5 hours |
| Dolutegravir (DTG) | Second | 71 - 96 hours[12][13][14][15] | ~99%[17] | 13 - 14 hours[18] |
| Bictegravir (BIC) | Second | 163 hours[15] | >99%[19] | 15.9 - 20.9 hours[19] |
| Cabotegravir (CAB) | Second | 51 hours[15] | >99.8%[17] | 21 - 50 hours |
Key Experimental Protocols
The characterization of INSTIs relies on robust in vitro biochemical assays that measure the distinct catalytic activities of the integrase enzyme.[20]
Integrase Strand Transfer Assay
This assay is fundamental for identifying and characterizing inhibitors that specifically block the strand transfer step.
Objective: To measure the ability of HIV-1 integrase to covalently join a pre-processed viral DNA substrate to a target DNA molecule and to quantify the inhibitory effect of a compound on this reaction.
Methodology:
-
Reagents and Substrates:
-
Purified, recombinant full-length HIV-1 integrase.
-
A pre-processed donor DNA oligonucleotide mimicking one LTR end, often labeled with biotin.
-
A target DNA oligonucleotide, often labeled with digoxigenin (B1670575) (DIG).
-
Assay buffer containing HEPES, DTT, and a divalent cation (e.g., MnCl₂ or MgCl₂).
-
Test compound (potential INSTI) dissolved in DMSO.
-
-
Protocol Steps:
-
The reaction is typically performed in a 96-well microplate.
-
A solution of the test compound at various concentrations is pre-incubated with the HIV-1 integrase enzyme in the assay buffer. This allows the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the mixture of biotin-labeled donor DNA and DIG-labeled target DNA substrates.
-
The plate is incubated at 37°C for a set period (e.g., 1-18 hours) to allow the strand transfer reaction to proceed.[21]
-
The reaction is stopped, and the plate is washed to remove unbound reagents.
-
The amount of strand transfer product (biotin-DNA linked to DIG-DNA) is quantified, typically using an ELISA-based method with an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a detectable signal.
-
-
Data Analysis:
-
The signal generated is proportional to the amount of strand transfer activity.
-
The percentage of inhibition is calculated for each compound concentration relative to a DMSO control (no inhibitor).
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a typical HIV-1 integrase strand transfer assay.
3'-Processing Assay
This assay is used to identify compounds that may inhibit the initial processing of the viral DNA ends and to confirm the specificity of INSTIs for the strand transfer step.
Objective: To measure the endonucleolytic activity of HIV-1 integrase on a DNA substrate mimicking the viral LTR end.
Methodology:
-
Reagents and Substrates:
-
Purified, recombinant HIV-1 integrase.
-
A DNA oligonucleotide substrate that mimics a single, unprocessed viral LTR DNA end. This substrate is often labeled, for instance, with a fluorescent tag.
-
Assay buffer as described for the strand transfer assay.
-
-
Protocol Steps:
-
The assay is set up similarly to the strand transfer assay, with pre-incubation of the enzyme and test compound.
-
The reaction is started by the addition of the labeled DNA substrate.
-
Following incubation at 37°C, the reaction is stopped.
-
The products of the reaction (the cleaved dinucleotide and the processed DNA strand) are separated from the unprocessed substrate, typically by gel electrophoresis or by using a detection method sensitive to the cleavage, such as time-resolved fluorescence.[22]
-
-
Data Analysis:
-
The amount of processed product is quantified.
-
The inhibitory activity of a compound is determined by the reduction in the amount of processed product formed.
-
Mechanisms of Resistance to INSTIs
Resistance to INSTIs emerges through the selection of specific amino acid substitutions in the integrase enzyme that reduce the binding affinity of the inhibitor.[23]
-
First-Generation INSTIs (Raltegravir, Elvitegravir): Resistance to these agents is often conferred by primary mutations such as N155H, Q148H/R/K, or Y143H/R/C.[2] These mutations can be associated with secondary mutations (e.g., G140S) that may compensate for a loss of viral fitness while maintaining high-level resistance.[2]
-
Second-Generation INSTIs (Dolutegravir, Bictegravir): These inhibitors have a higher genetic barrier to resistance.[24][25] While they are active against many viruses with resistance to first-generation INSTIs, specific mutations like G118R and R263K can emerge under dolutegravir pressure, though often with a significant cost to viral replication capacity.[25][26] Combinations of mutations, such as G140S+Q148H, can confer broad cross-resistance to multiple INSTIs.[10][27]
| Mutation | Typically Associated With | Impact on Susceptibility |
| Y143C/H/R | Raltegravir | Reduces susceptibility to Raltegravir and Elvitegravir.[27] |
| N155H | Raltegravir, Elvitegravir | Reduces susceptibility to first-generation INSTIs.[27][28] |
| Q148H/R/K + G140S/A/C | Raltegravir, Elvitegravir | High-level resistance to first-generation INSTIs; can reduce susceptibility to second-generation INSTIs.[27][28] |
| G118R | Dolutegravir | Reduces dolutegravir susceptibility, often with reduced viral fitness.[25][26] |
| R263K | Dolutegravir | Reduces dolutegravir susceptibility.[26][27] |
Conclusion
HIV-1 Integrase Strand Transfer Inhibitors are highly potent antiretroviral agents that act via a well-defined molecular mechanism. By chelating essential divalent metal ions in the integrase active site, they specifically block the strand transfer step of viral DNA integration, a critical process for viral replication. The development of second-generation INSTIs with longer target-binding residence times has led to improved resistance profiles, making them a preferred component of first-line HIV-1 treatment regimens. A thorough understanding of their mechanism of action, the assays used for their characterization, and the pathways of resistance is crucial for the ongoing development of new and more durable antiretroviral therapies.
References
- 1. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Pharmacological Analyses of HIV-1 Integrase Flexible Loop Mutants Resistant To Raltegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3'-processing and strand transfer catalysed by retroviral integrase in crystallo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3′-Processing and strand transfer catalysed by retroviral integrase in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoprotein intermediates in HIV-1 DNA integration: structure and function of HIV-1 intasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and function of retroviral integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action. | Semantic Scholar [semanticscholar.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Structure-based modeling of the functional HIV-1 intasome and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dolutegravir (S/GSK1349572) exhibits significantly slower dissociation than raltegravir and elvitegravir from wild-type and integrase inhibitor-resistant HIV-1 integrase-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. journals.asm.org [journals.asm.org]
- 18. scispace.com [scispace.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HIV-1 integrase strand transfer inhibitors: a review of current drugs, recent advances and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Integrase Inhibitor Resistance Mechanisms and Structural Characteristics in Antiretroviral Therapy-Experienced, Integrase Inhibitor-Naive Adults with HIV-1 Infection Treated with Dolutegravir plus Two Nucleoside Reverse Transcriptase Inhibitors in the DAWNING Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. hivdb.stanford.edu [hivdb.stanford.edu]
The Vanguard of Antiretroviral Therapy: A Technical Guide to the Discovery and Development of Novel HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of novel Human Immunodeficiency Virus Type 1 (HIV-1) integrase inhibitors, a class of antiretroviral drugs that has revolutionized the management of HIV/AIDS. This document delves into the core scientific principles, experimental methodologies, and critical data that have paved the way for the clinical success of these agents.
Introduction: Targeting the Final Step of Viral Integration
The HIV-1 integrase (IN) is one of the three essential enzymes encoded by the viral genome, alongside reverse transcriptase and protease.[1] Its primary role is to catalyze the integration of the reverse-transcribed viral DNA into the host cell's genome, a critical step for the establishment of a productive and persistent infection.[2][3] This process, which lacks a human counterpart, makes HIV-1 integrase an attractive and highly specific target for antiretroviral therapy.[3][4]
The development of HIV-1 integrase inhibitors can be broadly categorized into two main classes: Integrase Strand Transfer Inhibitors (INSTIs) and a newer class of allosteric inhibitors known as Non-Catalytic Site Integrase Inhibitors (NCINIs).[3] INSTIs, the cornerstone of current integrase-targeted therapy, effectively block the strand transfer step of integration.[5] This guide will focus primarily on the discovery and development of these groundbreaking inhibitors.
The HIV-1 Integration Pathway: A Step-by-Step Look
The integration of viral DNA into the host genome is a multi-step process orchestrated by the HIV-1 integrase. Understanding this pathway is fundamental to appreciating the mechanism of action of integrase inhibitors.
The process begins after the viral RNA genome is reverse-transcribed into a linear double-stranded cDNA molecule in the cytoplasm. This viral DNA, along with integrase and other viral and host proteins, forms a large nucleoprotein complex known as the pre-integration complex (PIC).[2][6][7] The PIC is then transported into the nucleus.
The core catalytic steps mediated by integrase are:
-
3'-Processing: Integrase binds to the ends of the viral DNA and catalytically removes a dinucleotide from each 3' end.[7] This step prepares the viral DNA for integration.
-
Strand Transfer: Inside the nucleus, the processed 3' ends of the viral DNA are covalently joined to the host cell's chromosomal DNA.[1][7] This reaction is facilitated by the integrase, which creates staggered nicks in the host DNA.
-
Gap Repair: The resulting gaps at the junctions of viral and host DNA are subsequently repaired by host cell enzymes, completing the integration process.[1]
Generations of Integrase Strand Transfer Inhibitors (INSTIs)
The clinical development of INSTIs has seen a rapid evolution, leading to first and second-generation compounds with improved efficacy, resistance profiles, and dosing convenience.
First-Generation INSTIs
Raltegravir and Elvitegravir were the first INSTIs to receive regulatory approval. While highly effective, they are characterized by a relatively low genetic barrier to resistance, meaning that a small number of viral mutations can lead to a significant loss of susceptibility.[8]
Second-Generation INSTIs
To address the limitations of the first-generation drugs, second-generation INSTIs were developed. These include Dolutegravir, Bictegravir, and Cabotegravir. They exhibit a higher genetic barrier to resistance and often retain activity against viruses that are resistant to first-generation INSTIs.
Quantitative Analysis of INSTI Activity
The potency of INSTIs is quantified using various in vitro assays. The most common metrics are the 50% inhibitory concentration (IC50) in biochemical assays and the 50% effective concentration (EC50) in cell-based antiviral assays.
| Inhibitor | Class | Wild-Type IC50 (nM) | Wild-Type EC50 (nM) | Key Resistance Mutations |
| Raltegravir | First-Generation | 2.2 - 5.3[5] | ~2-7 | Y143R, Q148H/K/R, N155H |
| Elvitegravir | First-Generation | 0.04 - 0.6[5] | ~0.7-1.7 | E92Q, T66I, Q148H/K/R, N155H |
| Dolutegravir | Second-Generation | ~0.2[5] | ~0.5-2.2 | R263K, G118R |
| Bictegravir | Second-Generation | ~0.2[5] | ~1.5-2.4 | G118R |
| Cabotegravir | Second-Generation | ~0.1[5] | ~0.2-0.5 | G118R, R263K |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell types used. The data presented here are representative values from published literature.
Key Experimental Protocols in INSTI Development
The discovery and characterization of novel HIV-1 integrase inhibitors rely on a suite of specialized in vitro and cell-based assays.
HIV-1 Integrase Strand Transfer Assay
This biochemical assay directly measures the ability of a compound to inhibit the strand transfer step of the integration process.
Methodology:
-
Plate Coating: A 96-well plate is coated with a donor substrate DNA (DS DNA) that mimics the end of the HIV-1 long terminal repeat (LTR).[9]
-
Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.[9]
-
Inhibitor Addition: The test compound (potential inhibitor) is added to the wells at various concentrations.
-
Strand Transfer Reaction: A target substrate DNA (TS DNA) is added to initiate the strand transfer reaction.[9]
-
Detection: The amount of integrated product is quantified, typically using an ELISA-based method with an antibody that specifically recognizes the integrated product.[9] The signal is inversely proportional to the inhibitory activity of the compound.
Cell-Based Antiviral Assay
These assays determine the efficacy of an inhibitor in a cellular context, which is more representative of the in vivo situation.
Methodology (using TZM-bl reporter cell line):
-
Cell Seeding: TZM-bl cells, which express the HIV-1 receptors and contain an integrated luciferase gene under the control of the HIV-1 LTR, are seeded in 96-well plates.[9]
-
Compound Addition: The test compounds are added to the cells at various concentrations.
-
Viral Infection: A known amount of HIV-1 is added to the wells to infect the cells.[9]
-
Incubation: The plates are incubated to allow for viral entry, reverse transcription, integration, and expression of viral proteins.
-
Luciferase Assay: After a set period, the cells are lysed, and luciferase activity is measured.[9] A decrease in luciferase signal indicates inhibition of HIV-1 replication.
Resistance Profiling
Identifying and characterizing viral resistance to new inhibitors is a critical part of the drug development process.
Methodology:
-
Genotypic Analysis: This involves sequencing the integrase gene from viruses that have been cultured in the presence of the inhibitor.[10][11] Specific mutations that arise are identified.
-
Phenotypic Analysis: Recombinant viruses containing the identified mutations are generated. The EC50 of the inhibitor against these mutant viruses is then determined in a cell-based antiviral assay and compared to the EC50 against the wild-type virus.[12] A significant increase in the EC50 value indicates resistance.
The Future of HIV-1 Integrase Inhibitor Development
The success of INSTIs has set a high bar for future antiretroviral therapies. Current research is focused on several key areas:
-
Next-Generation INSTIs: Developing inhibitors with even higher barriers to resistance and improved pharmacokinetic profiles, potentially allowing for less frequent dosing.
-
Long-Acting Formulations: The development of long-acting injectable formulations, such as Cabotegravir, offers a paradigm shift in HIV treatment, moving from daily oral pills to monthly or bi-monthly injections.
-
Novel Mechanisms of Action: Exploring inhibitors that target other aspects of integrase function, such as its interaction with host cell proteins like LEDGF/p75, could provide new avenues for overcoming resistance.[3]
Conclusion
The discovery and development of HIV-1 integrase inhibitors represent a triumph of modern medicinal chemistry and virology. These agents have become a cornerstone of highly active antiretroviral therapy (HAART), offering potent, well-tolerated, and convenient treatment options for people living with HIV. The continued exploration of novel inhibitors and delivery strategies promises to further improve the long-term management of HIV infection and bring us closer to the goal of an AIDS-free generation.
References
- 1. HIV integration - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of HIV-1 Preintegration Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 12. researchgate.net [researchgate.net]
HIV-1 Integrase Catalytic Core Domain: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure and function of the Human Immunodeficiency Virus Type 1 (HIV-1) integrase catalytic core domain (CCD). HIV-1 integrase is an essential enzyme for viral replication, making it a key target for antiretroviral drug development.[1][2] This document details the structural characteristics, catalytic mechanism, and key amino acid residues of the CCD, and provides methodologies for relevant experimental procedures.
Structure of the HIV-1 Integrase Catalytic Core Domain
The HIV-1 integrase is a 32-kDa protein composed of three distinct domains: the N-terminal domain (NTD), the central catalytic core domain (CCD), and the C-terminal domain (CTD).[3] The CCD, spanning residues 50-212, is responsible for the catalytic activity of the enzyme.[3]
The crystal structure of the catalytically active core domain has been determined at resolutions as high as 1.6 Å.[4][5] The core feature of the CCD is a five-stranded β-sheet flanked by α-helices, a topology that places it within the superfamily of polynucleotidyl transferases, which also includes RNase H and the Holliday junction resolvase RuvC.[1] In its functional state, the CCD forms a dimer, with an extensive solvent-inaccessible interface of approximately 1300 Ų per monomer.[1] The active sites of the dimer are separated by about 35 Å.[6]
Table 1: Structural and Dimensional Data of the HIV-1 Integrase Catalytic Core Domain
| Parameter | Value | Reference |
| Residue Range | 50-212 | [3] |
| Crystal Structure Resolution | 1.6 - 2.8 Å | [4][5] |
| Dimer Interface Area | ~1300 Ų per monomer | [1] |
| Distance Between Active Sites in Dimer | ~35 Å | [6] |
| C-terminal domains in IN(52-288) dimer | 55 Å apart | [4][5] |
Function and Catalytic Mechanism
The HIV-1 integrase, through its catalytic core domain, carries out two essential reactions for the integration of the viral DNA into the host genome: 3'-processing and strand transfer.[3][6]
-
3'-Processing: This initial step occurs in the cytoplasm and involves the endonucleolytic cleavage of a dinucleotide from each 3' end of the viral DNA.[3][6] This reaction exposes a reactive 3'-hydroxyl group.
-
Strand Transfer: Following migration into the nucleus, the integrase-DNA complex engages with the host chromosome. The strand transfer reaction involves a concerted nucleophilic attack by the two processed 3'-hydroxyl groups of the viral DNA on the phosphodiester backbone of the host DNA, resulting in the covalent insertion of the viral genome.[6]
The catalytic activity of the CCD is dependent on the presence of a divalent metal cofactor, typically Mg²⁺ or Mn²⁺, which is coordinated by a conserved triad (B1167595) of acidic amino acid residues: Aspartate 64 (D64), Aspartate 116 (D116), and Glutamate 152 (E152) .[2] This D,D-35-E motif is a hallmark of the polynucleotidyl transferase superfamily.
Biochemical studies have shown that HIV-1 integrase exhibits a limited turnover for DNA cleavage, functioning primarily in a single-turnover mode.[7] The enzyme binds tightly to the reaction product, and this slow product release significantly reduces the rate of subsequent turnovers.[7]
Key Amino Acid Residues in the Catalytic Core Domain
The catalytic core domain contains several amino acid residues that are critical for its structure and function. The most important of these is the catalytic triad (D64, D116, and E152). In addition to the catalytic triad, other residues within the CCD play important roles in DNA binding and inhibitor interaction. For instance, residues such as Lys156 and Lys159 are crucial for the functional interaction of integrase with viral DNA.[8] Mutations in these residues can significantly impact the enzyme's catalytic activities.
Quantitative Data
The following tables summarize key quantitative data related to the HIV-1 integrase catalytic core domain, including kinetic parameters and inhibitor constants.
Table 2: Kinetic Parameters for HIV-1 Integrase
| Parameter | Value | Condition | Reference |
| Single-turnover rate constant | 0.004 min⁻¹ | In vitro 3'-processing | [7] |
| Maximal rate of 3'-processing | 1.22 ± 0.18 fmol/min | Magnesium buffer | [9] |
| Rate of 3'-processing with Mn²⁺ | 0.84 ± 0.11 fmol/min | Manganese buffer | [9] |
Table 3: Inhibitor Constants (IC₅₀ and EC₅₀) for Selected HIV-1 Integrase Inhibitors
| Inhibitor | IC₅₀ (nM) | EC₅₀ (nM) | Reference |
| Raltegravir | - | 2.2 - 5.3 (ng/mL) | [10] |
| Elvitegravir | - | 0.04 - 0.6 (ng/mL) | [10] |
| Dolutegravir | 0.21 (ng/mL) | 36 (ng/mL) | [10] |
| Bictegravir | 0.2 (ng/mL) | - | [10] |
| Cabotegravir | 0.1 (ng/mL) | 82 (ng/mL) | [10] |
| 5ClTEP | 2300 ± 100 | - | [9] |
| Compound 5j | - | 7.3 ± 0.6 | [11] |
| Compound 46 | - | 6 | [2] |
| HDS1 | 2900 (Strand Transfer), 2700 (3'-Processing) | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the HIV-1 integrase catalytic core domain.
Purification of Recombinant HIV-1 Integrase Catalytic Core Domain
A common method for obtaining the CCD for in vitro studies is through recombinant expression in E. coli.
Protocol:
-
Expression: The HIV-1 integrase CCD (residues 50-212) is typically expressed as a fusion protein with a tag (e.g., hexa-histidine) in an E. coli expression system. Expression is induced by the addition of IPTG.
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer and lysed, often using sonication or a French press.
-
Purification: The protein can be purified using a one-step nickel-chelating chromatography method under denaturing conditions.
-
Refolding: The purified, denatured protein is refolded by a step-wise dialysis process against buffers with decreasing concentrations of the denaturant (e.g., urea).
-
Cleavage of Fusion Tag: If necessary, the fusion tag is cleaved using a specific protease (e.g., thrombin). The cleaved tag and protease are then removed by further chromatography.
-
Storage: The purified protein is dialyzed against a final storage buffer and stored at -80°C.
In Vitro 3'-Processing Assay
This assay measures the ability of integrase to cleave the terminal dinucleotide from a DNA substrate mimicking the viral LTR end.
Protocol:
-
Substrate Preparation: A double-stranded oligonucleotide substrate mimicking the U5 end of the HIV-1 LTR is used. One strand is typically labeled at the 5' end with ³²P.
-
Reaction Mixture: The reaction is carried out in a buffer containing HEPES, DTT, and a divalent cation (MnCl₂ or MgCl₂).
-
Incubation: Purified HIV-1 integrase is added to the reaction mixture containing the labeled DNA substrate. The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Quenching: The reaction is stopped by the addition of a stop solution containing EDTA and a loading dye.
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then dried and exposed to a phosphor screen or X-ray film. The cleavage of the dinucleotide results in a product that migrates faster than the unprocessed substrate.
-
Quantification: The amount of processed product is quantified by densitometry.
In Vitro Strand Transfer Assay
This assay measures the ability of integrase to join the processed viral DNA ends to a target DNA molecule.
Protocol:
-
Substrate Preparation: A pre-processed donor DNA duplex (mimicking the 3'-processed LTR end) labeled at the 5' end with biotin (B1667282) is used. A target DNA duplex is labeled at the 3' end with digoxin (B3395198) (DIG).
-
Reaction Mixture: The reaction is performed in a buffer containing HEPES, DTT, and a divalent cation.
-
Integration Reaction: Purified HIV-1 integrase is pre-incubated with the biotinylated donor DNA. The DIG-labeled target DNA is then added to initiate the strand transfer reaction. The mixture is incubated at 37°C.
-
Capture and Detection: The reaction products, which consist of the donor DNA integrated into the target DNA, are captured on streptavidin-coated magnetic beads or microplates. The amount of integrated DNA is then quantified by detecting the DIG label using an anti-DIG antibody conjugated to an enzyme (e.g., HRP) followed by a colorimetric or chemiluminescent substrate.
-
Analysis: The signal is measured using a plate reader, and the amount of strand transfer is calculated relative to controls.
References
- 1. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strand transfer inhibitors of HIV-1 integrase: bringing IN a new era of antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, high-throughput purification of HIV-1 integrase using microtiter plate technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic study of the HIV-1 DNA 3'-end processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical contacts between HIV‐1 integrase and viral DNA identified by structure‐based analysis and photo‐crosslinking | The EMBO Journal [link.springer.com]
- 9. Sequence specificity of viral end DNA binding by HIV‐1 integrase reveals critical regions for protein–DNA interaction | The EMBO Journal [link.springer.com]
- 10. Computational screening of inhibitors for HIV-1 integrase using a receptor based pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]
The Central Role of HIV-1 Integrase in the Viral Life Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a pivotal enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for productive viral replication and persistence. This guide provides a comprehensive technical overview of the multifaceted role of HIV-1 integrase, detailing its enzymatic functions, structural organization, and intricate interactions with host cellular machinery. We present a consolidation of quantitative data on integrase kinetics and inhibitor efficacy, detailed experimental protocols for key assays, and visual representations of the core pathways involving this essential viral enzyme. Understanding the molecular mechanisms of HIV-1 integrase is paramount for the development of novel and effective antiretroviral therapies.
Introduction: The Indispensable Role of HIV-1 Integrase
The replication cycle of HIV-1 is a complex process that relies on the coordinated action of viral and host cellular factors. Following the reverse transcription of the viral RNA genome into a linear double-stranded DNA copy, the viral pre-integration complex (PIC) is formed. This large nucleoprotein complex, containing the viral DNA, integrase, and other viral and host proteins, is transported into the nucleus of the infected cell.[1] It is within the nucleus that HIV-1 integrase performs its essential function: the covalent insertion of the viral DNA into the host chromosome, establishing the provirus.[2][3] This integration is a point of no return in the viral life cycle, ensuring the stable and persistent infection of the host cell and serving as the template for the transcription of new viral RNAs and the production of progeny virions.[2]
Structural Organization of HIV-1 Integrase
HIV-1 integrase is a 32 kDa protein composed of 288 amino acids, organized into three distinct functional domains:
-
The N-terminal domain (NTD; residues 1-50): This domain contains a highly conserved HHCC zinc-finger-like motif that is crucial for proper protein folding, stability, and multimerization.[3][4]
-
The catalytic core domain (CCD; residues 52-212): The CCD harbors the enzymatic active site, which includes the conserved D, D, E motif (Asp64, Asp116, and Glu152).[4][5] This triad (B1167595) of acidic residues coordinates divalent metal ions (Mg²⁺ or Mn²⁺) that are essential for the catalytic reactions.[6] The CCD is also the primary site of interaction for integrase strand transfer inhibitors (INSTIs).
-
The C-terminal domain (CTD; residues 213-288): This domain exhibits non-specific DNA binding activity and plays a role in recognizing the viral DNA ends and stabilizing the integrase-DNA complex.[5][7]
The active form of integrase is thought to be a tetramer, which assembles on the ends of the viral DNA to form a stable and catalytically competent nucleoprotein complex known as the intasome.[8][9]
Enzymatic Functions of HIV-1 Integrase
HIV-1 integrase catalyzes two sequential reactions: 3'-processing and strand transfer. These reactions are critical for the correct insertion of the viral DNA into the host genome.
3'-Processing
The first catalytic step, known as 3'-processing, occurs in the cytoplasm of the infected cell.[2] Integrase binds to the long terminal repeat (LTR) sequences at both ends of the viral DNA and introduces a specific endonucleolytic cleavage.[2][10] This reaction removes a dinucleotide (pGT) from each 3' end of the viral DNA, exposing a reactive 3'-hydroxyl group on a conserved cytosine-adenosine (CA) dinucleotide.[3] This processed viral DNA is then a substrate for the subsequent strand transfer reaction.
Strand Transfer
Following the nuclear import of the pre-integration complex, the strand transfer reaction takes place. The integrase-viral DNA complex, or intasome, binds to the host chromosomal DNA.[11] In a concerted transesterification reaction, the exposed 3'-hydroxyl groups of the viral DNA attack the phosphodiester backbone of the host DNA, resulting in the covalent linkage of the viral DNA to the host genome.[2][3] This reaction creates a staggered cut in the host DNA, typically separated by 5 base pairs for HIV-1.[6] The resulting gaps are subsequently repaired by host cellular enzymes, completing the integration process.
Quantitative Data on HIV-1 Integrase Activity and Inhibition
The following tables summarize key quantitative data related to the enzymatic activity of HIV-1 integrase and the efficacy of integrase inhibitors.
Table 1: Kinetic Parameters of HIV-1 Integrase
| Parameter | Value | Conditions | Reference(s) |
| Single-turnover rate constant (3'-processing) | 0.004 min⁻¹ | In vitro assay with purified integrase and DNA substrate | [11] |
| Half-life of integration-competent HIV-1 in resting CD4+ T cells | 1.3 ± 0.5 days | In vivo analysis | [12] |
| Dissociation constant (Kd) for viral DNA end | ~2 nM | Peptide K156 binding to viral DNA end | [13] |
Table 2: IC₅₀ and Dissociation Half-life Values for HIV-1 Integrase Inhibitors
| Inhibitor | IC₅₀ (Protein-adjusted, ng/mL) | Dissociation Half-life (t₁/₂) from IN-DNA complex (wild-type) | Reference(s) |
| Raltegravir | 15 | 10 hours | [1][2][7] |
| Elvitegravir | 45 | 3.3 hours | [1][2][7] |
| Dolutegravir | 64 | 96 hours | [1][2][7] |
| Bictegravir | 162 | 163 hours | [1][2][7] |
| Cabotegravir | 166 | Not specified | [2] |
The Pre-Integration Complex (PIC) and Nuclear Import
The successful integration of viral DNA is dependent on its transport into the nucleus, a process mediated by the pre-integration complex (PIC). The PIC is a large and dynamic assembly of viral and host proteins that shields the viral DNA from cellular sensors and facilitates its journey to the nucleus.[1][14] Key components of the PIC include the viral DNA, integrase, reverse transcriptase, matrix, Vpr, and various host factors.[1]
HIV-1 has the unique ability to infect non-dividing cells, such as macrophages, by actively transporting the PIC through the intact nuclear envelope.[15][16] This active nuclear import is a complex process involving multiple viral proteins and host cell nuclear import machinery. Integrase itself contains nuclear localization signals (NLS) and is thought to play a direct role in this process by interacting with cellular importins.[12] The viral protein R (Vpr) and matrix (MA) also contribute to the nuclear import of the PIC.[5][15]
Caption: A diagram illustrating the nuclear import pathway of the HIV-1 Pre-Integration Complex (PIC).
Interaction with Host Factors: The Case of LEDGF/p75
HIV-1 integrase does not act in isolation; its function is heavily influenced by interactions with a variety of host cellular proteins. One of the most well-characterized host cofactors is the Lens Epithelium-Derived Growth Factor (LEDGF/p75).[4][17] LEDGF/p75 acts as a cellular tether, binding simultaneously to HIV-1 integrase and to chromatin.[3][18] This interaction is crucial for guiding the integration of the viral DNA into transcriptionally active regions of the host genome, which is a hallmark of lentiviral integration.[3][19] The interaction between integrase and LEDGF/p75 is mediated by the integrase binding domain (IBD) of LEDGF/p75 and the catalytic core domain of integrase.[18][19] This specific protein-protein interaction has emerged as a promising target for a new class of antiretroviral drugs known as LEDGINs (LEDGF/p75-IN interaction inhibitors).[4][19]
Caption: A diagram showing the interaction between HIV-1 Integrase and the host factor LEDGF/p75.
Experimental Protocols
In Vitro HIV-1 Integrase 3'-Processing Assay
This assay measures the ability of purified HIV-1 integrase to cleave a dinucleotide from the 3' end of a synthetic DNA oligonucleotide substrate that mimics the viral LTR end.
Materials:
-
Purified recombinant HIV-1 integrase
-
Biotinylated double-stranded DNA substrate corresponding to the HIV-1 LTR sequence
-
Reaction buffer (e.g., 25 mM MOPS pH 7.2, 10 mM MgCl₂, 5 mM DTT)
-
Streptavidin-coated microplate
-
Detection antibody (e.g., HRP-conjugated anti-biotin antibody)
-
Substrate for detection (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat a streptavidin-coated 96-well plate with the biotinylated LTR DNA substrate. Incubate and then wash to remove unbound DNA.
-
Block the wells to prevent non-specific binding.
-
Prepare serial dilutions of HIV-1 integrase in the reaction buffer.
-
Add the integrase dilutions to the wells and incubate at 37°C to allow the 3'-processing reaction to occur.
-
Wash the wells to remove the integrase and the cleaved dinucleotide-biotin fragment.
-
Add a detection antibody that recognizes the remaining biotinylated DNA substrate.
-
Wash away the unbound antibody.
-
Add the substrate for the detection enzyme and incubate to allow color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the integrase activity.[20][21]
Caption: A workflow diagram of the in vitro 3'-processing assay for HIV-1 integrase.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of HIV-1 integrase to ligate a processed LTR DNA substrate into a target DNA molecule.
Materials:
-
Purified recombinant HIV-1 integrase
-
Donor DNA substrate (pre-processed LTR oligonucleotide)
-
Target DNA substrate (e.g., a plasmid or linear DNA fragment)
-
Reaction buffer (e.g., 25 mM MOPS pH 7.2, 10 mM MgCl₂, 5 mM DTT)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Gel imaging system
Procedure:
-
Set up the reaction mixture containing the reaction buffer, donor DNA, and target DNA.
-
Add purified HIV-1 integrase to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a stop solution (e.g., EDTA and proteinase K).
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA dye and visualize the DNA bands under UV light. The appearance of higher molecular weight bands corresponding to the integration of the donor DNA into the target DNA indicates strand transfer activity.[22]
Isolation of HIV-1 Pre-Integration Complexes (PICs)
This protocol describes the isolation of functional PICs from acutely infected cells.
Materials:
-
HIV-1 virus stock
-
Target cells (e.g., SupT1 or C8166 T-cells)
-
Cell culture medium and supplements
-
Hypotonic lysis buffer
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Infect target cells with a high multiplicity of infection of HIV-1.
-
Harvest the cells at the peak of reverse transcription (typically 6-8 hours post-infection).
-
Wash the cells to remove residual virus.
-
Resuspend the cell pellet in a hypotonic lysis buffer and allow the cells to swell.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge the lysate at a low speed to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasmic PICs.
-
The isolated PICs can be used immediately for in vitro integration assays or further purified.[14][23][24]
Co-Immunoprecipitation (Co-IP) of HIV-1 Integrase and Host Factors
This method is used to identify and confirm interactions between HIV-1 integrase and host cellular proteins.
Materials:
-
Cells expressing tagged HIV-1 integrase or infected with HIV-1
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibody specific for HIV-1 integrase or the tag
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the cells to release the protein complexes.
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody against HIV-1 integrase (or the tag) to form antibody-antigen complexes.
-
Add Protein A/G beads to capture the antibody-antigen complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting host protein.[25][26]
Conclusion
HIV-1 integrase stands as a central and indispensable enzyme in the viral life cycle. Its intricate enzymatic activities, dynamic structural organization, and crucial interactions with host factors make it a highly attractive target for antiretroviral drug development. The success of integrase strand transfer inhibitors in clinical settings underscores the therapeutic potential of targeting this viral enzyme. Continued research into the fundamental mechanisms of integrase function, its interplay with the host cellular environment, and the development of novel inhibitors that target different aspects of its function, such as the interaction with LEDGF/p75, will be vital in the ongoing effort to combat HIV/AIDS. This technical guide provides a foundational resource for researchers dedicated to advancing our understanding of this critical viral protein and developing the next generation of antiretroviral therapies.
References
- 1. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LEDGF/p75 functions downstream from preintegration complex formation to effect gene-specific HIV-1 integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LEDGF/p75 integrase interaction, a novel target for anti-HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 Vpr interacts with the nuclear transport pathway to promote macrophage infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of viral and cellular proteins in HIV-1 reverse transcription complexes by co-immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic study of the HIV-1 DNA 3'-end processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of Human Immunodeficiency Virus Type 1 Decay following Entry into Resting CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and analysis of HIV-1 preintegration complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Viral protein R regulates nuclear import of the HIV‐1 pre‐integration complex | The EMBO Journal [link.springer.com]
- 16. Nuclear import of the pre-integration complex (PIC): the Achilles heel of HIV? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Integrase, LEDGF/p75 and HIV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of the LEDGF/p75 HIV-1 integrase-interaction domain and NLS reveals NLS-independent chromatin tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LEDGINs, Inhibitors of the Interaction Between HIV-1 Integrase and LEDGF/p75, Are Potent Antivirals with a Potential to Cure HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative Analysis of HIV-1 Preintegration Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Interaction of HIV-1 integrase with polypyrimidine tract binding protein and associated splicing factor (PSF) and its impact on HIV-1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 26. assaygenie.com [assaygenie.com]
A Technical Guide to the Biochemical and Structural Analysis of Allosteric HIV-1 Integrase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Allosteric inhibitors of HIV-1 integrase (ALLINIs) represent a promising class of antiretroviral agents with a distinct mechanism of action from currently approved integrase strand transfer inhibitors (INSTIs). ALLINIs bind to a non-catalytic site on the integrase enzyme, specifically at the dimer interface of the catalytic core domain (CCD), which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[1][2] This binding event induces a dual inhibitory effect: it competitively inhibits the crucial interaction between integrase and LEDGF/p75, and more significantly, it acts as a "molecular glue," promoting aberrant multimerization of integrase.[3][4] This hyper-multimerization disrupts the normal function of integrase during both the early and late stages of the HIV-1 replication cycle, leading to the production of non-infectious virions.[1][2][5] This guide provides an in-depth overview of the biochemical and structural methodologies used to characterize these inhibitors, presents quantitative data for key compounds, and details the experimental protocols for their analysis.
Mechanism of Action: A Dual Approach
The primary mechanism of ALLINIs is unique among antiretroviral drugs. Instead of targeting the enzyme's active site, they allosterically modulate its conformation and interactions.[6] This leads to two key downstream effects:
-
Inhibition of the Integrase-LEDGF/p75 Interaction: LEDGF/p75 is a host cellular protein that tethers the HIV-1 pre-integration complex to the host chromatin, facilitating integration into transcriptionally active regions.[2] By binding to the LEDGF/p75 pocket on the integrase CCD, ALLINIs competitively block this interaction, thus inhibiting the integration step in the early phase of the viral life cycle.[2]
-
Induction of Aberrant Integrase Multimerization: The more potent effect of ALLINIs occurs during the late phase of replication. The binding of an ALLINI between the CCD and the C-terminal domain (CTD) of another integrase dimer stabilizes an unnatural protein-protein interface.[3][7][8] This leads to uncontrolled, branched polymerization of integrase within the virion particles.[7][9] This aberrant multimerization interferes with the proper formation of the viral core and the correct packaging of the viral RNA genome, resulting in morphologically defective and non-infectious virions.[1][5]
Biochemical and Structural Analyses
A suite of biochemical and biophysical techniques is employed to characterize the interaction of ALLINIs with HIV-1 integrase and to quantify their effects.
Data Presentation: Quantitative Analysis of Allosteric Inhibitors
The potency of ALLINIs is typically assessed using several key metrics. The half-maximal inhibitory concentration (IC50) measures the potency of inhibiting the IN-LEDGF/p75 interaction. The half-maximal activation concentration (AC50) or effective concentration (EC50) quantifies the ability of the compound to induce integrase multimerization. The half-maximal effective concentration (EC50) in cell-based assays indicates the overall antiviral activity.
| Inhibitor | IC50 (IN-LEDGF/p75 Interaction) (nM) | AC50/EC50 (IN Multimerization) (nM) | Antiviral EC50 (nM) | Reference |
| BI-224436 | 90 | 34 | <15 | [7] |
| BI-D | Not Reported | Not Reported | ~90 (late phase) | [10] |
| Pirmitegravir (PIR) | Not Reported | Not Reported | Not Reported in provided abstracts | |
| BDM-2 | Not Reported | 20 | 8.7 (NL4-3), 4.5 (HXB2) | |
| MUT871 | 14 | >14 | 3.1 (NL4-3), 1.4 (HXB2) | |
| S-I-82 | 820 | 47 | Not Reported | |
| GSK1264 | Not Reported | Not Reported | Not Reported in provided abstracts | |
| Compound 5 (Thiophenecarboxylic acid derivative) | 72,000 | Not Reported | 36,000 | [11] |
Note: Data is compiled from multiple sources. "Not Reported" indicates the information was not present in the provided search results. The potency of inhibitors can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ALLINIs. Below are protocols for key experiments.
IN-LEDGF/p75 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to inhibit the interaction between HIV-1 integrase and LEDGF/p75.
-
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). One interacting partner (e.g., tagged integrase) is labeled with the donor, and the other (e.g., tagged LEDGF/p75) is labeled with the acceptor. When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor, which results in a specific fluorescence emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.
-
Materials:
-
Recombinant HIV-1 integrase (full-length or CCD) with a tag (e.g., 6xHis).
-
Recombinant LEDGF/p75 (full-length or IBD) with a tag (e.g., GST).
-
Anti-tag antibody labeled with Europium cryptate (donor).
-
Anti-tag antibody labeled with d2 (acceptor).
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound, tagged integrase, and tagged LEDGF/p75.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate for a longer period (e.g., 2-4 hours) at room temperature to allow for antibody binding and signal stabilization.
-
Read the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) using an HTRF plate reader after a time delay (typically 50-150 µs) to reduce background fluorescence.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound concentration to determine the IC50 value.
-
IN Multimerization Assay (AlphaScreen)
This assay measures the ability of ALLINIs to induce the multimerization of HIV-1 integrase.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction between Donor and Acceptor beads. Two different populations of integrase, each with a different tag (e.g., GST-tagged and His6-tagged), are used. The Donor beads are coated with a molecule that binds one tag (e.g., streptavidin, if the protein is biotinylated), and the Acceptor beads are coated with a molecule that binds the other tag (e.g., nickel chelate for His6-tag). In the presence of a multimerization-inducing compound, the tagged integrase molecules interact, bringing the Donor and Acceptor beads into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is produced, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal.
-
Materials:
-
Recombinant HIV-1 integrase with a GST tag.
-
Recombinant HIV-1 integrase with a His6 tag.
-
Glutathione Donor beads.
-
Nickel Chelate Acceptor beads.
-
Assay buffer.
-
384-well microplates.
-
AlphaScreen-compatible plate reader.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, mix the GST-tagged and His6-tagged integrase proteins with the test compounds.
-
Incubate at 4°C to allow for monomer exchange and the establishment of a steady-state population of dimers and multimers.
-
Add the Glutathione Donor and Nickel Chelate Acceptor beads.
-
Incubate in the dark at room temperature for a specified time (e.g., 1 hour).
-
Read the plate on an AlphaScreen-compatible reader.
-
Plot the signal against the compound concentration to determine the AC50/EC50 value.
-
Structural Analysis by X-ray Crystallography
Determining the crystal structure of an ALLINI in complex with HIV-1 integrase provides atomic-level insights into the binding mode and the mechanism of action.
-
Principle: This technique involves crystallizing the protein-inhibitor complex and then diffracting X-rays through the crystal. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.
-
Methodology:
-
Protein Expression and Purification: Express and purify the HIV-1 integrase catalytic core domain (CCD, residues 50-212) and C-terminal domain (CTD, residues 220-271).[2] The rapid aggregation of full-length integrase in the presence of ALLINIs makes it challenging to crystallize.[8]
-
Complex Formation: Reconstitute the ternary complex by mixing the purified CCD, CTD, and the ALLINI (e.g., BI-224436).[2]
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the complex. This is often done using sitting-drop or hanging-drop vapor diffusion methods.
-
Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and determine the structure using molecular replacement with known structures of the CCD and CTD as search models.[2] Refine the atomic model against the experimental data to obtain a high-resolution structure.[2]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in the analysis of ALLINIs.
Caption: Dual mechanism of ALLINI action on early and late phases of HIV-1 replication.
References
- 1. Development of an AlphaScreen-based HIV-1 integrase dimerization assay for discovery of novel allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution: Routes to inhibitor optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. Structural Basis for Inhibitor-Induced Aggregation of HIV Integrase | PLOS Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution: Routes to inhibitor optimization | PLOS Pathogens [journals.plos.org]
- 8. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. A New Class of Allosteric HIV-1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Modeling of HIV-1 Integrase Inhibitor Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the molecular modeling techniques used to study the binding sites of HIV-1 integrase inhibitors. It covers the structure and function of HIV-1 integrase, the different classes of inhibitors, quantitative data on their activity, detailed experimental protocols for their study, and visualizations of key processes and workflows.
Introduction to HIV-1 Integrase
Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a crucial enzyme for the replication of the virus.[1][2] It is responsible for inserting the viral DNA into the host cell's genome, a critical step in establishing a persistent infection.[1][2] This function makes it a prime target for antiretroviral therapy.[1][2]
HIV-1 integrase is a 32 kDa protein with three distinct domains:
-
N-terminal domain (NTD): Contains a zinc-binding motif (His2Cys2) that contributes to the stability and multimerization of the enzyme.[1][3]
-
Catalytic Core Domain (CCD): Houses the active site, which contains the conserved DDE motif (Asp64, Asp116, and Glu152). This motif is essential for the catalytic activity of the enzyme, coordinating two divalent metal ions (typically Mg2+) that are crucial for the DNA cleavage and strand transfer reactions.[1][3]
-
C-terminal domain (CTD): Plays a role in non-specific DNA binding.[1][3]
For its catalytic function, integrase forms a multimeric complex with the ends of the viral DNA, known as the intasome.[4]
Classes of HIV-1 Integrase Inhibitors and Their Binding Sites
There are two main classes of HIV-1 integrase inhibitors, distinguished by their binding sites and mechanisms of action:
Integrase Strand Transfer Inhibitors (INSTIs)
INSTIs are the most clinically successful class of integrase inhibitors. They bind to the catalytic core of the integrase, at the interface with the viral DNA ends.[5] These inhibitors chelate the two Mg2+ ions in the active site, preventing the strand transfer reaction.[1] The five FDA-approved INSTIs are Raltegravir, Elvitegravir, Dolutegravir (B560016), Bictegravir, and Cabotegravir.[5]
Allosteric Integrase Inhibitors (ALLINIs)
ALLINIs, also known as integrase-LEDGF/p75 allosteric inhibitors (INLAIs), represent a newer class of inhibitors that bind to a site distinct from the catalytic center.[6] They target the dimer interface of the catalytic core domain, the same site where the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) binds.[6] By doing so, ALLINIs can disrupt the interaction between integrase and LEDGF/p75, which is important for the proper localization of integration into actively transcribed genes.[6] Furthermore, these inhibitors can induce aberrant multimerization of integrase, leading to the production of defective viral particles.[6]
Quantitative Data on Inhibitor Activity
The following tables summarize the in vitro activity of various INSTIs and ALLINIs against wild-type and resistant strains of HIV-1.
Table 1: In Vitro Activity of Integrase Strand Transfer Inhibitors (INSTIs) against Wild-Type HIV-1
| Inhibitor | IC50 (nM) | EC50 (nM) | Reference(s) |
| Raltegravir | 2-7 | 2.2-5.3 ng/mL | [2][7] |
| Elvitegravir | 7 | 0.7-1.5 | [8][9][10] |
| Dolutegravir | 2.7 | 0.5-2.1 | [1][3][11] |
| Bictegravir | 7.5 | 1.5-2.4 | [12][13] |
| Cabotegravir | - | ~0.1 ng/mL | [5] |
IC50: 50% inhibitory concentration in enzymatic assays. EC50: 50% effective concentration in cell-based assays.
Table 2: In Vitro Activity of Allosteric Integrase Inhibitors (ALLINIs) against Wild-Type HIV-1
| Inhibitor | IC50 (nM) | EC50 (nM) | Reference(s) |
| BI-224436 | 90 | - | [6] |
| S-I-82 | 820 | - | [6] |
| BDM-2 | - | 8.7 (NL4-3), 4.5 (HXB2) | [6] |
| MUT871 | 14 | 3.1 (NL4-3), 1.4 (HXB2) | [6] |
| BI-D | - | 2.4 µM (early phase), 0.9 µM (late phase) | [14] |
IC50: 50% inhibitory concentration for IN-LEDGF/p75 interaction. EC50: 50% effective concentration in cell-based assays.
Table 3: Fold Change in IC50/EC50 of INSTIs against Resistant HIV-1 Mutants
| Mutation | Raltegravir Fold Change | Dolutegravir Fold Change | Reference(s) |
| N155H | - | 1.37 | [3][11] |
| T97A + Y143R | - | 1.05 | [3][11] |
| G140S + Q148H | >87 | 3.75 | [3][11] |
| G140S + Q148R | >87 | 13.3 | [3][11] |
Fold change is relative to the wild-type virus.
Experimental Protocols in Molecular Modeling
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Methodology:
-
Receptor and Ligand Preparation: The 3D structure of HIV-1 integrase (the receptor) is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The 3D structures of the inhibitors (ligands) are generated and optimized.
-
Binding Site Definition: The active site or allosteric site on the integrase is defined based on experimental data or predictive algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, Molegro Virtual Docker) is used to sample a large number of possible conformations and orientations of the ligand within the binding site.[15][16][17]
-
Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the integrase.[15]
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the integrase-inhibitor complex over time, providing insights into its stability and the nature of the interactions.
Methodology:
-
System Setup: The docked complex is placed in a simulation box filled with a solvent (typically water) and ions to mimic physiological conditions.
-
Force Field Application: A force field (e.g., CHARMM, AMBER) is applied to describe the potential energy of the system as a function of the atomic coordinates.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: The simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms is saved at regular intervals.
-
Analysis: The trajectory is analyzed to study various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond analysis, and binding free energy calculations.[18]
X-ray Crystallography
X-ray crystallography is an experimental technique used to determine the high-resolution 3D structure of the integrase-inhibitor complex.
Methodology:
-
Protein Expression and Purification: The HIV-1 integrase protein is expressed and purified in large quantities.
-
Crystallization: The purified protein is mixed with the inhibitor and subjected to various crystallization conditions to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a beam of X-rays, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic model of the complex is built and refined.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is another experimental technique used to determine the structure of large macromolecular complexes like the HIV-1 intasome.
Methodology:
-
Sample Preparation: The purified intasome-inhibitor complex is rapidly frozen in a thin layer of vitreous ice.
-
Data Collection: The frozen sample is imaged in a transmission electron microscope, and a large number of 2D projection images are collected from different orientations.
-
Image Processing and 3D Reconstruction: The 2D images are aligned and averaged to generate a high-resolution 3D reconstruction of the complex.[19][20]
-
Model Building and Refinement: An atomic model is built into the 3D density map and refined.[19][20]
Visualizations
The following diagrams illustrate key concepts in HIV-1 integrase function and inhibition.
Caption: HIV-1 Integration Pathway.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults [natap.org]
- 4. Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-Silico docking of HIV-1 integrase inhibitors reveals a novel drug type acting on an enzyme/DNA reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arxiv.org [arxiv.org]
- 17. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular dynamics simulations of the HIV-1 integrase dimerization interface: guidelines for the design of a novel class of integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CryoEM Structures and Atomic Model of the HIV-1 Strand Transfer Complex Intasome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural Basis for Strand Transfer Inhibitor Binding to HIV Intasomes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Key Structural Requirements of Keto-Enol Acid Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Human Immunodeficiency Virus (HIV) as a global health crisis spurred the development of various antiretroviral therapies. Among the key viral enzymes targeted for therapeutic intervention is HIV integrase (IN), which is essential for the integration of the viral DNA into the host genome.[1][2] Inhibitors of this enzyme, particularly those featuring a keto-enol acid motif, have proven to be highly effective and are a cornerstone of modern combination antiretroviral therapy (cART). This technical guide provides an in-depth overview of the core structural requirements for this class of inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular interactions and experimental workflows.
The mechanism of action for these inhibitors lies in their ability to chelate the divalent metal ions (Mg2+ or Mn2+) present in the catalytic core of the integrase enzyme.[3][4] This chelation effectively blocks the strand transfer step of the integration process, preventing the covalent insertion of viral DNA into the host chromosome.[2][5]
Core Structural Requirements and Pharmacophore Model
The fundamental pharmacophore of a keto-enol acid integrase inhibitor consists of three key features: a planar chelating triad (B1167595), a hydrophobic aromatic moiety, and a flexible linker.
-
Planar Chelating Triad: The defining feature of this class of inhibitors is the keto-enol acid group. This triad of atoms, typically a β-diketo acid or a bioisosteric equivalent, is responsible for coordinating the two essential magnesium ions in the integrase active site.[4][6] The enolic hydroxyl and the carboxylic acid are crucial for this interaction and are essential for potent inhibitory activity. The planarity of this group is important for optimal binding.[7]
-
Hydrophobic Aromatic Moiety: A hydrophobic, often halogenated, benzyl (B1604629) group is a common feature that contributes significantly to the binding affinity. This group typically engages in π-stacking interactions with the DNA substrate and van der Waals interactions with amino acid residues in the enzyme's active site.[6][8]
-
Flexible Linker: A flexible linker connects the chelating triad to the hydrophobic aromatic moiety. This linker allows the inhibitor to adopt the optimal conformation for binding within the complex and dynamic environment of the integrase-DNA complex, known as the intasome.[6]
Quantitative Structure-Activity Relationship (SAR)
The potency of keto-enol acid integrase inhibitors is highly dependent on the specific chemical scaffolds and substituents. The following table summarizes the in vitro inhibitory activities of several key compounds against the strand transfer (ST) and 3'-processing (3'-P) activities of HIV-1 integrase.
| Compound | Scaffold | Strand Transfer IC50 (nM) | 3'-Processing IC50 (nM) | Reference(s) |
| First-Generation INSTIs | ||||
| Raltegravir (RAL) | N-methyl-4-hydroxypyrimidinone carboxamide | 2-7 | 5000 | [2][5][9] |
| Elvitegravir (B1684570) (EVG) | 4-Quinolone-3-carboxylic acid | 7.2 | >1000 | [10] |
| Second-Generation INSTIs | ||||
| Dolutegravir (DTG) | Carbamoylpyridone | 1.6 - 26 | >1000 | [9][11] |
| Bictegravir (BIC) | Bridged bicyclic pyridinone | 7.5 | 241 | [12][13] |
| Cabotegravir (CAB) | Carboxamide | 77.8 | - | [14] |
Experimental Protocols
The evaluation of keto-enol acid integrase inhibitors relies on robust in vitro assays that measure the two key catalytic activities of the enzyme: 3'-processing and strand transfer.
Integrase Strand Transfer (ST) Assay
This assay is designed to measure the ability of HIV-1 integrase to insert a donor DNA substrate into a target DNA substrate.
Principle: A biotinylated donor substrate (DS) DNA is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is then added and allowed to bind to the DS DNA. Following the addition of the test inhibitor, a digoxigenin (B1670575) (DIG)-labeled target substrate (TS) DNA is introduced. If the integrase is active, it will catalyze the strand transfer reaction, integrating the DS DNA into the TS DNA. The integrated product is then detected using an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon the addition of a substrate like TMB.[15][16]
Detailed Protocol: [15]
-
Plate Coating: Add 100 µL of 1X DS DNA solution to each well of a streptavidin-coated 96-well plate and incubate for 30 minutes at 37°C.
-
Washing and Blocking: Aspirate the DS DNA solution and wash the wells five times with 300 µL of wash buffer. Add 200 µL of blocking solution to each well and incubate for 30 minutes at 37°C.
-
Integrase Binding: Aspirate the blocking solution and wash the wells three times with 200 µL of reaction buffer. Add 100 µL of diluted HIV-1 integrase solution to each well (except "no enzyme" controls) and incubate for 30 minutes at 37°C.
-
Inhibitor Addition: Aspirate the integrase solution and wash the wells three times with 200 µL of reaction buffer. Add 50 µL of diluted test compound or control to the appropriate wells and incubate for 5 minutes at room temperature.
-
Strand Transfer Reaction: Add 50 µL of TS DNA solution to each well to initiate the reaction and incubate for 30 minutes at 37°C.
-
Detection:
-
Aspirate the reaction mixture and wash the wells five times with 300 µL of wash buffer.
-
Add 100 µL of diluted anti-DIG-HRP antibody conjugate to each well and incubate for 30 minutes at 37°C.
-
Aspirate the antibody solution and wash the wells five times with 300 µL of wash buffer.
-
Add 100 µL of TMB substrate and incubate for 10 minutes at room temperature in the dark.
-
Add 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
3'-Processing (3'-P) Assay
This assay measures the initial step of the integration process, where the integrase cleaves two nucleotides from the 3' end of the viral DNA.
Principle: A biotinylated DNA substrate mimicking the viral LTR is incubated with HIV-1 integrase. The enzyme cleaves the 3' end, releasing a biotinylated dinucleotide. The reaction mixture is then transferred to an avidin-coated plate, where the biotinylated dinucleotide is captured. The amount of unprocessed substrate remaining in the solution can be quantified using real-time PCR.[17][18]
-
Reaction Setup: In a reaction tube, combine the biotinylated LTR substrate, purified HIV-1 integrase, and the test inhibitor in the appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 16 hours) to allow for 3'-processing to occur.
-
Capture of Processed Product: Transfer the reaction mixture to an avidin-coated PCR tube or plate and incubate to allow the capture of the biotinylated dinucleotide.
-
Washing: Wash the wells multiple times with a suitable buffer to remove the unprocessed substrate and other reaction components.
-
Quantification of Unprocessed Substrate: The remaining unprocessed biotinylated LTR substrate in the supernatant is quantified using real-time PCR with specific primers and a probe.
-
Data Analysis: The amount of 3'-processing is inversely proportional to the amount of amplified unprocessed substrate. The inhibitory effect of the test compound is determined by comparing the amount of unprocessed substrate in the presence and absence of the inhibitor.
Visualizations
HIV-1 Integration Pathway and Mechanism of Inhibition
The following diagram illustrates the key steps of HIV-1 integration and the point of intervention for keto-enol acid integrase inhibitors.
Caption: HIV-1 Integration Pathway and Inhibition Point.
Experimental Workflow for Integrase Strand Transfer Assay
This diagram outlines the sequential steps of the in vitro strand transfer assay.
Caption: Workflow of the Integrase Strand Transfer Assay.
Mechanism of Action: Metal Chelation
The following diagram illustrates the proposed mechanism of action where the keto-enol acid inhibitor chelates the magnesium ions in the integrase active site.
Caption: Metal Chelation by Keto-enol Acid Inhibitors.
Conclusion
The development of keto-enol acid integrase inhibitors represents a significant advancement in the treatment of HIV infection. A thorough understanding of their core structural requirements, including the essential metal-chelating pharmacophore and the role of hydrophobic moieties, is critical for the rational design of new and improved inhibitors. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to combat the ongoing challenge of HIV and the emergence of drug resistance. The continued exploration of structure-activity relationships and the development of novel scaffolds based on these fundamental principles will be crucial for the future of antiretroviral therapy.
References
- 1. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual mechanism of HIV-1 integrase and RNase H inhibition by diketo derivatives – a computational study - RSC Advances (RSC Publishing) DOI:10.1039/C4RA05728G [pubs.rsc.org]
- 4. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Silico docking of HIV-1 integrase inhibitors reveals a novel drug type acting on an enzyme/DNA reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cabotegravir, the Long-Acting Integrase Strand Transfer Inhibitor, Potently Inhibits Human T-Cell Lymphotropic Virus Type 1 Transmission in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mybiosource.com [mybiosource.com]
- 17. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
HIV-1 Integrase: A Validated Target for Antiretroviral Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This integration step is essential for the establishment of a productive and persistent infection. The absence of a homologous enzyme in human cells makes HIV-1 integrase an ideal and validated target for antiretroviral therapy. The development of inhibitors targeting this enzyme has marked a significant advancement in the management of HIV-1 infection, offering potent and well-tolerated treatment options. This guide provides an in-depth overview of HIV-1 integrase as a therapeutic target, detailing its mechanism of action, the pharmacology of approved inhibitors, mechanisms of resistance, and the experimental protocols used in their evaluation.
The Mechanism of HIV-1 Integration
HIV-1 integrase is a 32 kDa protein composed of three distinct domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD).[1] The integration process is a two-step reaction catalyzed by the integrase enzyme:
-
3'-Processing: This initial step occurs in the cytoplasm of the infected cell. The integrase enzyme binds to the long terminal repeats (LTRs) at the ends of the reverse-transcribed viral DNA. It then catalytically removes a dinucleotide from each 3' end of the viral DNA, exposing reactive 3'-hydroxyl groups.[1][2] This reaction is crucial for preparing the viral DNA for integration.
-
Strand Transfer: Following the migration of the pre-integration complex (PIC), which contains the viral DNA and integrase, into the nucleus, the strand transfer reaction takes place. The processed 3'-hydroxyl ends of the viral DNA are used to attack the phosphodiester backbone of the host cell's chromosomal DNA.[1][2] This results in the covalent joining of the viral DNA to the host genome. The resulting gaps are subsequently repaired by host cell enzymes, completing the integration process.
Inhibitors of HIV-1 Integrase
There are two main classes of HIV-1 integrase inhibitors: integrase strand transfer inhibitors (INSTIs) and allosteric integrase inhibitors (ALLINIs).
Integrase Strand Transfer Inhibitors (INSTIs)
INSTIs are the only class of integrase inhibitors approved for clinical use. They specifically target the strand transfer step of integration.[3] By binding to the active site of the integrase-viral DNA complex, INSTIs chelate the essential divalent metal ions (Mg2+ or Mn2+) required for catalysis, thereby preventing the covalent linkage of the viral DNA to the host chromosome.[4]
Approved INSTIs include:
-
Raltegravir (RAL)
-
Elvitegravir (EVG)
-
Dolutegravir (B560016) (DTG)
-
Bictegravir (B606109) (BIC)
-
Cabotegravir (CAB)
These drugs have demonstrated high efficacy and a favorable safety profile in clinical trials, leading to their recommendation as first-line antiretroviral therapy.[5]
Allosteric Integrase Inhibitors (ALLINIs)
ALLINIs, also known as non-catalytic site integrase inhibitors (NCINIs), represent a newer class of investigational drugs. They bind to a site on the integrase enzyme that is distinct from the active site, typically at the interface of the catalytic core domain dimers.[2][6] This binding induces a conformational change in the integrase enzyme, leading to aberrant multimerization and preventing its proper function during both the early and late stages of the viral life cycle.[7] ALLINIs can interfere with the interaction between integrase and the host protein LEDGF/p75, which is important for tethering the pre-integration complex to the host chromatin.[4] Furthermore, they can impair the correct maturation of virus particles.[7]
Quantitative Data on Integrase Inhibitors
The potency of integrase inhibitors is typically measured by their 50% inhibitory concentration (IC50) in in vitro enzymatic assays and their 50% effective concentration (EC50) in cell-based antiviral assays.
| Inhibitor | In Vitro IC50 (Strand Transfer) | Protein-Adjusted IC90/95 (ng/mL) |
| Raltegravir | 2.2–5.3 ng/mL[8] | 15[8] |
| Elvitegravir | 0.04–0.6 ng/mL[8] | 45[8] |
| Dolutegravir | ~0.2 ng/mL[8] | 64[8] |
| Bictegravir | ~0.2 ng/mL[8] | 162[8] |
| Cabotegravir | ~0.1 ng/mL[8] | 166[8] |
Clinical efficacy is determined by the proportion of patients achieving virologic suppression (HIV RNA <50 copies/mL) in clinical trials.
| Regimen | Week 48 Virologic Suppression | Week 96 Virologic Suppression |
| Bictegravir/TAF/FTC | - | 84%[9] |
| Dolutegravir/ABC/3TC | - | 86%[9] |
| Dolutegravir + 2 NRTIs | 90%[9] | 84%[9] |
| Raltegravir + 2 NRTIs | - | - |
Experimental Protocols
The evaluation of HIV-1 integrase inhibitors involves a series of in vitro and cell-based assays.
In Vitro HIV-1 Integrase 3'-Processing Assay
This assay measures the ability of an inhibitor to block the initial cleavage of the viral DNA ends by integrase.
Methodology:
-
Substrate Preparation: A biotinylated double-stranded oligonucleotide mimicking the HIV-1 LTR end is used as the substrate.
-
Reaction Mixture: Purified recombinant HIV-1 integrase is incubated with the biotinylated LTR substrate in a reaction buffer containing a divalent cation (e.g., MnCl2 or MgCl2).
-
Inhibitor Addition: The test compound is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for the 3'-processing reaction to occur.
-
Detection: The reaction products are captured on an avidin-coated plate. The amount of unprocessed, biotinylated LTR substrate remaining is quantified, often using a specific probe and real-time PCR. A decrease in the cleavage of the biotinylated dinucleotide indicates inhibition of 3'-processing.[10][11]
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay assesses the inhibition of the covalent integration of the viral DNA into a target DNA sequence.
Methodology:
-
Plate Coating: Streptavidin-coated 96-well plates are coated with a biotinylated double-stranded oligonucleotide representing the donor substrate (DS) DNA (viral LTR end).
-
Integrase Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.
-
Inhibitor and Target DNA Addition: The test inhibitor and a target substrate (TS) DNA, which is labeled with a modification (e.g., digoxigenin), are added to the wells.
-
Incubation: The plate is incubated at 37°C to allow the strand transfer reaction to proceed.
-
Detection: The integrated TS DNA is detected using an HRP-conjugated antibody against the modification on the TS DNA. The resulting colorimetric signal is proportional to the extent of strand transfer.[1][12]
Cell-Based HIV-1 Antiviral Assay
This assay determines the efficacy of an inhibitor in a cellular context, measuring the reduction of viral replication.
Methodology:
-
Cell Culture: Susceptible host cells (e.g., MT-2, TZM-bl) are seeded in 96-well plates.
-
Inhibitor Treatment: The cells are treated with serial dilutions of the test compound.
-
Viral Infection: A known amount of HIV-1 is added to the wells.
-
Incubation: The infected cells are incubated for a period of time (e.g., 48-72 hours) to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker. Common methods include:
-
p24 ELISA: Measures the amount of the viral capsid protein p24 in the cell culture supernatant.[1]
-
Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase reporter gene upon successful infection and integration. The luciferase activity is measured as a proxy for viral replication.[1]
-
Mechanisms of Resistance
Resistance to INSTIs can emerge through mutations in the integrase gene. These mutations can reduce the binding affinity of the inhibitor to the integrase-DNA complex. The genetic barrier to resistance varies among the different INSTIs, with second-generation inhibitors like dolutegravir and bictegravir generally having a higher barrier to resistance than first-generation agents.
Conclusion
HIV-1 integrase remains a cornerstone target for antiretroviral drug development. The success of INSTIs has transformed HIV-1 treatment, and ongoing research into novel inhibitors like ALLINIs holds promise for future therapeutic strategies. A thorough understanding of the enzyme's mechanism, the pharmacology of its inhibitors, and the assays used for their evaluation is essential for the continued development of effective and durable antiretroviral therapies.
References
- 1. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Allosteric HIV-1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir | HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety | springermedicine.com [springermedicine.com]
- 4. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INSTIs-centered antiviral regimens for first-line treatment of HIV/AIDS: a network meta-analysis and cost-effectiveness analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What to Start: Integrase Strand Transfer Inhibitor Regimens | NIH [clinicalinfo.hiv.gov]
- 10. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mybiosource.com [mybiosource.com]
pharmacophore models for novel HIV-1 integrase inhibitor discovery
An In-depth Technical Guide to Pharmacophore Modeling for Novel HIV-1 Integrase Inhibitor Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a clinically validated target for antiretroviral therapy, essential for catalyzing the insertion of the viral DNA into the host genome.[1] The development of integrase strand transfer inhibitors (INSTIs) has been a cornerstone of modern combination ART (cART), but the emergence of drug resistance necessitates the discovery of novel inhibitors with diverse scaffolds and mechanisms of action.[1][2] Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), serves as a powerful and efficient strategy for identifying novel chemical entities that can inhibit HIV-1 integrase. This guide provides a comprehensive overview of the principles, methodologies, and applications of pharmacophore modeling in the discovery of new HIV-1 IN inhibitors, complete with detailed experimental protocols and workflows.
Introduction: HIV-1 Integrase as a Therapeutic Target
The HIV-1 integrase is a 32 kDa enzyme encoded by the pol gene, comprising 288 amino acids organized into three distinct domains:[3]
-
N-terminal Domain (NTD): Contains a highly conserved HH-CC zinc-finger motif that contributes to enzyme stability and multimerization.[3]
-
Catalytic Core Domain (CCD): Houses the active site, which features a conserved D, D, E motif (Asp64, Asp116, and Glu152). This triad (B1167595) is essential for coordinating two divalent metal cations (typically Mg²⁺), which are critical for the catalytic reactions.[3][4]
-
C-terminal Domain (CTD): Responsible for nonspecific binding to the viral DNA substrate.[3]
The integration process is a two-step mechanism, making it an attractive target for inhibition.[5] First, in a step known as 3'-processing , the integrase excises a dinucleotide from each 3' end of the viral DNA.[5] Subsequently, in the strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host cell's chromosomal DNA.[5] Inhibition of either of these steps effectively halts the viral replication cycle.[6]
Pharmacophore Modeling: Core Concepts
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling can be broadly categorized into two approaches: ligand-based and structure-based.[7]
-
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target protein is unknown or ambiguous. It involves analyzing a set of known active ligands to derive a common set of chemical features responsible for their bioactivity.[7][8]
-
Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, this approach can be used. The model is generated by identifying the key interaction points between the protein and a bound ligand within the active site.[7][9]
A recent advancement is the development of dynamic pharmacophore models , which account for the inherent flexibility of the protein's active site by using multiple protein conformations, often derived from molecular dynamics (MD) simulations.[10][11][12] This approach can lead to the identification of novel inhibitors that may not fit a rigid, static model.[10][11]
Workflow for Pharmacophore-Based Inhibitor Discovery
The discovery of novel HIV-1 integrase inhibitors using pharmacophore modeling follows a structured, multi-step workflow. This process begins with the generation of a hypothetical model and culminates in the experimental validation of promising hit compounds.
Logical Steps in the Workflow
-
Model Generation: The process starts with either a set of known diverse inhibitors (ligand-based) or the 3D structure of HIV-1 integrase (structure-based).[4][13]
-
Hypothesis Generation: Computational tools are used to create multiple pharmacophore models, or hypotheses, that represent the key chemical features.[14]
-
Hypothesis Validation: The generated models are rigorously tested for their ability to distinguish between known active and inactive compounds.[15][16] This is a critical step to ensure the model has predictive power.
-
Virtual Screening: The validated pharmacophore model is used as a 3D query to search large chemical databases (e.g., NCI, ZINC) for molecules that match the required features.[15][17]
-
Hit Filtering and Prioritization: The initial list of hits is refined using secondary filters, such as molecular docking to predict binding modes and scoring functions to estimate binding affinity.[18] ADME (Absorption, Distribution, Metabolism, and Excretion) properties are also predicted to filter for drug-like candidates.[4]
-
Experimental Validation: The most promising candidates are acquired or synthesized and tested in a series of biological assays to confirm their activity.
Experimental Protocols and Methodologies
The validation of virtual hits requires a cascade of robust experimental assays, starting from biochemical confirmation of target engagement to cell-based evaluation of antiviral efficacy.
Biochemical Assays for HIV-1 Integrase Inhibition
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified HIV-1 integrase.[5]
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Integration Assay [19]
This high-throughput assay is often used for primary screening.
-
Reagents: Purified, tagged full-length HIV-1 IN, cellular cofactor LEDGF/p75, donor viral DNA (vDNA) labeled with a fluorophore (e.g., biotin), and target substrate DNA (tDNA) labeled with a corresponding acceptor (e.g., streptavidin-Europium cryptate).
-
Procedure:
-
Dispense test compounds into a 384-well assay plate.
-
Add a pre-incubated mixture of HIV-1 IN and LEDGF/p75.
-
Initiate the reaction by adding the vDNA and tDNA substrates.
-
Incubate at 37°C to allow the integration reaction to proceed.
-
Stop the reaction and add detection reagents (e.g., streptavidin-d2).
-
-
Readout: The plate is read on an HTRF-compatible reader. A decrease in the HTRF signal indicates inhibition of the strand transfer reaction.
Protocol 2: 3'-Processing and Strand Transfer Gel-Based Assays [20][21]
These assays provide a direct visualization of enzyme activity and inhibition.
-
Substrates: A 5'-radiolabeled (e.g., ³²P) or fluorescently labeled oligonucleotide that mimics the end of the viral LTR DNA.
-
Reaction:
-
Incubate the purified HIV-1 IN enzyme with the test compound in a reaction buffer containing Mg²⁺ or Mn²⁺.
-
Add the labeled DNA substrate to start the reaction. For the strand transfer assay, an unlabeled target DNA is also included.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding a chelating agent (EDTA) and a loading dye.
-
-
Analysis: The reaction products are resolved on a denaturing polyacrylamide gel. The gel is dried and visualized by autoradiography or fluorescence imaging. Inhibition is observed as a decrease in the processed or strand transfer products compared to a no-drug control.
Cell-Based Assays for Antiviral Activity
These assays measure the ability of a compound to inhibit HIV-1 replication in a cellular context, providing data on efficacy, cytotoxicity, and cell permeability.
Protocol 3: Multi-Round HIV-1 Replication Assay (p24 ELISA) [22][23]
-
Cell Lines: Use susceptible T-cell lines (e.g., MT-2, PM1) or peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Seed cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Infect the cells with a replication-competent HIV-1 strain (e.g., NL4-3).
-
Culture the cells for several days (typically 5-7 days) to allow multiple rounds of viral replication.
-
-
Readout: Collect the culture supernatant and quantify the amount of viral p24 capsid protein using a commercial ELISA kit. The concentration at which the compound inhibits viral replication by 50% is the EC₅₀ value.
Protocol 4: Single-Round Infectivity Assay (Reporter Gene Assay) [20][22]
-
System: This assay uses virus particles that are engineered to be replication-incompetent but carry a reporter gene (e.g., luciferase or GFP). Target cells (e.g., TZM-bl) are engineered to express the necessary receptors for viral entry.
-
Procedure:
-
Plate target cells and treat with dilutions of the test compound.
-
Infect the cells with the reporter virus stock.
-
Incubate for 48-72 hours.
-
-
Readout: Measure the reporter gene expression. For luciferase, a substrate is added, and luminescence is measured. For GFP, fluorescence is measured by flow cytometry or a plate reader. A reduction in the reporter signal indicates inhibition.
Quantitative Data from Pharmacophore-Based Studies
Pharmacophore-based virtual screening has successfully led to the discovery of novel, structurally diverse HIV-1 integrase inhibitors. The potency of these compounds is typically reported as the half-maximal inhibitory concentration (IC₅₀) from biochemical assays or the half-maximal effective concentration (EC₅₀) from cell-based assays.
| Study Reference | Pharmacophore Approach | Hit Compound(s) | IC₅₀ (Biochemical Assay) | EC₅₀ (Antiviral Assay) | Notes |
| Nicklaus et al. (1997)[17] | Ligand-Based (3-point) | 19 novel inhibitors | Micromolar concentrations | Not Reported | Screened NCI database; hits inhibited both 3'-processing and strand transfer. |
| Barreca et al. (2005)[24] | Ligand-Based (4-point) | Benzylindoles | Not explicitly stated for new compounds | Not Reported | Model derived from diketo acids was used to design a new scaffold. |
| Carlson et al. (2000)[10][11] | Structure-Based (Dynamic) | Several new inhibitors | Confirmed activity | Not Reported | Dynamic model outperformed a static model in identifying known inhibitors. |
| Li et al. (2011)[12] | Structure-Based (Dynamic) | Compounds 7 and 18 | 8 µM and 15 µM (Strand Transfer) | Not Reported | Identified structurally novel inhibitors from an in-house database. |
| Nicklaus et al. (1998)[6] | Ligand-Based (4-point) | 10 novel inhibitors | < 10 µM | Not Reported | Pharmacophore based on quinalizarin (B1678644) and purpurin. |
| Ragno et al. (2004)[13] | Ligand-Based | Not specified | Model predicted activity | Not Reported | Model generated using Catalyst/HypoGen program from 26 diverse inhibitors. |
Conclusion and Future Perspectives
Pharmacophore modeling remains a highly relevant and cost-effective strategy in the primary stages of drug discovery. Its ability to distill complex molecular interactions into a simple, searchable 3D query allows for the rapid exploration of vast chemical spaces to find novel scaffolds for HIV-1 integrase inhibition. The integration of dynamic receptor models, machine learning for hypothesis refinement, and multi-target pharmacophores represents the next frontier, promising to enhance the efficiency and success rate of discovering next-generation antiretroviral agents that can overcome existing drug resistance and improve therapeutic outcomes for people living with HIV.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A machine learning-based virtual screening for natural compounds capable of inhibiting the HIV-1 integrase [frontiersin.org]
- 3. Classification and Design of HIV-1 Integrase Inhibitors Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational screening of inhibitors for HIV-1 integrase using a receptor based pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of HIV-1 integrase inhibitors based on a four-point pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing a dynamic pharmacophore model for HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HIV-1 integrase pharmacophore model derived from diverse classes of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of HIV-1 integrase inhibitors by pharmacophore searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of HIV-1 integrase inhibitors through a novel combination of ligand and structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]
- 22. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacophore-based design of HIV-1 integrase strand-transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays to Measure HIV-1 Integrase Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of HIV-1 integrase inhibitor potency. The following sections detail the principles and methodologies for key biochemical and cell-based assays, accompanied by comparative data for prominent integrase strand transfer inhibitors (INSTIs).
Introduction to HIV-1 Integrase and its Inhibition
Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a crucial enzyme responsible for inserting the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle. This process involves two main catalytic reactions: 3'-processing and strand transfer.[1]
-
3'-Processing: IN recognizes and cleaves a dinucleotide from each 3' end of the viral DNA.
-
Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.
Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target the strand transfer step, effectively preventing the integration of the viral genome and halting viral replication.[2] The potency of these inhibitors is quantified by measuring their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays.[3][4]
Biochemical Assays
Biochemical assays utilize purified recombinant HIV-1 integrase and synthetic oligonucleotide substrates that mimic the viral DNA ends to measure inhibitor potency directly. These assays are instrumental in the initial screening and characterization of new chemical entities.
HIV-1 Integrase Strand Transfer (ST) Assay
The strand transfer assay is a primary method for evaluating the potency of INSTIs. Non-radioactive, ELISA-based formats are commonly used for their safety and high-throughput capabilities.[5]
This assay measures the ability of an inhibitor to block the integration of a donor substrate (DS) DNA, mimicking the processed viral LTR, into a target substrate (TS) DNA. The DS DNA is typically biotinylated, allowing for its capture on a streptavidin-coated plate. The TS DNA is labeled with a molecule such as digoxigenin (B1670575) (DIG), which can be detected by an anti-DIG antibody conjugated to horseradish peroxidase (HRP). The amount of integrated product is quantified colorimetrically.
Diagram of the Strand Transfer Assay Workflow
Caption: Workflow of a non-radioactive HIV-1 integrase strand transfer assay.
This protocol is adapted from commercially available kits.
Materials:
-
Streptavidin-coated 96-well plates
-
Recombinant HIV-1 Integrase
-
Biotinylated Donor Substrate (DS) DNA
-
DIG-labeled Target Substrate (TS) DNA
-
Integrase inhibitors (e.g., Raltegravir, Elvitegravir, Dolutegravir, Bictegravir)
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MnCl₂)[6]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 5% BSA)
-
Anti-DIG-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the Biotinylated DS DNA in Reaction Buffer.
-
Add 100 µL of the diluted DS DNA to each well of the streptavidin-coated plate.
-
Incubate for 1 hour at 37°C.
-
Wash the wells three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells three times with Wash Buffer.
-
-
Integrase and Inhibitor Incubation:
-
Dilute the HIV-1 Integrase in Reaction Buffer.
-
Add 100 µL of the diluted integrase to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells three times with Reaction Buffer.
-
Prepare serial dilutions of the integrase inhibitors in Reaction Buffer.
-
Add 50 µL of the inhibitor dilutions to the wells. Include a no-inhibitor control.
-
Incubate for 15 minutes at room temperature.
-
-
Strand Transfer Reaction:
-
Dilute the DIG-labeled TS DNA in Reaction Buffer.
-
Add 50 µL of the diluted TS DNA to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells five times with Wash Buffer.
-
-
Detection:
-
Dilute the Anti-DIG-HRP conjugate in Blocking Buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 10-30 minutes.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
HIV-1 Integrase 3'-Processing Assay
The 3'-processing assay measures the ability of an inhibitor to block the initial endonucleolytic cleavage of the viral DNA ends by integrase. While many potent INSTIs are less effective against this step, this assay is valuable for identifying inhibitors with different mechanisms of action.[7]
A common method for this assay involves a biotinylated oligonucleotide substrate that mimics one of the HIV-1 LTR ends. When integrase cleaves the dinucleotide from the 3' end, the biotin (B1667282) label is released. The remaining unprocessed, biotinylated substrate can be captured on a streptavidin-coated plate and quantified. A decrease in the captured substrate indicates 3'-processing activity. Alternatively, a real-time PCR-based method can be employed where the cleavage of a biotinylated primer binding site prevents PCR amplification.[7]
Diagram of the 3'-Processing Assay Principle
Caption: Principle of a 3'-processing assay using a biotinylated substrate.
This protocol is a generalized method based on published assays.[8]
Materials:
-
Streptavidin-coated 96-well plates
-
Recombinant HIV-1 Integrase
-
Biotinylated LTR oligonucleotide substrate (e.g., 5'-biotin-ACTGCTAGAGATTTTCCACACTGACTAAAAGGGTCTGAGGGATCTCTAG-3')
-
Integrase inhibitors
-
Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 0.05% Nonidet P-40, 30 mM NaCl)[9]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 5% BSA)
-
HRP-conjugated anti-integrase antibody (or other detection method for bound integrase-DNA complex)
-
TMB substrate
-
Stop Solution
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the biotinylated LTR oligonucleotide in PBS.
-
Add 100 µL to each well of a standard 96-well plate and incubate overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block with 200 µL of Blocking Buffer for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
-
Integrase and Inhibitor Pre-incubation:
-
In a separate plate, pre-incubate serial dilutions of the integrase inhibitors with a fixed concentration of HIV-1 integrase in Reaction Buffer for 30 minutes at 37°C.
-
-
3'-Processing Reaction:
-
Transfer 100 µL of the integrase-inhibitor mixtures to the DNA-coated wells.
-
Incubate for 1 hour at 37°C to allow for the 3'-processing reaction.
-
-
Detection of Bound Integrase:
-
Wash the wells three times with PBS to remove unbound integrase and inhibitors.
-
Add 100 µL of diluted HRP-conjugated anti-integrase antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells five times with PBS.
-
Add 100 µL of TMB substrate and incubate for 10-30 minutes at room temperature.
-
Add 100 µL of Stop Solution.
-
Read the absorbance at 450 nm. A higher signal indicates more integrase bound to unprocessed DNA, thus higher inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC50 value as described for the strand transfer assay.
-
Cell-Based Assays
Cell-based assays measure the ability of an inhibitor to block HIV-1 replication in a cellular context. These assays provide a more physiologically relevant measure of antiviral activity, taking into account factors such as cell permeability, metabolism, and cytotoxicity.[7]
HIV-1 Infectivity Assay using Luciferase Reporter Cells
This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of the HIV-1 LTR promoter. Upon successful infection and integration, the viral Tat protein is expressed, which transactivates the LTR promoter, leading to the expression of luciferase. The amount of light produced is proportional to the level of viral replication.[1][10]
Diagram of the Luciferase Reporter Assay Workflow
Caption: Workflow of a cell-based HIV-1 infectivity assay using a luciferase reporter.
This is a generic protocol that can be adapted for various luciferase reporter cell lines (e.g., TZM-bl, H9/H1luc, M8166/H1luc).[1][10]
Materials:
-
Luciferase reporter cell line (e.g., TZM-bl)
-
HIV-1 virus stock
-
Integrase inhibitors
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the luciferase reporter cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the integrase inhibitors in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the inhibitor dilutions. Include a no-inhibitor control.
-
Incubate for 1-2 hours at 37°C.
-
-
Infection:
-
Dilute the HIV-1 virus stock in cell culture medium to a predetermined titer that gives a robust luciferase signal.
-
Add 100 µL of the diluted virus to each well.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Luciferase Measurement:
-
Remove the medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions (this may involve adding a lysis buffer and incubating).
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the EC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation: Potency of HIV-1 Integrase Inhibitors
The following tables summarize the in vitro potency of four approved integrase strand transfer inhibitors. IC50 values are from biochemical strand transfer assays, and EC50 values are from cell-based infectivity assays.
Table 1: IC50 Values of HIV-1 Integrase Inhibitors in Strand Transfer Assays
| Inhibitor | IC50 (nM) | Reference(s) |
| Raltegravir | 2 - 26 | [11] |
| Elvitegravir | ~7 | [12] |
| Dolutegravir | 33 | [11] |
| Bictegravir (B606109) | 7.5 |
Note: IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, and the presence of metal cofactors.
Table 2: EC50 Values of HIV-1 Integrase Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | EC50 (nM) | Reference(s) |
| Raltegravir | Various | 4 | [11] |
| Elvitegravir | MT-4 | 0.7 | |
| Dolutegravir | Various | 1.6 | [11] |
| Bictegravir | Various | <0.05 - 6.6 | [11] |
Note: EC50 values can vary depending on the cell line, virus strain, and assay conditions.
Conclusion
The in vitro assays described provide a robust framework for the discovery and characterization of HIV-1 integrase inhibitors. Biochemical assays are essential for high-throughput screening and mechanistic studies, while cell-based assays offer a more physiologically relevant assessment of antiviral potency. The data presented for raltegravir, elvitegravir, dolutegravir, and bictegravir highlight the high potency of these drugs and provide a benchmark for the evaluation of new inhibitor candidates. Careful adherence to detailed protocols and appropriate data analysis are critical for obtaining reliable and reproducible results in the development of novel anti-HIV therapeutics.
References
- 1. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effectiveness of bictegravir versus dolutegravir, raltegravir, and efavirenz-based antiretroviral therapy among treatment-naïve individuals with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mybiosource.com [mybiosource.com]
- 6. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of HIV-1 infectivity by lymphocytic cell lines with integrated luciferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel HIV-1 integrase (IN) inhibitors. The documents are designed to guide researchers through the process of identifying, confirming, and characterizing potential new antiretroviral agents that target this critical viral enzyme.
Introduction to HIV-1 Integrase as a Drug Target
Human Immunodeficiency Virus type 1 (HIV-1) integrase is one of three essential viral enzymes, alongside reverse transcriptase and protease, required for viral replication.[1] It catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for establishing a productive and persistent infection.[1] This process involves two key catalytic activities: 3'-processing, where the enzyme removes a dinucleotide from each 3' end of the viral DNA, and strand transfer, where the processed viral DNA is covalently linked to the host DNA.[2] The lack of a human homolog makes HIV-1 integrase an attractive and validated target for antiretroviral drug development.[3]
High-Throughput Screening Strategies
The discovery of novel HIV-1 integrase inhibitors has been significantly advanced by high-throughput screening of large chemical libraries.[4] Both biochemical and cell-based assays have been developed and optimized for HTS campaigns.
Biochemical Assays: These in vitro assays utilize purified recombinant HIV-1 integrase and synthetic DNA substrates to directly measure the inhibition of the enzyme's catalytic activity.[2] They are highly amenable to automation and miniaturization, making them suitable for screening large numbers of compounds. Common formats include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay measures the proximity of two labeled DNA substrates (donor and target) following the strand transfer reaction.[5]
-
Scintillation Proximity Assay (SPA): This method detects the incorporation of a radiolabeled nucleotide into a DNA substrate immobilized on a scintillant-containing bead.
-
ELISA-based Assays: These assays often use biotinylated and digoxigenin-labeled DNA substrates, with the strand transfer product captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to an enzyme.
Cell-Based Assays: These assays assess the inhibition of HIV-1 integration within a cellular context, providing a more physiologically relevant screening environment.[4] They can identify compounds that target not only the catalytic activity of integrase but also other factors involved in the integration process, such as the pre-integration complex. A common approach involves the use of lentiviral vectors:
-
Lentiviral Vector-Based Assays: These systems use replication-deficient lentiviral vectors carrying a reporter gene (e.g., luciferase or fluorescent protein). Inhibition of integration prevents the expression of the reporter gene, which can be quantified.[1]
Quantitative Data from HTS Campaigns
The performance of HTS assays is evaluated using several key parameters. The Z' factor is a statistical measure of assay quality, with a value >0.5 indicating a robust and reliable assay. Hit rates represent the percentage of compounds from a library that show significant activity in the primary screen, while confirmation rates indicate the proportion of these initial hits that are confirmed upon re-testing.
| Assay Type | Assay Format | Z' Factor | Primary Hit Rate (%) | Confirmation Rate (%) | Reference |
| Biochemical | ELISA-based Magnetic Bead | 0.6 - 0.9 | Not Reported | Not Reported | |
| Cell-Based | Lentiviral Vector (Luciferase) | > 0.8 | 3.3 | 50 | [1][2] |
| Biochemical | HTRF | Not Reported | Not Reported | Not Reported | |
| Biochemical | Scintillation Proximity Assay | Not Reported | Not Reported | Not Reported |
Potency of Known HIV-1 Integrase Inhibitors
The following table summarizes the in vitro potencies of clinically approved HIV-1 integrase inhibitors in both biochemical and cell-based assays. These values can serve as benchmarks for newly identified compounds.
| Inhibitor | Biochemical IC50 (nM) | Cell-Based EC50 (nM) | Reference |
| Raltegravir | 2 - 5 | 0.5 - 1.5 | [1][6] |
| Elvitegravir | Not Reported | 0.04 - 0.6 ng/mL | [6] |
| Dolutegravir | Not Reported | 0.2 ng/mL | [6] |
Experimental Protocols
Protocol 1: HTS-Adapted ELISA-based Magnetic Bead Assay for HIV-1 Integrase Strand Transfer
This protocol describes a high-throughput biochemical assay to measure the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated donor DNA substrate
-
Digoxigenin (DIG)-labeled target DNA substrate
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MnCl2, 1 mM DTT)
-
Streptavidin-coated magnetic beads
-
Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplates
-
Magnetic plate separator
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., known inhibitor like Raltegravir and DMSO as a negative control) into a 96-well plate.
-
Enzyme Preparation: Prepare a solution of HIV-1 integrase in assay buffer.
-
Incubation: Add the integrase solution to the compound plate and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add a mixture of the biotinylated donor and DIG-labeled target DNA substrates to initiate the strand transfer reaction. Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Capture of Product: Add streptavidin-coated magnetic beads to each well to capture the biotinylated strand transfer product. Incubate with shaking to allow for binding.
-
Washing: Place the plate on a magnetic separator and discard the supernatant. Wash the beads several times with a wash buffer to remove unbound reagents.
-
Detection: Resuspend the beads in a solution containing the anti-DIG-HRP antibody and incubate. After another wash step, add the TMB substrate.
-
Signal Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Lentiviral Vector-Based Cell Assay for HIV-1 Integration
This protocol outlines a cell-based assay to screen for inhibitors of HIV-1 integration using a lentiviral vector system.[1]
Materials:
-
HEK293T cells (for lentiviral vector production)
-
Target cells (e.g., PM1 T cells) engineered to express the appropriate receptor for the pseudotyped virus.[1]
-
Lentiviral vector plasmid encoding a reporter gene (e.g., luciferase)
-
Packaging plasmids
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Lentiviral Vector Production:
-
Co-transfect HEK293T cells with the lentiviral vector plasmid and packaging plasmids using a suitable transfection reagent.
-
Harvest the viral supernatant 48-72 hours post-transfection and filter it.
-
-
Cell Plating: Seed the target cells into a white, opaque 96-well plate.
-
Compound Addition: Add the test compounds and controls to the cells.
-
Infection: Add the lentiviral vector supernatant to the cells.
-
Incubation: Incubate the plates for 48-72 hours to allow for infection, integration, and reporter gene expression.
-
Lysis and Luciferase Assay:
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Signal Measurement: Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of a step leading to reporter gene expression, including integration.
Protocol 3: MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of hit compounds identified in the primary screen.
Materials:
-
Target cells used in the primary screen
-
Cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the hit compounds to the cells. Include a positive control for cytotoxicity and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that mirrors the primary assay duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Protocol 4: Neutral Red Uptake Cytotoxicity Assay
This protocol provides an alternative method for evaluating the cytotoxicity of hit compounds.
Materials:
-
Target cells
-
Cell culture medium
-
Neutral Red solution
-
Destain solution (e.g., 50% ethanol, 1% acetic acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the cells for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add medium containing Neutral Red. Incubate for approximately 2-3 hours to allow viable cells to take up the dye into their lysosomes.
-
Washing: Remove the Neutral Red-containing medium and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add the destain solution to each well and incubate with gentle shaking to extract the dye from the cells.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm. The amount of dye retained is proportional to the number of viable cells.
Visualizations
Caption: Mechanism of HIV-1 Integrase and Inhibition.
Caption: HTS Workflow for HIV-1 Integrase Inhibitors.
Caption: Cell-Based Lentiviral Assay Workflow.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Note and Protocols for Cell-Based Assays Evaluating Antiviral Activity of Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome.[1][2] This essential role makes it a prime target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that potently block this integration step.[3] Accurate and reliable evaluation of the antiviral activity of these inhibitors is crucial for the discovery and development of new therapeutic agents.
This document provides detailed application notes and protocols for a suite of cell-based assays designed to assess the antiviral efficacy and cytotoxicity of HIV-1 integrase inhibitors. These assays are fundamental tools for academic research, high-throughput screening, and preclinical drug development.
Key Cell-Based Assays
A comprehensive evaluation of integrase inhibitors involves determining their ability to inhibit viral replication in a cellular context while also assessing their potential toxicity to the host cells. The following assays are industry-standard methods for achieving this.
TZM-bl Reporter Gene Assay for Antiviral Activity
This assay utilizes a genetically engineered HeLa cell line, TZM-bl, which expresses CD4, CCR5, and CXCR4, and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[4][5] Upon successful HIV-1 infection and integration, the viral Tat protein is produced, which transactivates the LTR promoter, leading to the expression of luciferase. The amount of light produced is directly proportional to the level of viral replication, allowing for a quantitative measure of antiviral activity.
HIV-1 p24 Antigen Capture ELISA for Viral Replication
The p24 antigen is a core structural protein of HIV-1 and its detection in cell culture supernatants is a direct measure of viral particle production and replication.[6][7] The p24 Antigen Capture ELISA is a highly sensitive and specific immunoassay used to quantify the concentration of p24, providing a direct assessment of an inhibitor's effect on viral propagation.
MTT Assay for Cytotoxicity Assessment
It is essential to distinguish between true antiviral activity and non-specific effects due to compound toxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9] This assay is performed in parallel with the antiviral assays on uninfected cells to determine the 50% cytotoxic concentration (CC50) of the test compounds.[10]
Data Presentation
Quantitative data from these assays are crucial for comparing the potency and safety of different integrase inhibitors. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50 (or IC50), is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates a more favorable safety profile.
Table 1: Antiviral Activity and Cytotoxicity of Selected HIV-1 Integrase Inhibitors
| Compound | Assay | Cell Line | EC50 / IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Raltegravir | TZM-bl Luciferase Assay | TZM-bl | 4[3] | >100 | >25000 |
| p24 Antigen ELISA | MT-4 | 9.15[11] | >100 | >10929 | |
| Elvitegravir | TZM-bl Luciferase Assay | TZM-bl | 1.5 - 2.4[12] | >50 | >20833 |
| p24 Antigen ELISA | MT-4 | 0.7[13] | >50 | >71428 | |
| Dolutegravir | TZM-bl Luciferase Assay | TZM-bl | 1.6[3] | >50 | >31250 |
| p24 Antigen ELISA | MT-4 | 1.07[11] | >50 | >46729 |
Note: EC50, IC50, and CC50 values can vary depending on the specific cell line, virus strain, and assay conditions used.
Experimental Protocols
Protocol 1: TZM-bl Reporter Gene Assay
Materials:
-
TZM-bl cells
-
Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
HIV-1 virus stock (e.g., NL4-3)
-
Integrase inhibitor compounds
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C with 5% CO2.[6]
-
Compound Preparation: Prepare serial dilutions of the integrase inhibitor compounds in complete growth medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add 50 µL of the diluted compounds to the respective wells.
-
Add 50 µL of HIV-1 virus stock (at a pre-determined dilution that yields a strong luciferase signal) to each well, except for the cell control wells.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only).
-
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.[14]
-
Luciferase Measurement:
-
Remove 100 µL of the supernatant from each well.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.[15]
-
Transfer 150 µL of the lysate to a white, opaque 96-well plate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the EC50 value using a dose-response curve fitting software.
Protocol 2: HIV-1 p24 Antigen Capture ELISA
Materials:
-
Supernatants from infected cell cultures (from Protocol 1 or a separate experiment)
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation: Collect 100 µL of cell culture supernatant from each well of the infected plate at 48-72 hours post-infection.
-
ELISA Procedure: Follow the manufacturer's instructions for the p24 ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for p24.
-
Adding the cell culture supernatants and p24 standards to the wells.
-
Incubating to allow p24 antigen to bind to the capture antibody.
-
Washing the plate to remove unbound materials.
-
Adding a detection antibody (e.g., biotinylated anti-p24).
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.[16][17]
-
-
Data Analysis: Generate a standard curve using the p24 standards. Use the standard curve to determine the concentration of p24 in each sample. Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the IC50 value.
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Target cells (e.g., TZM-bl or MT-4)
-
Complete Growth Medium
-
Integrase inhibitor compounds
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as the antiviral assay and incubate overnight.
-
Compound Treatment: Add serial dilutions of the integrase inhibitor compounds to the wells (in the absence of virus). Include cell control wells (cells only, no compound).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the CC50 value using a dose-response curve fitting software.
Visualizations
HIV-1 Integrase Mechanism of Action
Caption: HIV-1 Integrase Catalytic Pathway and Point of Inhibition.
Experimental Workflow for Evaluating Integrase Inhibitors
Caption: General workflow for screening and evaluating antiviral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. researchgate.net [researchgate.net]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 11. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ablinc.com [ablinc.com]
- 17. ablinc.com [ablinc.com]
Application Notes and Protocols for HIV-1 Integrase Strand Transfer Inhibition Scintillation Proximity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This process involves two key catalytic steps: 3'-processing and strand transfer. The strand transfer step, in particular, is a well-validated target for antiretroviral drug development. The Scintillation Proximity Assay (SPA) is a powerful and sensitive method for high-throughput screening of inhibitors of the HIV-1 integrase strand transfer reaction. This homogeneous assay format eliminates the need for separation steps, making it highly amenable to automation.
This document provides a detailed protocol for performing the HIV-1 integrase strand transfer inhibition scintillation proximity assay, along with data on the potency of known inhibitors and visual representations of the underlying biological and experimental workflows.
Principle of the Assay
The HIV-1 integrase strand transfer SPA relies on the principle that beta particles emitted from a radiolabeled source need to be in close proximity to a scintillant to produce a detectable light signal. In this assay, a biotinylated DNA duplex mimicking the viral long-terminal repeat (LTR) donor DNA is immobilized on streptavidin-coated SPA beads. Recombinant HIV-1 integrase enzyme binds to this donor DNA. A radiolabeled target DNA substrate is then introduced. In the absence of an inhibitor, the integrase catalyzes the strand transfer reaction, covalently linking the radiolabeled target DNA to the donor DNA on the SPA bead. This brings the radioisotope into close enough proximity to the scintillant embedded in the bead to generate a light signal that can be measured by a scintillation counter. When a potent inhibitor is present, it blocks the strand transfer reaction, preventing the incorporation of the radiolabeled target DNA and resulting in a decrease in the scintillation signal.
Data Presentation
The following table summarizes the 50% inhibitory concentrations (IC50) of several known HIV-1 integrase strand transfer inhibitors (INSTIs) as determined by various in vitro assays, including SPA and cell-based assays. It is important to note that IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, and the presence of serum proteins.
| Compound | Assay Type | IC50 (nM) | Reference(s) |
| Raltegravir (RAL) | Strand Transfer Inhibition | 2.7 - 9.15 | [1][2] |
| Elvitegravir (EVG) | Strand Transfer Inhibition | ~2.7 | [3] |
| Dolutegravir (DTG) | Strand Transfer Inhibition | 0.51 - 2.7 | [1] |
| Bictegravir (BIC) | Cell-based Antiviral Assay | 0.2 (ng/mL) | [4] |
| Cabotegravir (CAB) | Cell-based Antiviral Assay | 0.1 (ng/mL) | [4] |
| L-731,988 | Strand Transfer Inhibition (SPA) | 86 - 192 | [nan] |
Experimental Protocols
This section provides a detailed methodology for performing the HIV-1 integrase strand transfer inhibition scintillation proximity assay.
Materials and Reagents
-
Enzyme: Purified, recombinant HIV-1 integrase.
-
Donor DNA: Biotinylated, double-stranded oligonucleotide mimicking the HIV-1 U5 LTR end.
-
Target DNA: Radiolabeled ([³H] or [³³P]) double-stranded oligonucleotide.
-
SPA Beads: Streptavidin-coated scintillation proximity assay beads (e.g., from PerkinElmer).
-
Assay Buffer: Typically contains HEPES or MOPS buffer, NaCl, DTT, a divalent cation (Mn²⁺ or Mg²⁺), and a non-ionic detergent (e.g., CHAPS or NP-40).
-
Test Compounds: Putative HIV-1 integrase inhibitors dissolved in DMSO.
-
Control Inhibitor: A known HIV-1 integrase strand transfer inhibitor (e.g., Raltegravir).
-
Microplates: 96- or 384-well white, opaque microplates suitable for scintillation counting.
-
Scintillation Counter: A microplate-compatible scintillation counter.
Assay Procedure
-
Preparation of SPA Bead-Donor DNA Complex:
-
Resuspend the streptavidin-coated SPA beads in the assay buffer.
-
Add the biotinylated donor DNA to the bead suspension.
-
Incubate for 1-2 hours at room temperature with gentle agitation to allow for the binding of the donor DNA to the beads.
-
Wash the beads with assay buffer to remove any unbound donor DNA. This can be done by centrifugation or filtration.
-
Resuspend the beads in fresh assay buffer to the desired working concentration.
-
-
Assay Setup:
-
Dispense a small volume (e.g., 2 µL) of the test compound or control inhibitor at various concentrations into the wells of the microplate. For negative controls, add DMSO vehicle.
-
Add the purified HIV-1 integrase enzyme to each well.
-
Add the SPA bead-donor DNA complex to each well.
-
Incubate the plate for 30-60 minutes at 37°C to allow the integrase to bind to the donor DNA and to allow for any potential inhibitors to interact with the enzyme.
-
-
Initiation of Strand Transfer Reaction:
-
Add the radiolabeled target DNA to each well to initiate the strand transfer reaction.
-
Incubate the plate for an additional 1-2 hours at 37°C.
-
-
Signal Detection:
-
Seal the microplate.
-
Allow the beads to settle for at least 2 hours at room temperature, or centrifuge the plate gently.
-
Measure the scintillation signal in a microplate scintillation counter.
-
-
Data Analysis:
-
The raw data (counts per minute, CPM) is typically converted to percent inhibition relative to the controls (wells with DMSO vehicle representing 0% inhibition and wells with a high concentration of a known inhibitor representing 100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.
-
Mandatory Visualizations
HIV-1 Integrase Catalytic Pathway
Caption: HIV-1 integrase catalyzes 3'-processing and strand transfer for viral DNA integration.
Experimental Workflow for SPA
Caption: Workflow of the HIV-1 integrase strand transfer inhibition scintillation proximity assay.
References
- 1. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Integrase-Inhibitor Complexes using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural analysis of integrase-inhibitor complexes using X-ray crystallography. This powerful technique offers atomic-level insights into the binding modes of inhibitors, guiding structure-based drug design and the development of novel antiretroviral therapies. The following sections detail the necessary steps from protein expression to structure determination, supported by quantitative data and visual workflows.
Introduction to Integrase as a Therapeutic Target
HIV-1 integrase (IN) is a crucial enzyme responsible for inserting the viral DNA into the host cell's genome, a step essential for viral replication.[1][2] This enzyme has no human counterpart, making it an attractive and specific target for antiviral drug development.[1][3] Inhibitors of integrase can be broadly categorized into two main classes: Integrase Strand Transfer Inhibitors (INSTIs), which target the catalytic active site, and Allosteric Integrase Inhibitors (ALLINIs), which bind to a site distinct from the active site, often at the dimer interface, inducing aberrant multimerization of the enzyme.[2][4][5] X-ray crystallography has been instrumental in elucidating the mechanisms of action for both classes of inhibitors, providing a structural basis for understanding drug resistance and for the rational design of new, more potent compounds.[4][5]
Experimental Workflow Overview
The overall process of determining the crystal structure of an integrase-inhibitor complex involves several key stages. The workflow begins with the expression and purification of a soluble and stable form of the integrase protein. This is followed by the crystallization of the protein in the presence of the inhibitor (co-crystallization) or by soaking a pre-formed protein crystal in a solution containing the inhibitor. Subsequently, the crystals are subjected to X-ray diffraction, and the resulting data is processed to solve and refine the three-dimensional structure of the complex.
Detailed Experimental Protocols
Protocol 1: Expression and Purification of HIV-1 Integrase Catalytic Core Domain
This protocol describes the expression and purification of a soluble HIV-1 integrase catalytic core domain (CCD) mutant, which is often used for crystallographic studies due to the insolubility of the full-length protein. Site-specific mutations, such as F185K or combining W131E with F185K, have been shown to enhance solubility.[1]
1. Gene Cloning and Mutagenesis:
- The gene encoding the HIV-1 integrase catalytic core domain (residues 50-212) is cloned into a suitable bacterial expression vector (e.g., pET series) with a cleavable affinity tag (e.g., His6-tag) for purification.[6][7]
- Site-directed mutagenesis is performed to introduce solubility-enhancing mutations (e.g., F185K).[1]
2. Protein Expression:
- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM.
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours) to promote proper protein folding.
3. Cell Lysis and Clarification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 5 mM β-mercaptoethanol).
- Cells are lysed by sonication or high-pressure homogenization on ice.
- The lysate is clarified by ultracentrifugation to remove cell debris.
4. Protein Purification:
- Immobilized Metal Affinity Chromatography (IMAC): The clarified lysate is loaded onto a Ni-NTA resin column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged integrase is eluted with a high concentration of imidazole (e.g., 250-500 mM).[6][7]
- Affinity Tag Cleavage: The eluted protein is dialyzed against a buffer suitable for the specific protease (e.g., TEV protease) to remove imidazole. The protease is added to cleave the affinity tag.
- Second IMAC (Subtractive Chromatography): The protein solution is passed through the Ni-NTA column again to remove the cleaved His-tag and the His-tagged protease.[6][7]
- Size Exclusion Chromatography (SEC): The tag-free protein is further purified by SEC to remove aggregates and other impurities. The protein is eluted in a final buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 200 mM NaCl, 5 mM DTT).
- Protein concentration is determined using a spectrophotometer, and the purity is assessed by SDS-PAGE.
Protocol 2: Crystallization of Integrase-Inhibitor Complexes
Crystals of integrase-inhibitor complexes can be obtained either by co-crystallization or by soaking pre-formed apo-integrase crystals.
1. Co-crystallization:
- The purified integrase protein is incubated with the inhibitor at a molar excess (e.g., 1:2 to 1:5 protein to inhibitor ratio) for a period ranging from 30 minutes to several hours on ice.[4]
- The complex is then subjected to crystallization screening using various commercially available or in-house prepared screens. The hanging drop or sitting drop vapor diffusion method is commonly used.[8]
- A typical crystallization drop consists of 1-2 µL of the protein-inhibitor complex solution mixed with an equal volume of the reservoir solution.
2. Crystal Soaking:
- Crystals of the apo-integrase are first grown under suitable conditions.
- A solution of the inhibitor is prepared in the mother liquor (the reservoir solution in which the crystals were grown) to a final concentration typically in the range of 1-10 mM.[1]
- The apo-crystals are transferred to a drop containing the inhibitor solution and incubated for a period ranging from a few hours to several days.[1]
Example Crystallization Conditions for HIV-1 Integrase Core Domain:
-
Protein: HIV-1 IN CCD (F185K mutant)
-
Precipitant: 1.0 M Ammonium Sulfate, 50 mM MES-NaOH pH 6.5, with 1% glycerol (B35011).[1]
-
Method: Soaking with 5 mM inhibitor solution in mother liquor.[1]
Protocol 3: X-ray Diffraction Data Collection and Structure Determination
1. Crystal Cryo-protection and Mounting:
- Crystals are briefly soaked in a cryo-protectant solution to prevent ice formation during flash-cooling. The cryo-protectant is typically the mother liquor supplemented with 20-30% (v/v) glycerol or ethylene (B1197577) glycol.[1]
- The cryo-protected crystal is then looped and flash-cooled in liquid nitrogen.
2. X-ray Diffraction Data Collection:
- Data is collected at a synchrotron source on a suitable beamline.[9]
- Data collection is typically performed at cryogenic temperatures (around 100 K) to minimize radiation damage.[1][10]
- A complete dataset is collected by rotating the crystal in the X-ray beam.
3. Data Processing and Structure Solution:
- The diffraction images are processed using software packages like HKL2000 or XDS to integrate the reflection intensities and scale the data.[1]
- The structure is typically solved by molecular replacement using a previously determined structure of integrase as a search model.
- The inhibitor molecule is then fitted into the electron density map. Difference Fourier maps (Fo-Fc) are calculated to locate the inhibitor.[1]
4. Model Building and Refinement:
- The initial model is refined using software like REFMAC5 or Phenix. This process involves iterative cycles of manual model building in programs like Coot and automated refinement to improve the fit of the model to the experimental data.[9]
- The quality of the final model is assessed by parameters such as R-work and R-free.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on integrase-inhibitor complexes.
Table 1: Inhibitor Activity Data
| Inhibitor | Target | Assay Type | IC50 / EC50 | Reference |
| 5ClTEP | HIV-1 Integrase | Disintegration | - | [1] |
| HDS1 | HIV-1 Integrase | Strand Transfer | 2.9 µM | [11] |
| HDS1 | HIV-1 Integrase | 3' Processing | 2.7 µM | [11] |
| HDS1 | HIV-1 Integrase | DNA Binding | 2.9 µM | [11] |
| HDS1 | HIV-1 Replication | Cell Culture | 20.5 µM | [11] |
| Dolutegravir (DTG) | WT HIV-1 | Infectivity | 1.6 nM | [9] |
| Dolutegravir (DTG) | WT PFV Integrase | Strand Transfer | 40 nM | [9] |
| Raltegravir (RAL) | WT HIV-1 | Infectivity | 4 nM | [9] |
| Acetylated-Inhibitor | HIV-1 Integrase | 3' Processing & Strand Transfer | ~3 µM | [12] |
Table 2: Crystallographic Data and Refinement Statistics
| PDB ID | Complex | Resolution (Å) | R-work / R-free (%) | Space Group | Reference |
| 1QS4 | HIV-1 IN CCD with 5ClTEP | 2.1 | 22.3 / 27.2 | C2 | [1] |
| 3LPU | HIV-1 IN with LEDGIN | 1.95 | 20.3 / 22.1 | P212121 | [13] |
| - | PFV Intasome with Dolutegravir | - | - | - | [9] |
Visualizing Integrase Inhibition
The mechanism of action of different classes of integrase inhibitors can be visualized to better understand their impact on the enzyme's function.
By following these protocols and utilizing the provided data as a reference, researchers can effectively employ X-ray crystallography to advance the understanding of integrase-inhibitor interactions and contribute to the development of next-generation anti-HIV therapeutics.
References
- 1. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: a platform for antiviral drug design. | Semantic Scholar [semanticscholar.org]
- 4. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput Protein Purification and Quality Assessment for Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression, purification, crystallization and preliminary X-ray crystallographic analysis of human β-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]
- 12. Identification of an inhibitor-binding site to HIV-1 integrase with affinity acetylation and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
Unveiling HIV's Integration Machinery: Application of Cryo-Electron Microscopy to HIV-1 Intasome Structures
The advent of cryo-electron microscopy (cryo-EM) has revolutionized structural biology, offering unprecedented insights into the intricate molecular machinery of viruses. For the human immunodeficiency virus-1 (HIV-1), cryo-EM has been instrumental in elucidating the architecture of the intasome, a critical complex responsible for integrating the viral DNA into the host cell genome. This breakthrough has profound implications for understanding HIV-1 replication and for the development of more effective antiretroviral therapies.
The HIV-1 intasome is a large nucleoprotein assembly composed of the viral enzyme integrase (IN) and the ends of the viral DNA (vDNA). This complex mediates the insertion of the vDNA into the host chromatin, a crucial step for establishing a persistent infection. Due to its central role, the intasome is a prime target for a class of antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs). High-resolution structural information is therefore essential for designing new and improved INSTIs that can overcome drug resistance.
However, structural studies of the HIV-1 intasome have been historically challenging due to the inherent flexibility and heterogeneity of the complex, which often forms large, stacked aggregates, hindering high-resolution analysis.[1][2] Recent advancements in cryo-EM techniques, coupled with innovative biochemical strategies, have successfully overcome these obstacles, providing near-atomic resolution snapshots of the HIV-1 intasome in different functional states.
Key Applications and Insights:
-
Mechanism of Integration: Cryo-EM structures have provided a detailed blueprint of the intasome's core architecture, revealing how the integrase protomers assemble on the viral DNA ends to form a stable synaptic complex.[3][4] These structures illuminate the catalytic mechanism of DNA strand transfer, the process by which the viral DNA is covalently joined to the host DNA.
-
Drug Development and Resistance: High-resolution structures of the HIV-1 intasome in complex with clinically used INSTIs have been pivotal in understanding their mechanism of action.[5] These studies show how INSTIs bind to the active site of the integrase and interfere with the integration process. Furthermore, cryo-EM has been used to investigate the structural basis of drug resistance, revealing how mutations in the integrase enzyme can alter the drug-binding pocket and reduce inhibitor efficacy.[6] This knowledge is crucial for the development of next-generation INSTIs that are less susceptible to resistance.
-
Overcoming Sample Heterogeneity: A significant breakthrough in obtaining high-resolution HIV-1 intasome structures was the development of methods to improve sample homogeneity. One such strategy involves the assembly of intasomes in the presence of an excess of the isolated C-terminal domain (CTD) of the integrase protein. This approach effectively breaks up the stacked intasome aggregates, resulting in a more uniform population of individual complexes amenable to high-resolution cryo-EM analysis.[1][2][7] Another successful approach has been the use of a fusion protein where the Sso7d protein is attached to the integrase, enhancing its solubility and facilitating the assembly of stable intasomes.[3][8]
Quantitative Data Summary
The application of cryo-EM has yielded HIV-1 intasome structures at increasingly higher resolutions, providing detailed atomic models. The table below summarizes key quantitative data from recent studies.
| HIV-1 Intasome Complex | Cryo-EM Resolution (Å) | Key Features and Insights | Reference |
| Intasome with excess CTD | 2.01 | Improved homogeneity, reduced stacking, visualization of the C-terminal tail of integrase. | [1][2] |
| Apo Intasome (CSC) | ~2.7 | Dodecameric assembly, detailed view of the catalytic core and vDNA ends. | [5] |
| Strand Transfer Complex (STC) | High-resolution | Core tetrameric structure and a higher-order form with domain rearrangements. | [3][4] |
| Intasome with INSTIs | High-resolution | Structural basis for inhibitor binding and mechanism of action. | [5] |
Experimental Protocols
The following sections provide a detailed methodology for the structural analysis of HIV-1 intasomes using cryo-EM, based on established protocols.[1][5]
I. HIV-1 Intasome Assembly and Purification
This protocol describes the assembly of the core synaptic complex (CSC) intasome.
-
Protein and DNA Preparation:
-
Express and purify recombinant HIV-1 integrase (IN), often as a fusion protein with Sso7d to improve solubility.
-
Synthesize and purify the U5-25bp viral DNA substrate.
-
Express and purify the C-terminal domain (CTD) of integrase separately if using the excess CTD protocol.
-
-
Intasome Assembly:
-
Incubate the purified Sso7d-IN fusion protein (e.g., at 3.0 µM) with the U5-25bp viral DNA substrate (e.g., at 1.0 µM) in an assembly buffer.
-
For the excess CTD method, add a surplus of the purified CTD protein (e.g., at 15.0 µM) to the assembly reaction.
-
The assembly buffer typically contains 20 mM HEPES (pH 7.5), 25% glycerol, 5 mM 2-mercaptoethanol, 5.0 mM MgCl₂, 4.0 µM ZnCl₂, 50 mM 3-(Benzyldimethyl-ammonio) propanesulfonate, and 100 mM NaCl.[1] The presence of an INSTI like dolutegravir (B560016) (DTG) at 50 µM can stabilize the complex.
-
Incubate the reaction mixture at 37 °C for 2 hours.
-
-
Purification of Assembled Intasomes:
-
Purify the assembled intasomes from the reaction mixture. This can be achieved through a combination of affinity chromatography (e.g., Ni-NTA if using His-tagged proteins) and size-exclusion chromatography to separate the intasome complexes from unassembled components and aggregates.
-
II. Cryo-EM Grid Preparation and Data Acquisition
-
Grid Preparation:
-
Apply 3.0 µL of the purified intasome sample (at a concentration of approximately 0.4 mg/mL) onto a freshly glow-discharged holey gold grid (e.g., UltrAuFoil R 1.2/1.3 300 mesh).[1]
-
Incubate for 10 seconds to allow the sample to adsorb to the grid.
-
Blot the grid for 4 seconds with a blotting force of 4 to remove excess liquid.
-
Immediately plunge-freeze the grid into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV, Thermo Fisher Scientific) at a controlled temperature (e.g., 20 °C) and humidity (100%).
-
-
Cryo-EM Data Acquisition:
-
Acquire micrographs using a Titan Krios transmission electron microscope operating at 300 kV.
-
Use an automated data collection software like SerialEM.
-
Record movies using a direct electron detector, such as a Gatan K3 Summit, in super-resolution mode. This corresponds to a calibrated pixel size of approximately 0.415 Å at the sample level.
-
Collect data with a range of defocus values, typically from -0.6 to -2.6 µm.
-
III. Image Processing and 3D Structure Determination
-
Movie Processing:
-
Correct for beam-induced motion and perform dose-weighting for each movie using software like MotionCor2.
-
Bin the pixels (e.g., 2x) to a final pixel size of around 0.83 Å.
-
-
CTF Estimation and Particle Picking:
-
Estimate the contrast transfer function (CTF) parameters for each micrograph using software like CTFFIND4.
-
Perform automated particle picking to select individual intasome particles from the micrographs.
-
-
2D and 3D Classification:
-
Perform several rounds of 2D classification to remove poor-quality particles and select well-defined class averages.
-
Generate an initial 3D model (ab initio reconstruction) and perform multiple rounds of 3D classification to sort particles into structurally homogeneous classes.
-
-
3D Refinement and Model Building:
-
Perform 3D auto-refinement of the selected particle stack to obtain a high-resolution 3D map.
-
Perform CTF refinement and Bayesian polishing to further improve the resolution of the reconstruction.
-
Build an atomic model into the final cryo-EM density map using software like Coot and refine it using programs like Phenix.
-
Visualizations
Figure 1. Experimental workflow for cryo-EM analysis of HIV-1 intasomes.
Figure 2. Mechanism of HIV-1 integration and its inhibition by INSTIs.
References
- 1. HIV-1 Intasomes Assembled with Excess Integrase C-Terminal Domain Protein Facilitate Structural Studies by Cryo-EM and Reveal the Role of the Integrase C-Terminal Tail in HIV-1 Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Intasomes Assembled with Excess Integrase C-Terminal Domain Protein Facilitate Structural Studies by Cryo-EM and Reveal the Role of the Integrase C-Terminal Tail in HIV-1 Integration [mdpi.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Cryo-EM structures and atomic model of the HIV-1 strand transfer complex intasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Strand Transfer Inhibitor Binding to HIV Intasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. CryoEM Structures and Atomic Model of the HIV-1 Strand Transfer Complex Intasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing Single-Round Infectivity Assays for High-Throughput Inhibitor Screening
Introduction
Single-round infectivity assays are powerful tools in drug discovery for the identification and characterization of antiviral compounds. These assays utilize engineered viral particles that are capable of only a single cycle of infection, making them a safer alternative to using wild-type, replication-competent viruses.[1][2] This is particularly advantageous when working with highly pathogenic viruses that would otherwise require high-level biosafety containment (BSL-3 or BSL-4).[1][3] By incorporating reporter genes, such as luciferase or fluorescent proteins, into the viral genome, viral entry and replication can be easily and quantitatively measured.[4][5] This application note provides detailed protocols for developing and implementing a single-round infectivity assay for screening potential viral inhibitors.
Assay Principle
The assay is based on the production of pseudotyped viral particles. These particles consist of a viral core from a common, low-pathogenicity virus (e.g., a lentivirus like HIV-1 or a rhabdovirus like VSV) that carries a reporter gene but lacks its own envelope protein gene.[5][6][7] The viral envelope protein of the virus of interest is expressed from a separate plasmid and is incorporated into the budding viral particles. The resulting pseudoviruses can infect target cells in a manner dictated by the provided envelope protein, but cannot produce new infectious particles, thus limiting the infection to a single round.[1][2] The level of infection is quantified by measuring the expression of the reporter gene, which is proportional to the success of viral entry and replication.[8]
Key Features and Advantages
-
Enhanced Safety: The single-round infectious nature allows for work in a BSL-2 laboratory setting for many viruses that would normally require higher containment levels.[1][3][9]
-
High-Throughput: The assay is amenable to 96-well or 384-well formats, making it suitable for screening large compound libraries.[10][11][12]
-
Quantitative and Sensitive: The use of reporter genes like luciferase provides a highly sensitive and quantitative readout of viral infection.[4][13]
-
Versatility: The system is adaptable for studying a wide range of viruses by simply swapping the envelope protein expression plasmid.[6][7]
-
Mechanistic Studies: This assay is particularly well-suited for identifying inhibitors that target viral entry and early replication steps.[14][15][16][17]
Experimental Protocols
Protocol 1: Production of Pseudotyped Viral Particles
This protocol describes the generation of lentiviral particles pseudotyped with a viral envelope protein of interest. The example provided is for a generic enveloped virus.
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Transfection reagent
-
Plasmids:
-
Lentiviral backbone plasmid with a reporter gene (e.g., luciferase)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope protein expression plasmid (e.g., pMD2.G for VSV-G as a positive control, or the envelope of the virus of interest)
-
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they are 70-80% confluent on the day of transfection.[18]
-
Plasmid Preparation: Prepare a mixture of the three plasmids in Opti-MEM. For a 10 cm dish, a common ratio is 10 µg of backbone plasmid, 7.5 µg of packaging plasmid, and 2.5 µg of envelope plasmid.[18]
-
Transfection: Prepare the transfection reagent according to the manufacturer's instructions and add it to the plasmid mixture. Incubate for 15-20 minutes at room temperature.[18] Gently add the transfection complex to the HEK293T cells.[18]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Medium Change: After 12-16 hours, carefully remove the medium and replace it with fresh, pre-warmed complete medium.[18]
-
Harvesting Pseudovirus: At 48 hours post-transfection, collect the supernatant containing the pseudoviral particles.[18]
-
Clarification: Centrifuge the supernatant at low speed (e.g., 1500 x g for 10 minutes) to pellet any cell debris.[18]
-
Filtration and Storage: Filter the clarified supernatant through a 0.45 µm filter.[18] Aliquot the pseudovirus and store at -80°C for long-term use.[18]
Protocol 2: Titration of Pseudoviral Particles
To ensure reproducible results, the infectivity of the pseudovirus stock must be determined.
Materials:
-
Target cells susceptible to infection by the pseudotyped virus (e.g., HEK293T cells expressing the appropriate receptor)
-
Pseudovirus stock
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in about 80% confluency at the time of infection.
-
Serial Dilution: On the day of infection, prepare serial dilutions of the pseudovirus stock in complete medium.
-
Infection: Remove the medium from the cells and add the diluted pseudovirus.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[8]
-
Luciferase Assay: After incubation, remove the medium and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate reader.[8]
-
Titer Calculation: The titer is expressed as Relative Light Units per milliliter (RLU/mL). Determine the dilution that gives a signal well above background but is not saturating. This dilution will be used for the inhibitor screening assay.
Protocol 3: Single-Round Infectivity Assay for Inhibitor Screening
Materials:
-
Target cells
-
Pseudovirus stock (at the predetermined optimal dilution)
-
Test compounds (serially diluted)
-
Positive control inhibitor
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells with a known inhibitor as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
Infection: Add the pre-titrated pseudovirus to all wells except for the "cells only" control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[8]
-
Lysis and Luciferase Assay: Perform the luciferase assay as described in Protocol 2.[16]
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (no inhibitor).
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.[19]
-
Data Presentation
Quantitative data from inhibitor screening should be presented in a clear and organized manner.
Table 1: Example Raw Data from a Single-Round Infectivity Assay
| Compound Concentration (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU |
| Vehicle Control (0 µM) | 1,500,000 | 1,550,000 | 1,480,000 | 1,510,000 |
| Compound A (0.1 µM) | 1,200,000 | 1,250,000 | 1,180,000 | 1,210,000 |
| Compound A (1 µM) | 780,000 | 810,000 | 750,000 | 780,000 |
| Compound A (10 µM) | 150,000 | 160,000 | 140,000 | 150,000 |
| Compound A (100 µM) | 20,000 | 22,000 | 18,000 | 20,000 |
| Cells Only Control | 500 | 520 | 480 | 500 |
Table 2: Normalized Data and IC50 Calculation for Compound A
| Compound Concentration (µM) | Average RLU | % Inhibition |
| 0 | 1,510,000 | 0% |
| 0.1 | 1,210,000 | 19.9% |
| 1 | 780,000 | 48.3% |
| 10 | 150,000 | 90.1% |
| 100 | 20,000 | 98.7% |
| Calculated IC50 | ~1.05 µM |
Percentage inhibition is calculated as: [1 - (Average RLU of sample - Average RLU of cells only) / (Average RLU of vehicle control - Average RLU of cells only)] * 100.
Visualizations
Caption: Experimental workflow for a single-round infectivity assay.
Caption: Generalized viral entry and replication pathway.
References
- 1. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]
- 2. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genemedi.net [genemedi.net]
- 4. Rapid and Sensitive Detection of Retrovirus Entry by Using a Novel Luciferase-Based Content-Mixing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. journals.asm.org [journals.asm.org]
- 7. Generation of High-Titer Pseudotyped Lentiviral Vectors | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring Viral Entry in Real-Time Using a Luciferase Recombinant Vesicular Stomatitis Virus Producing SARS-CoV-2, EBOV, LASV, CHIKV, and VSV Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Assay to Evaluate the Effect of Test Compounds on Viral Entry and Fusion in Host Cells [jove.com]
- 15. youtube.com [youtube.com]
- 16. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibiting Early-Stage Events in HIV-1 Replication by Small-Molecule Targeting of the HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pseudovirus (PSV) Assay [bio-protocol.org]
- 19. smart.dhgate.com [smart.dhgate.com]
Measuring the Cytotoxicity of Potential HIV Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective antiretroviral therapies is a cornerstone of HIV research. A critical step in the preclinical evaluation of new drug candidates is the assessment of their cytotoxic potential. Cytotoxicity assays are essential for determining the concentration at which a compound becomes toxic to host cells, a value often expressed as the 50% cytotoxic concentration (CC50).[1] A high CC50 value is desirable, as it indicates lower toxicity to host cells. This document provides detailed application notes and protocols for four commonly used methods to measure the cytotoxicity of potential HIV inhibitors: the MTT, XTT, LDH, and Annexin V/PI apoptosis assays.
Data Presentation: Comparative Cytotoxicity of HIV Inhibitors
The following table summarizes the cytotoxic concentrations (CC50) of three representative HIV inhibitors—Zidovudine (a nucleoside reverse transcriptase inhibitor), Efavirenz (B1671121) (a non-nucleoside reverse transcriptase inhibitor), and Ritonavir (B1064) (a protease inhibitor)—as determined by various in vitro assays. It is important to note that CC50 values can vary depending on the cell line used, the assay methodology, and the experimental conditions.
| HIV Inhibitor | Assay | Cell Line | CC50 (µM) | Reference |
| Zidovudine | MTT | MT-4 | 0.53 ± 0.29 µg/mL (~1.98 µM) | [2] |
| MTT | HepG2 | < 1000 | [3] | |
| Efavirenz | MTT | Hep3B | ~25 (causes 60.1% reduction in proliferation) | [4] |
| MTT | HeLa | > 50 (causes 71.92% reduction in viability) | [4] | |
| LDH | Not Specified | Cytotoxic effects observed | ||
| Apoptosis | HeLa | Induces late apoptosis | [4] | |
| Ritonavir | MTT | Human Endothelial Cells | Time and dose-dependent cytotoxicity | [5] |
| MTT | T47D (ER+) Breast Cancer | 12-24 | [6] | |
| MTT | MCF7 (ER+) Breast Cancer | 12-24 | [6] | |
| MTT | ER-negative Breast Cancer | 45 | [6] | |
| Apoptosis | Human Endothelial Cells | Limited effect on apoptosis | [5] |
Key Cytotoxicity Assays: Principles and Protocols
This section details the principles and step-by-step protocols for four widely used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow Diagram:
Signaling Pathway Diagram:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the potential HIV inhibitor to the wells. Include a "cells only" control (vehicle) and a "no cells" control (background).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined from the dose-response curve.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: Similar to the MTT assay, the XTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases. However, the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step.
Experimental Workflow Diagram:
Signaling Pathway Diagram:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Add serial dilutions of the potential HIV inhibitor.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and an electron-coupling reagent). Add 50 µL of the mixture to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the CC50 value.
Lactate (B86563) Dehydrogenase (LDH) Assay
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is an indicator of compromised cell membrane integrity and cell death.[8]
Experimental Workflow Diagram:
Signaling Pathway Diagram:
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the HIV inhibitor as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)) * 100. Determine the CC50 value from the dose-response curve.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Experimental Workflow Diagram:
Signaling Pathway (Cellular Events) Diagram:
Protocol:
-
Cell Preparation: Culture and treat cells with the HIV inhibitor for the desired time.
-
Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the HIV inhibitor.
Conclusion
The selection of a cytotoxicity assay depends on the specific research question and the mechanism of cell death being investigated. The MTT and XTT assays are high-throughput methods suitable for initial screening of large compound libraries. The LDH assay provides a measure of membrane integrity and is useful for detecting necrosis. The Annexin V/PI apoptosis assay offers a more detailed analysis of the mode of cell death. By employing these techniques, researchers can effectively evaluate the cytotoxic profile of potential HIV inhibitors, a critical step in the journey towards developing safer and more effective antiretroviral therapies.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical concentrations of efavirenz (EFV) reduce cellular proliferation and viability in several human cell lines | springermedizin.de [springermedizin.de]
- 5. HIV protease inhibitor ritonavir induces cytotoxicity of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ligand and structure-based drug design for integrase inhibitor discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The viral enzyme integrase (IN) is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome.[1][2][3] This critical role makes integrase an attractive target for the development of antiretroviral drugs.[4][5][6] This document provides detailed application notes and protocols for the discovery of novel HIV-1 integrase inhibitors, focusing on both ligand-based and structure-based drug design strategies.
Overview of Drug Design Strategies
The discovery of integrase inhibitors has been significantly advanced by computational methods, which can be broadly categorized into ligand-based and structure-based drug design.
-
Ligand-Based Drug Design: This approach utilizes the knowledge of known active compounds to identify new ones. It is particularly useful when the three-dimensional structure of the target protein is not available or is of poor resolution.[7] Key techniques include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.
-
Structure-Based Drug Design: This strategy relies on the 3D structure of the target enzyme to design or identify potential inhibitors.[4][5][8] Techniques like molecular docking are central to this approach, allowing for the prediction of binding modes and affinities of small molecules within the enzyme's active site.[5]
A combined approach, leveraging both ligand and structural information, often yields the most promising results in the rational selection of new potential HIV-1 integrase inhibitors.[7]
Integrase: Structure and Function
HIV-1 integrase is a 32 kDa protein with three distinct domains:[1][9]
-
N-terminal domain (NTD): Contains a zinc-binding motif.
-
Catalytic core domain (CCD): Houses the active site with a conserved D, D, E motif that coordinates divalent metal ions (Mg²⁺ or Mn²⁺), which are crucial for its catalytic activity.[10]
-
C-terminal domain (CTD): Contributes to DNA binding.
Integrase catalyzes two key reactions:[1][3]
-
3'-Processing: The enzyme removes a dinucleotide from each 3' end of the viral DNA in the cytoplasm.[1][3]
-
Strand Transfer: The integrase-viral DNA complex, known as the intasome, translocates to the nucleus where the processed viral DNA ends are covalently linked to the host cell's chromosomal DNA.[1][3][11]
Signaling Pathway and Experimental Workflow
HIV Integrase Catalytic Pathway
The following diagram illustrates the key steps in the integration of viral DNA into the host genome, catalyzed by integrase.
Caption: HIV Integrase Catalytic Pathway.
Drug Discovery Workflow for Integrase Inhibitors
This workflow outlines a typical process for discovering and validating novel integrase inhibitors.
Caption: Drug Discovery Workflow.
Quantitative Data of Selected Integrase Inhibitors
The following table summarizes the inhibitory activities of several key integrase inhibitors.
| Inhibitor | Type | Target | IC₅₀ (nM) | Reference(s) |
| Raltegravir | INSTI (First Generation) | Strand Transfer | 2-7 | [2][12] |
| Elvitegravir | INSTI (First Generation) | Strand Transfer | 7 | [2][12] |
| Dolutegravir | INSTI (Second Generation) | Strand Transfer | 2.5 | [12][13] |
| Bictegravir | INSTI (Second Generation) | Strand Transfer | 7.5 | [14] |
| Cabotegravir | INSTI (Second Generation) | Strand Transfer | 2.5 | [14] |
| MK-2048 | INSTI (Second Generation Prototype) | Strand Transfer | 5-10 | [2] |
| Stilbenavir (NSC34931) | DNA-binding inhibitor | C-terminal domain | Low to sub-micromolar | [15] |
Experimental Protocols
Protocol for 3'-Processing Assay by Real-Time PCR
This assay measures the 3'-processing activity of HIV-1 integrase.[16]
Materials:
-
Biotinylated HIV-1 LTR substrate
-
Purified HIV-1 Integrase (IN)
-
Reaction Buffer (25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 0.05% Nonidet P-40, 30 mM NaCl, 10 mM MgCl₂)
-
Avidin-coated PCR tubes
-
Specific primers and probe for real-time PCR
-
Raltegravir (as a positive control for inhibition)
-
Test compounds
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, biotinylated HIV-1 LTR substrate (e.g., 1 pM), and purified IN enzyme (e.g., 4 µM). For inhibitor screening, add the test compound at the desired concentration. Include a positive control with Raltegravir (e.g., 10 µM) and a no-enzyme negative control.[16]
-
Incubation: Incubate the reaction mixture at 37°C overnight to allow for 3'-processing.[16]
-
Capture of Processed Substrate: Transfer the reaction mixture to an avidin-coated PCR tube and incubate for 3 minutes at 37°C. The biotinylated dinucleotide cleaved by integrase will bind to the avidin.[16]
-
Washing: Wash the tubes three times with 250 µL of PBS (pH 7.4) to remove unprocessed substrate and other reaction components.[16]
-
Real-Time PCR: Perform real-time PCR on the washed tubes using specific primers and a probe that amplify the unprocessed LTR substrate. The amount of unprocessed substrate is inversely proportional to the integrase activity.
-
Data Analysis: A delay in the PCR signal (higher Ct value) indicates higher integrase activity (more substrate processed and washed away). Conversely, an early signal (lower Ct value) indicates inhibition of integrase activity.
Protocol for Strand Transfer Assay (ELISA-based)
This assay measures the strand transfer activity of HIV-1 integrase.
Materials:
-
Streptavidin-coated 96-well plate
-
Biotinylated double-stranded (DS) viral DNA oligonucleotide
-
Target-site (TS) DNA oligonucleotide labeled with a detectable tag (e.g., DIG)
-
Purified HIV-1 Integrase (IN)
-
Reaction Buffer
-
Wash Buffer
-
Blocking Solution
-
Anti-tag HRP-conjugated antibody
-
TMB substrate
-
Stop Solution
-
Test compounds
Procedure:
-
Plate Preparation: Coat the streptavidin-coated 96-well plate with the biotinylated DS viral DNA by incubating for 30 minutes at 37°C. Wash the plate to remove unbound DNA and then add a blocking solution.
-
Integrase Binding: Add the purified IN enzyme to the wells and incubate for 30 minutes at 37°C to allow binding to the viral DNA. Wash the plate to remove unbound integrase.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells and incubate for 5 minutes at room temperature.
-
Strand Transfer Reaction: Add the labeled TS DNA to the wells and incubate for 30 minutes at 37°C to initiate the strand transfer reaction.
-
Detection: Wash the plate to remove unreacted TS DNA. Add the anti-tag HRP-conjugated antibody and incubate for 30 minutes at 37°C. After another wash step, add the TMB substrate.
-
Data Analysis: Stop the reaction with a stop solution and measure the absorbance at 450 nm. A decrease in signal indicates inhibition of the strand transfer reaction.
Time-of-Drug-Addition (TOA) Assay
This cell-based assay helps to determine the stage of the viral replication cycle targeted by an antiviral compound.[17]
Materials:
-
HIV-1 susceptible cells (e.g., MT-4 cells)
-
HIV-1 virus stock
-
Complete cell culture medium
-
Reference inhibitors with known mechanisms of action (e.g., reverse transcriptase inhibitor, protease inhibitor)
-
Test compounds
-
96-well tissue culture plates
-
Method to quantify viral replication (e.g., p24 ELISA, MTT assay)
Procedure:
-
Cell Infection: Infect a suspension of MT-4 cells with HIV-1 for 1 hour. After infection, wash the cells to remove unbound virus.[17]
-
Plating: Dispense the infected cells into a 96-well plate.
-
Time-Course Addition of Inhibitors: Add the test compounds and reference inhibitors at a concentration of 10-100 times their IC₅₀ to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).[17]
-
Incubation: Incubate the plates for a total of 31 hours post-infection.[17]
-
Quantification of Viral Replication: Measure the extent of viral replication in each well using a suitable method.
-
Data Analysis: Plot the percentage of viral inhibition against the time of drug addition. By comparing the resulting curve for the test compound to those of the reference inhibitors, the specific stage of the viral life cycle that is inhibited can be determined. For an integrase inhibitor, the drug will lose its antiviral activity when added after the integration step has occurred.
Conclusion
The discovery of HIV-1 integrase inhibitors is a dynamic field that has greatly benefited from the synergistic application of ligand-based and structure-based drug design. The protocols and information provided herein offer a comprehensive guide for researchers aiming to identify and characterize novel integrase inhibitors. Continued efforts in this area are crucial for developing next-generation antiretroviral therapies that can overcome the challenges of drug resistance.
References
- 1. Integrase - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
- 3. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based HIV-1 integrase inhibitor design: a future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Inhibitor Design Targeting HIV-1 Integrase | Bentham Science [benthamscience.com]
- 6. pnas.org [pnas.org]
- 7. Discovery of HIV-1 Integrase Inhibitors through a Novel Combinati...: Ingenta Connect [ingentaconnect.com]
- 8. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]
- 11. The Integrase: An Overview of a Key Player Enzyme in the Antiviral Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Integrase Inhibitors Acting outside the Active Site Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Genetic Barrier to Integrase Inhibitor Resistance
This technical support center provides researchers, scientists, and drug development professionals with detailed information on strategies to improve the genetic barrier to HIV integrase strand transfer inhibitor (INSTI) resistance. It includes frequently asked questions, troubleshooting guides for common experimental issues, quantitative data on resistance, detailed experimental protocols, and diagrams illustrating key concepts and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the "genetic barrier" to antiretroviral resistance?
A1: The genetic barrier to resistance is the number of specific mutations a virus must accumulate in the drug's target gene to overcome the selective pressure of an antiretroviral drug.[1] A drug with a high genetic barrier requires multiple mutations for resistance to develop, making resistance less likely to emerge. This is in contrast to a low-barrier drug, where a single mutation can cause high-level resistance.[2] Second-generation INSTIs, like dolutegravir (B560016) (DTG) and bictegravir (B606109) (BIC), are recognized for having a higher genetic barrier compared to first-generation agents like raltegravir (B610414) (RAL) and elvitegravir (B1684570) (EVG).[3][4]
Q2: How do second-generation INSTIs (dolutegravir, bictegravir) achieve a higher genetic barrier than first-generation INSTIs (raltegravir, elvitegravir)?
A2: The higher genetic barrier of second-generation INSTIs is attributed to several factors:
-
Slower Dissociation Rate (Longer Drug-Target Residence Time): DTG and BIC dissociate more slowly from the integrase-DNA complex.[5] This prolonged binding means the inhibitor remains effective for longer, even as drug concentrations fluctuate. A long residence time can be a better predictor of in vivo efficacy than traditional affinity measurements like IC50.[6][7]
-
Structural Flexibility and Adaptability: These drugs can fit snugly into the integrase active site, even in the presence of some resistance mutations. Their chemical structure allows for conformational adjustments that maintain potent inhibitory activity.
-
High Potency: Their intrinsic antiviral activity is very high, meaning a greater loss of viral fitness is required for the virus to overcome the drug's effect.[8]
-
Distinct Resistance Profiles: The mutational pathways for resistance to second-generation INSTIs are often more complex and may impart a greater fitness cost to the virus compared to the pathways for first-generation drugs.[9][10]
Q3: What are the primary mutational pathways for resistance to first-generation INSTIs?
A3: High-level resistance to first-generation INSTIs like raltegravir and elvitegravir primarily involves one of three independent signature mutations in the integrase gene: Y143, N155, and Q148.[10] These primary mutations are often accompanied by secondary mutations that can either enhance the level of resistance or compensate for a loss in viral replicative capacity.[10] There is considerable cross-resistance between raltegravir and elvitegravir.[5]
Q4: Can resistance to dolutegravir or bictegravir occur in treatment-naïve patients?
A4: In clinical trials involving initial triple-drug antiretroviral therapy, resistance to dolutegravir and bictegravir has not been reported in treatment-naïve patients.[11][12][13] Resistance has been observed rarely in treatment-experienced patients, particularly those who have previously failed a regimen with a first-generation INSTI.[11] However, some studies have reported virologic failure with dolutegravir monotherapy, which was accompanied by the emergence of INSTI resistance mutations.[11]
Q5: Are there mechanisms of INSTI resistance that do not involve mutations in the integrase gene?
A5: Yes. While uncommon, resistance pathways outside of the integrase gene have been identified. Research has shown that mutations in the HIV envelope protein can lead to high-level resistance by enhancing cell-to-cell transmission.[14] This mode of transmission can overwhelm the inhibitor's ability to block integration in newly infected cells.[14] Additionally, mutations in the 3'-polypurine tract (PPT) have been selected in vitro and can confer resistance without mutations in the integrase gene itself.[5]
Troubleshooting Experimental Issues
Q1: In our in vitro resistance selection assay, we are not observing the emergence of resistant clones to a novel second-generation INSTI after several weeks of passaging. What should we check?
A1: This is a common challenge, as second-generation INSTIs have a high barrier to resistance.[15]
-
Drug Concentration: Ensure the starting drug concentration is appropriate. A concentration that is too high may be cytotoxic or completely suppress viral replication, preventing the selection of low-level resistant variants. Start with a concentration around the IC90 and escalate gradually as the virus adapts.
-
Cell Type and Viral Isolate: The choice of cells (e.g., cord blood mononuclear cells, MT-2, MT-4) and the baseline viral isolate can significantly impact selection dynamics.[3] Some viral strains may have a lower propensity for developing resistance.
-
Passage Frequency: Ensure passages are frequent enough to maintain viral replication but not so frequent that low-level resistant mutants are diluted out before they can establish themselves.
-
Assay Duration: Selecting for resistance to high-barrier drugs can take a long time, sometimes over 36-46 weeks.[3] Be patient and continue passaging as long as there is evidence of viral replication.
-
Ultrasensitive Sequencing: Early-emerging resistant variants may exist as minor populations. Consider using deep sequencing to detect variants that are below the limit of detection for standard Sanger sequencing.
Q2: Our phenotypic susceptibility assay is showing high variability in fold-change (FC) resistance values for the same mutant virus. What could be the cause?
A2: Variability in phenotypic assays can stem from several sources.
-
Inoculum Size: Ensure the viral inoculum (measured by TCID50 or a similar method) is highly consistent across all wells and experiments. Variability here is a major source of inconsistent results.
-
Cell Health and Density: Use cells that are in the logarithmic growth phase and plate them at a consistent density. Cell health can affect viral replication and, consequently, the calculated IC50.
-
Reagent Quality: Verify the integrity and concentration of your drug stocks. Ensure the recombinant virus stocks are of high quality and have been properly titered.
-
Assay Platform: Different platforms (e.g., luciferase reporter assays, p24 antigen quantification) have different levels of intrinsic variability.[16] Ensure your chosen method is validated and that you are operating within its linear range.
-
Statistical Analysis: Use a robust non-linear regression model to calculate the IC50 from the dose-response curve. Ensure you have a sufficient number of data points and replicates.
Q3: We've identified a novel mutation in the integrase gene from a patient failing a DTG-based regimen, but it doesn't confer resistance in our phenotypic assay. Why might this be?
A3: There are several possible explanations:
-
The mutation is a polymorphism: Not all mutations in the integrase gene confer resistance. It could be a natural polymorphism with no impact on drug susceptibility.[17]
-
Context-dependent effects: The resistance effect of a mutation may depend on the presence of other mutations in the integrase gene or even in other viral genes (e.g., Gag, Pol). The genetic backbone of your lab-adapted virus used in the assay may differ from the patient's virus.
-
Non-integrase resistance: The cause of treatment failure may be due to a non-integrase resistance mechanism (e.g., mutations in the envelope protein) or non-adherence to therapy.[14]
-
Minor Variant: The mutation may have been a minor variant in the patient's viral population that was detected by sensitive sequencing but does not represent the dominant, replicating virus.
-
Assay Sensitivity: Your phenotypic assay may not be sensitive enough to detect low-level resistance (e.g., <2-fold change).
Data Presentation: Comparative Resistance Profiles
The following table summarizes the in vitro phenotypic susceptibility (fold-change in IC50) of common integrase resistance-associated mutations against various INSTIs. Data is compiled from multiple sources for comparison.
| Mutation Pathway | Key Mutation(s) | Raltegravir (RAL) | Elvitegravir (EVG) | Dolutegravir (DTG) | Bictegravir (BIC) | Cabotegravir (CAB) |
| Y143 Pathway | Y143R/C | >10 | >10 | ~1 | ~1 | ~1 |
| N155 Pathway | N155H | ~10 | ~30 | <2 | <2 | <2 |
| Q148 Pathway | Q148H/K/R | >5 | >5 | ~1-3 | ~1-2 | ~1-3 |
| Q148 + Secondary | Q148H + G140S | >100 | >100 | ~5-15 | ~3-10 | ~5-15 |
| DTG/BIC Pathway | R263K | ~1 | ~1 | ~1.5-3 | ~1.5-2.5 | ~1.5-3 |
| DTG/BIC Pathway | S153Y/F | ~1-2 | ~5 | ~2 | ~2 | ~2 |
| Multi-Drug Resistance | E138K+G140A+Q148H | High | High | >10 | >5 | >10 |
Note: Fold-change values are approximate and can vary based on the specific secondary mutations present and the assay system used.[3][17][18][19]
Experimental Protocols
Protocol 1: Phenotypic Susceptibility Assay using Recombinant Virus
This protocol describes a common method for determining the susceptibility of HIV-1 to INSTIs using patient-derived or site-directed mutant integrase sequences.[18][20]
Objective: To measure the 50% inhibitory concentration (IC50) of an INSTI against a specific viral integrase genotype and calculate the fold-change in resistance relative to a wild-type reference virus.
Methodology:
-
Amplification of Integrase Gene:
-
Extract viral RNA from a patient's plasma sample or a lab virus stock.
-
Perform reverse transcription PCR (RT-PCR) to amplify the full-length integrase coding region of the pol gene.
-
Use primers specific to conserved regions flanking the integrase gene.
-
-
Cloning into Expression Vector:
-
Clone the amplified integrase gene fragment into a modified HIV-1 proviral vector (e.g., pNL4-3) that is deficient in its own integrase.[20]
-
Ligate the patient-derived integrase sequence into the vector using appropriate restriction enzymes or Gibson assembly.
-
Verify the sequence of the inserted gene via Sanger sequencing.
-
-
Generation of Recombinant Virus Stocks:
-
Transfect a suitable cell line (e.g., 293T cells) with the recombinant proviral DNA plasmid.[18]
-
Harvest the cell culture supernatant containing the recombinant virus particles 48-72 hours post-transfection.
-
Filter the supernatant (0.45 µm filter) and determine the viral titer (e.g., by p24 ELISA or TCID50 assay).
-
-
Susceptibility Assay:
-
Seed a reporter cell line (e.g., TZM-bl cells, which express luciferase upon HIV-1 infection) in 96-well plates.[16]
-
Prepare serial dilutions of the INSTI to be tested.
-
Add the drug dilutions to the cells, followed by a standardized amount of the recombinant virus. Include a "no-drug" control.
-
Incubate for 48 hours to allow for a single round of infection and reporter gene expression.
-
-
Data Analysis:
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase signal).
-
Plot the percentage of inhibition versus the log of the drug concentration.
-
Use non-linear regression (e.g., a four-parameter logistic curve) to calculate the IC50.
-
Calculate the Fold-Change (FC) as: FC = IC50 of Mutant Virus / IC50 of Wild-Type Reference Virus.
-
Visualizations (Graphviz Diagrams)
Caption: Logical relationship of factors that enhance the genetic barrier.
Caption: Workflow for in vitro selection of INSTI-resistant virus.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bictegravir versus dolutegravir, each with emtricitabine and tenofovir alafenamide, for initial treatment of HIV-1 infection: a randomised, double-blind, phase 2 trial [natap.org]
- 5. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Kinetic Relationships that Control the Residence Time of Drug-Target Complexes: Insights from Molecular Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance against Integrase Strand Transfer Inhibitors and Relevance to HIV Persistence [mdpi.com]
- 9. Integrase Inhibitor Resistance Mechanisms and Structural Characteristics in Antiretroviral Therapy-Experienced, Integrase Inhibitor-Naive Adults with HIV-1 Infection Treated with Dolutegravir plus Two Nucleoside Reverse Transcriptase Inhibitors in the DAWNING Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Resistance Analysis of Bictegravir-Emtricitabine-Tenofovir Alafenamide in HIV-1 Treatment-Naive Patients through 48 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Failure of integrase inhibitor-based regimens may be due to a completely novel form of resistance | aidsmap [aidsmap.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Assay Measures Susceptibility of HIV to Integrase Inhibitors - molecular-diagnostics - Labmedica.com [labmedica.com]
- 17. HIV Drug Resistance Database [hivdb.stanford.edu]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of a phenotypic susceptibility assay for HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Inhibitor Potency Against Resistant HIV-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and testing of inhibitors against resistant HIV-1 strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of HIV-1 resistance to protease inhibitors (PIs)?
A1: HIV-1 develops resistance to protease inhibitors primarily through mutations in the protease enzyme. These mutations can reduce the binding affinity of the inhibitor to the enzyme in several ways:
-
Altering the active site: Mutations within the active site can directly interfere with inhibitor binding.
-
Changing the enzyme's conformation: Mutations outside the active site can induce conformational changes that indirectly affect the inhibitor's ability to bind effectively.[1][2]
-
Affecting dimer stability: Some mutations can alter the stability of the protease dimer, which is the active form of the enzyme.[3]
Highly resistant variants often accumulate multiple mutations, which can lead to a significant decrease in inhibitor susceptibility.[2]
Q2: My novel inhibitor shows high potency against wild-type HIV-1 but is significantly less effective against a multi-drug resistant (MDR) strain. What could be the reason?
A2: This is a common challenge. The MDR strain likely possesses a combination of mutations in the target enzyme (e.g., protease or reverse transcriptase) that collectively reduce the binding affinity of your inhibitor.[2] These mutations may either directly obstruct the binding of your compound or alter the overall shape of the enzyme's active site.[1] It is also possible that mutations have emerged in the Gag and Gag-Pol polyprotein cleavage sites to compensate for a less efficient mutant protease, a mechanism that can contribute to overall resistance.
Q3: What is the mechanism of action of the novel capsid inhibitor, lenacapavir (B1654289), and how does resistance to it develop?
A3: Lenacapavir is a first-in-class capsid inhibitor that disrupts multiple stages of the HIV-1 life cycle. It binds to the viral capsid protein (CA) and interferes with capsid-mediated nuclear import of viral DNA, as well as the assembly and release of new virions.[4][5] Resistance to lenacapavir primarily emerges through mutations in the capsid protein, such as Q67H and N74D, which are located in the lenacapavir binding site.[6][7][8] These mutations can reduce the binding affinity of the drug to the capsid protein.[6]
Q4: How can I design inhibitors with a higher barrier to resistance?
A4: Designing inhibitors with a high genetic barrier to resistance is a key goal in anti-HIV drug development. Strategies include:
-
Targeting conserved regions: Designing inhibitors that interact with the main-chain atoms of the enzyme, rather than the side chains, can make them less susceptible to resistance mutations. Darunavir is a successful example of this strategy.[9]
-
Designing flexible inhibitors: Inhibitors with conformational flexibility may be able to adapt to changes in the active site caused by resistance mutations.
-
Inhibiting protease dimerization: Developing molecules that prevent the two monomers of the protease from coming together to form the active enzyme is another approach. Darunavir has been shown to have this bimodal activity.[10]
Troubleshooting Guides
Guide 1: Poor Potency in Phenotypic Drug Susceptibility Assays (e.g., TZM-bl)
| Problem | Possible Cause | Suggested Solution |
| Low or no reduction in viral replication with increasing inhibitor concentration. | Incorrect inhibitor concentration: Calculation error or degradation of the compound. | Verify the concentration of your stock solution and prepare fresh dilutions. Ensure proper storage of the inhibitor. |
| Cell health issues: TZM-bl cells may be unhealthy or have low viability. | Check cell morphology under a microscope. Perform a cell viability assay (e.g., Trypan Blue) before seeding. Use cells within a recommended passage number. | |
| Low viral infectivity: The viral stock may have a low titer or has been improperly stored. | Titer your viral stock before the assay. Use a fresh, validated viral stock. | |
| Suboptimal assay conditions: Incorrect incubation times, cell density, or DEAE-dextran concentration. | Optimize cell seeding density and DEAE-dextran concentration for your specific virus strain.[11] Ensure the 48-hour incubation post-infection is followed for optimal luciferase expression.[11] | |
| High variability between replicate wells. | Inconsistent cell seeding: Uneven distribution of cells across the plate. | Ensure thorough mixing of the cell suspension before and during plating. |
| Pipetting errors: Inaccurate dispensing of inhibitor, virus, or cells. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects: Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS to maintain humidity. |
Guide 2: Inconsistent Results in HIV-1 Protease Enzyme Inhibition Assays
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence/signal in "no enzyme" control wells. | Substrate instability: The fluorogenic substrate may be degrading spontaneously. | Prepare the substrate solution fresh for each experiment. Protect the substrate from light. |
| Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | Use high-purity reagents and sterile, nuclease-free water. | |
| Low signal-to-noise ratio. | Suboptimal enzyme concentration: Too little or too much enzyme can affect the dynamic range of the assay. | Perform an enzyme titration to determine the optimal concentration that gives a robust signal within the linear range of the assay. |
| Incorrect buffer conditions: pH, ionic strength, or presence of detergents can impact enzyme activity. | Ensure the assay buffer composition is optimal for HIV-1 protease activity. | |
| IC50 values are significantly different from expected values. | Incorrect inhibitor or enzyme concentration. | Accurately determine the concentration of your inhibitor and enzyme stocks. |
| Inhibitor precipitation: The inhibitor may be precipitating at higher concentrations in the assay buffer. | Check the solubility of your inhibitor in the assay buffer. Consider using a small amount of a co-solvent like DMSO, and ensure the final concentration does not inhibit the enzyme. | |
| Incomplete reaction: The reaction may not have reached equilibrium. | Optimize the pre-incubation time of the enzyme and inhibitor before adding the substrate. |
Guide 3: PCR Amplification Failure in HIV-1 Genotyping
| Problem | Possible Cause | Suggested Solution |
| No PCR product. | Poor RNA quality: Degraded viral RNA from the sample. | Use appropriate collection and storage methods for plasma samples. Extract RNA promptly. |
| PCR inhibitors: Contaminants from the sample matrix (e.g., heme from blood) can inhibit the PCR reaction. | Use a robust RNA extraction method that effectively removes inhibitors. | |
| Suboptimal PCR conditions: Incorrect annealing temperature, extension time, or magnesium concentration. | Optimize the PCR cycling conditions, including running a temperature gradient for annealing.[12] | |
| Primer issues: Degraded primers or poor primer design. | Use fresh, high-quality primers. Ensure primer sequences are a good match for the target region.[12] | |
| Non-specific PCR products (multiple bands on the gel). | Annealing temperature is too low: This can lead to non-specific primer binding. | Increase the annealing temperature in increments of 2-3°C.[13] |
| High primer concentration: Excess primers can lead to the formation of primer-dimers and other non-specific products. | Reduce the primer concentration in the PCR reaction.[13] | |
| Too many PCR cycles: Excessive cycling can amplify trace amounts of non-specific products. | Reduce the number of PCR cycles.[13] |
Data Presentation
Table 1: Potency of Protease Inhibitors Against Wild-Type and Resistant HIV-1 Strains
| Inhibitor | HIV-1 Strain | IC50 (nM) | Fold Change in Resistance |
| Darunavir (DRV) | Wild-Type | 0.3 - 1.5 | - |
| Multi-PI-Resistant | 5 - 50 | 10 - 30 | |
| Atazanavir (ATV) | Wild-Type | 2 - 5 | - |
| L90M Mutant | 10 - 25 | 5 - 10 | |
| Lopinavir (LPV) | Wild-Type | 1 - 4 | - |
| Multi-PI-Resistant | 50 - 200 | 40 - 100 |
Data are representative and compiled from multiple sources. Actual values may vary depending on the specific assay conditions and viral isolates used.
Table 2: Potency of Lenacapavir Against Wild-Type and Resistant HIV-1 Strains
| Inhibitor | HIV-1 Strain | EC50 (pM) | Fold Change in Resistance |
| Lenacapavir | Wild-Type | 30 - 190 | - |
| Q67H Mutant | 250 - 1,500 | ~8 | |
| N74D Mutant | 400 - 2,000 | ~10 | |
| Q67H + N74D | >5,000 | >25 |
Data are representative and compiled from multiple sources.[4][7][8] Actual values may vary depending on the specific assay conditions and viral isolates used.
Experimental Protocols
Protocol 1: Phenotypic HIV-1 Drug Susceptibility Assay using TZM-bl Reporter Cells
This assay measures the ability of a compound to inhibit viral entry and replication in a cell-based system.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin).
-
HIV-1 viral stock of known titer.
-
Test inhibitor and control drugs.
-
DEAE-dextran.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and control drugs in growth medium.
-
Infection:
-
Pre-treat the cells with the serially diluted compounds for 1-2 hours at 37°C.
-
Add HIV-1 virus (at a pre-determined dilution) to each well in the presence of DEAE-dextran at an optimized concentration.
-
Include "virus only" (no inhibitor) and "cells only" (no virus) controls.
-
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.[11]
-
Lysis and Luminescence Reading:
-
Remove the culture medium.
-
Add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Read the luminescence on a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (cells only control).
-
Normalize the results to the virus control (100% infection).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the EC50 value using a non-linear regression curve fit.
-
Protocol 2: HIV-1 Protease Enzymatic Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease.
-
Fluorogenic protease substrate.
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT).
-
Test inhibitor and control inhibitor (e.g., Pepstatin A).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and a known control inhibitor in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add the test inhibitor or control to the appropriate wells.
-
Add a solution of HIV-1 protease to all wells except the "no enzyme" control.
-
Include "enzyme only" (no inhibitor) and "buffer only" controls.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) at 37°C for 1-3 hours.[14]
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the "enzyme only" control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Visualizations
Caption: HIV-1 life cycle and the targets of different antiretroviral inhibitor classes.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced stability of monomer fold correlates with extreme drug resistance of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 6. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of Darunavir-Resistant HIV-1 Protease Mutant Reveal Atypical Binding of Darunavir to Wide Open Flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 13. bio-rad.com [bio-rad.com]
- 14. abcam.co.jp [abcam.co.jp]
Technical Support Center: Enhancing the Dissociation Half-Life of Integrase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the dissociation half-life of integrase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the significance of a long dissociation half-life for an integrase inhibitor?
A long dissociation half-life (t½), also referred to as a long drug-target residence time, is often correlated with improved antiviral efficacy and a higher barrier to the development of drug resistance.[1][2][3] For integrase strand transfer inhibitors (INSTIs), a longer residence time on the integrase-DNA complex can lead to sustained viral inhibition even when systemic drug concentrations fluctuate or decrease.[2][4] This durable pharmacodynamic effect can be particularly advantageous in maintaining viral suppression, especially in cases of missed doses.[1]
Q2: Which integrase inhibitors are known to have long dissociation half-lives?
Second-generation INSTIs generally exhibit longer dissociation half-lives compared to first-generation agents. For instance, bictegravir (B606109) (BIC) has a substantially longer dissociation half-life from wild-type integrase-DNA complexes compared to dolutegravir (B560016) (DTG), raltegravir (B610414) (RAL), and elvitegravir (B1684570) (EVG).[1][5]
Q3: What structural modifications can be made to an integrase inhibitor to increase its dissociation half-life?
Structural modifications that enhance interactions with the integrase-DNA complex can prolong the dissociation half-life. Key strategies include:
-
Optimizing Metal Chelation: INSTIs typically contain a pharmacophore with heteroatoms that chelate divalent metal ions (Mg2+) in the integrase active site.[6][7][8] Fine-tuning this chelating motif can strengthen the interaction.
-
Halobenzyl Group Interactions: A halobenzyl group, connected to the core via a flexible linker, interacts with the viral DNA.[6][7] Modifications to this group can improve binding affinity and residence time.
-
Scaffold Modifications: Introducing modifications to the core scaffold, such as the naphthyridine scaffold, can allow for additional stabilizing interactions with the integrase enzyme, including with residues in the β4-α2 loop.[6][9] For example, the oxazine (B8389632) ring in dolutegravir and the oxazepine ring in bictegravir contribute to their improved activity against resistant mutants by forming stabilizing interactions.[6]
Q4: How do mutations in the integrase enzyme affect the dissociation half-life of inhibitors?
Resistance mutations in the integrase enzyme can significantly reduce the binding affinity and dissociation half-life of inhibitors. For example, the G140S+Q148H mutation confers high-level resistance to raltegravir and elvitegravir, making it difficult to even measure their dissociation kinetics from this mutant integrase-DNA complex.[1] However, some inhibitors, like bictegravir, maintain a longer dissociation half-life compared to others even from resistant mutant complexes.[1][3]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible dissociation half-life measurements.
Possible Causes & Solutions:
-
Assay Variability: Ensure consistent experimental conditions, including temperature, buffer composition, and reagent concentrations. For enzyme-based assays, pre-warming reagents can reduce variability. Using replicates for controls and samples is highly recommended.
-
Reagent Quality: Use high-quality, purified integrase and DNA substrates. The stability of reagents, such as the use of reaction buffer within a week of adding beta-mercaptoethanol (BME), can impact results.
-
Data Analysis Method: For long dissociation half-lives, standard exponential decay models might be affected by factors like the sedimentation of scintillation proximity assay (SPA) beads over extended measurement times.[3] Consider using an equilibrium binding model for more accurate analysis in such cases.[3]
Issue 2: Low signal or inability to detect inhibitor binding to mutant integrase.
Possible Causes & Solutions:
-
High-Level Resistance: The inhibitor may have very low affinity for the mutant integrase-DNA complex, as seen with RAL and EVG against the G140S+Q148H mutant.[1][3]
-
Assay Sensitivity: Increase the concentration of the radiolabeled inhibitor or the specific activity of the label to enhance the signal. Ensure the detection method is sensitive enough for low-level binding.
-
Alternative Assays: Consider using more sensitive techniques or different assay formats. For instance, if a functional assay shows inhibition but a direct binding assay does not, it could indicate a complex binding mechanism that is not well-suited for the chosen binding assay.
Issue 3: Difficulty distinguishing between reversible and irreversible inhibition.
Possible Causes & Solutions:
-
Very Slow Dissociation: An inhibitor with a very slow off-rate can appear to be irreversible within the timeframe of a standard experiment.[10]
-
Jump-Dilution Assay: To confirm reversibility, perform a "jump-dilution" or "reverse progress curve" assay.[4][10] In this experiment, the pre-formed enzyme-inhibitor complex is rapidly diluted. A subsequent increase in enzyme activity over time indicates that the inhibitor is dissociating and the inhibition is reversible.[4][10]
Quantitative Data Summary
Table 1: Dissociation Half-Lives (t½) of Integrase Inhibitors from Wild-Type (WT) HIV-1 Integrase-DNA Complexes.
| Integrase Inhibitor | Dissociation Half-life (t½) in hours | Reference(s) |
| Bictegravir (BIC) | 163 ± 31 | [1] |
| Dolutegravir (DTG) | 96 ± 29 | [1] |
| Raltegravir (RAL) | 10 ± 2 | [1] |
| Elvitegravir (EVG) | 3.3 ± 0.9 | [1] |
| MK-2048 | 32 | [11] |
Table 2: Dissociation Half-Lives (t½) of Integrase Inhibitors from G140S+Q148H Mutant HIV-1 Integrase-DNA Complexes.
| Integrase Inhibitor | Dissociation Half-life (t½) in hours | Reference(s) |
| Bictegravir (BIC) | 5.7 ± 0.4 | [1] |
| Dolutegravir (DTG) | 1.9 ± 0.2 | [1] |
| Raltegravir (RAL) | Not Determined (Insufficient Binding) | [1][3] |
| Elvitegravir (EVG) | Not Determined (Insufficient Binding) | [1][3] |
Key Experimental Protocols
Scintillation Proximity Assay (SPA) for Measuring Dissociation Half-Life
This method is used to determine the dissociation kinetics of radiolabeled INSTIs from the integrase-DNA complex.
Methodology:
-
Complex Formation: Incubate purified, biotinylated HIV-1 integrase with a DNA substrate to form the integrase-DNA complex.
-
Inhibitor Association: Add a tritiated ([³H]) integrase inhibitor to the complex and allow it to associate until maximal binding is achieved. This is monitored by adding streptavidin-coated SPA beads, which capture the biotinylated complex and bring the radiolabel into proximity, generating a signal.
-
Initiation of Dissociation: Add a large excess of unlabeled inhibitor to the reaction. This prevents re-binding of the radiolabeled inhibitor that dissociates from the complex.
-
Signal Measurement: Measure the scintillation signal over an extended period (several days to weeks) to monitor the dissociation of the [³H]-inhibitor.[1]
-
Data Analysis: Fit the resulting data to a single exponential decay equation to determine the dissociation rate constant (k_off) and calculate the dissociation half-life (t½ = ln(2)/k_off).[1]
Jump-Dilution Kinetics Assay
This activity-based method measures the residence time of an inhibitor by monitoring the recovery of enzyme activity upon dilution of the enzyme-inhibitor complex.[4]
Methodology:
-
Complex Formation: Incubate the integrase enzyme and the inhibitor at concentrations sufficient to ensure the formation of the enzyme-inhibitor complex.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing all the necessary components for the integrase reaction (e.g., DNA substrate, detection reagents).[4]
-
Monitor Enzyme Activity: Continuously measure the integrase activity over time. As the inhibitor dissociates from the enzyme, the activity will recover.[4]
-
Data Analysis: Determine the dissociation rate constant (k_off) by fitting the enzyme progress curves to an integrated rate equation. The residence time is the reciprocal of k_off.[4]
Visualizations
Caption: Workflow for SPA-based measurement of dissociation half-life.
Caption: Relationship between structural modifications and clinical outcomes.
References
- 1. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Target Residence Time: Critical Information for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. croiconference.org [croiconference.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. journals.asm.org [journals.asm.org]
- 6. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reducing Off-Target Effects of HIV-1 Integrase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HIV-1 integrase inhibitors (INSTIs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize off-target effects in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your research, offering potential causes and solutions.
Issue 1: Unexpected Cellular Toxicity Observed
You observe significant cytotoxicity in your cell-based assays at concentrations where the INSTI is expected to be non-toxic. What could be the cause?
-
Potential Cause 1: Mitochondrial Dysfunction. Several studies have implicated INSTIs in mitochondrial toxicity.[1][2] Dolutegravir (B560016) (DTG) and raltegravir (B610414) (RAL) have been shown to promote lipogenesis and adipogenesis while increasing oxidative stress and mitochondrial dysfunction.[1] Specifically, DTG-containing regimens have been observed to increase apoptosis, mitochondrial reactive oxygen species (mtROS), and mitochondrial mass, as well as induce fragmented mitochondrial networks in human fibroblasts.[1][2]
-
Troubleshooting Steps:
-
Assess Mitochondrial Health: Perform assays to measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes), mtROS production (e.g., using MitoSOX), and mitochondrial morphology (e.g., via fluorescence microscopy with MitoTracker dyes).
-
Evaluate Apoptosis: Use assays like Annexin V/PI staining to quantify apoptosis and distinguish it from necrosis.
-
Compare INSTIs: If possible, test first-generation (raltegravir, elvitegravir) against second-generation (dolutegravir, bictegravir (B606109), cabotegravir) INSTIs to see if the toxicity is class-wide or specific to the compound you are using.[3] Second-generation INSTIs generally have a more favorable tolerability profile.[4]
-
Control for Other Antiretrovirals: If you are using a combination therapy model, be aware that other classes of antiretrovirals, such as nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs), are also known to cause mitochondrial toxicity.[1][5][6]
-
Issue 2: Conflicting or Inconsistent Off-Targeting Results
Your experiments to identify off-target interactions of an INSTI are yielding inconsistent results. What could be the reason?
-
Potential Cause 1: Experimental Variability. Factors such as cell line differences, passage number, and subtle variations in experimental conditions can influence results.
-
Potential Cause 2: Inhibitor Dissociation Rates. Different INSTIs have vastly different dissociation half-lives from the integrase-DNA complex, which could be a proxy for their interaction with off-targets.[7][8] A longer half-life might lead to more stable off-target binding.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including cell density, inhibitor concentration, and incubation times, are strictly controlled.
-
Use Multiple Cell Lines: Validate your findings in more than one cell type to rule out cell-specific effects.
-
Consider Kinetic Binding Properties: Be aware of the dissociation rates of the INSTIs you are studying (see table below). For inhibitors with long off-rates like bictegravir and dolutegravir, longer washout periods may be necessary in your experimental design to distinguish between on-target and off-target effects.[8]
-
Frequently Asked Questions (FAQs)
What are the known off-target effects of HIV-1 integrase inhibitors?
While INSTIs are designed to be highly specific to the viral integrase enzyme, with no known human analogs, several off-target effects and adverse clinical outcomes have been reported.[3][9] These include:
-
Weight Gain and Metabolic Issues: Initiation of INSTI-based regimens has been associated with significant weight gain.[3][10]
-
Neuropsychiatric Symptoms: Anxiety, insomnia, and depression have been linked to INSTI use.[3]
-
Mitochondrial Toxicity: As detailed in the troubleshooting section, INSTIs can impair mitochondrial function, leading to increased apoptosis and oxidative stress.[1][2]
-
Renal Effects: Some studies have noted slight elevations in creatinine, suggesting a potential impact on renal function.[3]
-
Reproductive Health Concerns: There have been reports of concerns regarding adverse birth outcomes, such as a potential increased risk for neural tube defects with dolutegravir.[10][11]
How do off-target effects differ between generations of INSTIs?
First-generation INSTIs include raltegravir (RAL) and elvitegravir (B1684570) (EVG), while second-generation INSTIs include dolutegravir (DTG), bictegravir (BIC), and cabotegravir (B606451) (CAB).[3] Second-generation INSTIs generally have a higher genetic barrier to resistance and may have different off-target profiles.[4] For example, dolutegravir's prolonged binding to the integrase-DNA complex may contribute to its distinct resistance profile but could also influence its off-target interactions.[7]
Data Presentation: Comparison of Integrase Inhibitors
The following table summarizes key quantitative data related to the binding and clinical observations of different INSTIs.
| Integrase Inhibitor | Generation | Dissociation Half-life (t½) from Wild-Type IN-DNA Complex | Human Plasma Unbound Fraction (fu) | Notable Off-Target Associations/Adverse Effects |
| Raltegravir (RAL) | First | 10 ± 2 hours[8] | 17-24%[12] | Implicated in mitochondrial toxicity.[1] |
| Elvitegravir (EVG) | First | 3.3 ± 0.9 hours[8] | ~0.6%[12] | Higher rate of discontinuation due to adverse drug reactions compared to DTG.[13] |
| Dolutegravir (DTG) | Second | 96 ± 29 hours[8] | 0.8% to 2.1%[12] | Associated with weight gain, neuropsychiatric effects, and mitochondrial toxicity.[1][2][3] |
| Bictegravir (BIC) | Second | 163 ± 31 hours[8] | 0.6% to 6.7%[12] | Associated with weight gain.[10] |
| Cabotegravir (CAB) | Second | Not readily available in direct comparison | ~0.2%[12] | Long-acting injectable, potential for injection site reactions. |
Experimental Protocols
Protocol: Assessing Mitochondrial Reactive Oxygen Species (mtROS) Production
This protocol outlines a method to quantify mtROS in cultured cells treated with INSTIs using the fluorescent dye MitoSOX Red.
Materials:
-
Cultured cells (e.g., human fibroblasts, neuroblastoma cells)
-
Integrase inhibitors (e.g., Dolutegravir, Raltegravir)
-
MitoSOX Red mitochondrial superoxide (B77818) indicator (e.g., from Thermo Fisher Scientific)
-
Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of INSTIs or vehicle control for the specified duration (e.g., 24 hours).[14]
-
-
Cell Staining:
-
After treatment, remove the culture medium and wash the cells once with warm HBSS.
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS.
-
Add the MitoSOX Red working solution to each well and incubate for 10 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
Gently wash the cells three times with warm HBSS.
-
Harvest the cells (e.g., by trypsinization).
-
Resuspend the cells in fresh HBSS for analysis.
-
Analyze the fluorescence of the cells using a flow cytometer with appropriate excitation and emission filters (e.g., 510/580 nm).
-
-
Data Interpretation:
-
An increase in the mean fluorescence intensity in INSTI-treated cells compared to the vehicle control indicates an increase in mitochondrial superoxide production.
-
Visualizations
Logical Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Signaling Pathway: INSTI-Induced Mitochondrial Dysfunction
Caption: Pathway of INSTI-induced mitochondrial dysfunction.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Dolutegravir-containing HIV therapy reversibly alters mitochondrial health and morphology in cultured human fibroblasts and peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. binasss.sa.cr [binasss.sa.cr]
- 4. A computational overview of integrase strand transfer inhibitors (INSTIs) against emerging and evolving drug-resistant HIV-1 integrase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease inhibitors impair mitochondrial function: another contributor to HIV lipodystrophy? | aidsmap [aidsmap.com]
- 6. The Impact of HIV- and ART-Induced Mitochondrial Dysfunction in Cellular Senescence and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dolutegravir Interactions with HIV-1 Integrase-DNA: Structural Rationale for Drug Resistance and Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Off target effects of HIV integrase strand transfer inhibitors in cell and animal models: a scoping review. | Semantic Scholar [semanticscholar.org]
- 12. Characteristics of Dolutegravir and Bictegravir Plasma Protein Binding: a First Approach for the Study of Pharmacologic Sanctuaries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. "Effect Of Antiretroviral Drug Dolutegravir On Mitochondrial Function" by Anthony Chui [elischolar.library.yale.edu]
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cost, experimental protocols, and potential challenges associated with newer integrase strand transfer inhibitors (INSTIs).
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the cost of therapy with newer integrase inhibitors?
A1: The cost of therapy with newer integrase inhibitors is multifactorial. Key drivers include:
-
Brand-name versus Generic Availability: Newer drugs are typically under patent protection, making them more expensive than older drugs for which generic versions may be available.[1]
-
Single-Tablet vs. Multi-Tablet Regimens: Single-tablet regimens (STRs), while convenient, can sometimes be more expensive than their multi-tablet counterparts. However, studies have also shown STRs to be cost-effective due to improved adherence and reduced hospitalization costs.[1][2]
-
Health Insurance and Prescription Drug Coverage: The extent of coverage by private insurance, Medicare, or Medicaid significantly impacts out-of-pocket costs.[3] Changes in coverage can lead to interruptions in viral suppression.
-
Patient Assistance Programs (PAPs): Pharmaceutical companies often offer PAPs to help eligible individuals access their medications at a reduced cost or for free.
-
Government-funded Programs: Programs like the Ryan White HIV/AIDS Program and AIDS Drug Assistance Programs (ADAPs) can help cover medication costs for eligible individuals.[3]
-
Geographic Location: Pricing can vary between countries due to different healthcare systems and negotiated prices.
Q2: What are the wholesale acquisition costs (WAC) and average wholesale prices (AWP) of some newer integrase inhibitor regimens?
A2: The following tables summarize available pricing information. It is important to note that these prices do not reflect discounts, rebates, or insurance coverage and can change over time.
Data Presentation: Cost of Newer Integrase Inhibitor Regimens
Table 1: Monthly and Annual Cost Estimates of Selected Integrase Inhibitor Regimens
| Regimen | Components | Monthly Cost (USD) | Annual Cost (USD) | Source |
| Biktarvy | Bictegravir/Emtricitabine/Tenofovir Alafenamide | ~$4,216 (WAC) | ~$50,592 | [3] |
| ~$4,777 (AWP) | ~$57,329 | [4] | ||
| ~$2,200 - $2,500 (WAC) | ~$26,400 - $30,000 | [5] | ||
| Triumeq | Dolutegravir/Abacavir/Lamivudine | ~$1,451 | ~$17,412 | [6] |
| Cabenuva | Cabotegravir/Rilpivirine (injectable) | ~$2,568 (monthly) | ~$30,812 | [6] |
| ~$8,147 (every other month) | ~$48,882 |
WAC (Wholesale Acquisition Cost) is the manufacturer's list price to wholesalers. AWP (Average Wholesale Price) is a published average price.
Table 2: Cost-Effectiveness Data for Newer Integrase Inhibitors
| Comparison | Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained | Finding | Source |
| Cabotegravir/Rilpivirine LA vs. Standard Oral ART (Italy) | €19,897 | Cost-effective | [7] |
| Dolutegravir-based vs. Raltegravir-based (Treatment-Naïve, Italy) | Dolutegravir was dominant (more effective, less costly) | Cost-effective | [8] |
| Dolutegravir-based vs. Darunavir/r-based (Treatment-Naïve, Italy) | €38,586 | Cost-effective | [8] |
| Single-Tablet Regimens vs. Generic Multi-Tablet Regimens (US) | $26,384 | Cost-effective | [1][2] |
| Cabotegravir-LA vs. Oral PrEP (F/TDF) | ICER ≤
| Potentially cost-effective depending on price | [9] |
QALY (Quality-Adjusted Life Year) is a measure of disease burden, including both the quality and the quantity of life lived.
Troubleshooting Guides
Issue 1: Variability in In Vitro Integrase Assay Results
-
Potential Cause: Inconsistent enzyme activity.
-
Troubleshooting Steps:
-
Ensure proper storage of the recombinant integrase enzyme at -20°C or colder and minimize freeze-thaw cycles.
-
Before use, thaw the enzyme on ice and spin it down briefly.
-
If the signal is too high, dilute the enzyme further. If the signal is too low, consider using a more concentrated enzyme solution or increasing the incubation time with the substrate.
-
Always run positive and negative controls to validate each assay plate.
-
Issue 2: High Background in ELISA-based Assays
-
Potential Cause: Insufficient washing or blocking.
-
Troubleshooting Steps:
-
Ensure all wash steps are performed thoroughly, completely removing liquid from wells between washes.
-
Confirm that the blocking buffer is pre-warmed and incubated for the recommended time to prevent non-specific binding.
-
Use fresh reaction buffer, especially if it contains components like BME that can degrade over time.
-
Issue 3: Failure to Amplify Viral RNA in Low Viral Load Samples
-
Potential Cause: Viral load is below the limit of detection for the assay.
-
Troubleshooting Steps:
-
Confirm the lower limit of detection of your viral load assay. Standard assays may not be sensitive enough for samples below 50-75 copies/mL.
-
For very low viral loads, consider using a single-copy assay that can detect as low as 0.3 copies/mL.
-
Ensure a DNA-free environment during RNA extraction and PCR setup to avoid false positives.
-
Issue 4: Interpreting Complex Integrase Resistance Mutations
-
Potential Cause: Accumulation of multiple primary and secondary mutations leading to cross-resistance.
-
Troubleshooting Steps:
-
Utilize resources like the Stanford University HIV Drug Resistance Database for interpretation of genotypic results.
-
For complex resistance patterns, especially with protease inhibitors, consider a phenotypic assay to directly measure drug susceptibility.
-
Consult with an expert in HIV resistance to interpret complex results and guide treatment decisions.
-
Experimental Protocols
Protocol 1: In Vitro HIV-1 Integrase Activity Assay (ELISA-based)
This protocol is a generalized method for measuring HIV-1 integrase activity in a 96-well format.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA
-
Recombinant HIV-1 integrase protein
-
Target substrate (TS) DNA with a 3'-end modification (e.g., DIG)
-
HRP-labeled antibody against the TS modification
-
Reaction buffer, blocking buffer, wash buffer
-
TMB substrate and stop solution
-
Plate reader
Methodology:
-
Plate Coating: Dilute the biotinylated DS DNA in reaction buffer and add 100 µL to each well of the streptavidin-coated plate. Incubate for 30 minutes at 37°C.
-
Washing: Aspirate the DS DNA solution and wash the wells three times with 200 µL of wash buffer.
-
Blocking: Add 150 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.
-
Integrase Reaction:
-
Wash the wells three times with reaction buffer.
-
Add 50 µL of diluted recombinant HIV-1 integrase to each well.
-
Add 50 µL of the test compound (inhibitor) or control solution.
-
Incubate for 30 minutes at 37°C.
-
-
Strand Transfer: Add 10 µL of the TS DNA to each well and incubate for 60 minutes at 37°C.
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP-labeled antibody solution and incubate for 60 minutes at 37°C.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 10-20 minutes.
-
Add 100 µL of stop solution.
-
-
Readout: Measure the absorbance at 450 nm using a plate reader.
Protocol 2: Quantification of HIV-1 Viral Load (Single Copy Assay)
This protocol allows for the quantification of very low levels of HIV-1 RNA in plasma.
Materials:
-
Plasma sample
-
RNA extraction kit
-
Reverse transcriptase
-
TaqMan probe and primers for a conserved region of the HIV-1 genome
-
Real-time PCR instrument
-
HIV-1 RNA standards
Methodology:
-
RNA Extraction: Extract viral RNA from a large volume of plasma (e.g., 7 mL) according to the kit manufacturer's instructions.
-
Reverse Transcription: Reverse transcribe the extracted RNA into cDNA using a specific reverse transcriptase.
-
Real-time PCR:
-
Prepare a master mix containing the TaqMan probe, primers, and PCR reagents.
-
Add the cDNA to a 96-well plate along with the master mix.
-
Run the real-time PCR using a standard thermal cycling protocol.
-
-
Quantification:
-
Generate a standard curve using serial dilutions of the HIV-1 RNA standards.
-
Determine the copy number of HIV-1 RNA in the sample by comparing its Ct value to the standard curve.
-
Calculate the viral load in copies/mL based on the initial plasma volume.
-
Protocol 3: Genotypic Resistance Testing for Integrase Inhibitors
This protocol outlines the general steps for identifying resistance-associated mutations in the HIV-1 integrase gene.
Materials:
-
Plasma sample with a viral load >500-1000 copies/mL
-
RNA extraction kit
-
RT-PCR reagents with primers flanking the integrase gene
-
DNA sequencing reagents and instrument
-
Sequence analysis software
Methodology:
-
RNA Extraction and RT-PCR: Extract viral RNA from the plasma sample and perform a one-step RT-PCR to amplify the integrase gene.
-
DNA Sequencing: Purify the PCR product and sequence it using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis:
-
Assemble and edit the raw sequence data.
-
Align the patient's integrase sequence with a wild-type reference sequence.
-
Identify amino acid mutations at positions known to be associated with integrase inhibitor resistance.
-
-
Interpretation: Use a drug resistance database (e.g., Stanford HIV Drug Resistance Database) to interpret the clinical significance of the identified mutations and predict susceptibility to different integrase inhibitors.
Mandatory Visualizations
Caption: HIV-1 Integration Pathway and the Mechanism of Action of Integrase Inhibitors.
References
- 1. Cost-Effectiveness of Single- Versus Generic Multiple-Tablet Regimens for Treatment of HIV-1 Infection in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cost-Effectiveness of Single- Versus Generic Multiple-Tablet Regimens for Treatment of HIV-1 Infection in the United States [ideas.repec.org]
- 3. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 4. gilead.com [gilead.com]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. hivclinic.ca [hivclinic.ca]
- 7. sti.bmj.com [sti.bmj.com]
- 8. dovepress.com [dovepress.com]
- 9. Cost-effectiveness of long-acting injectable HIV pre-exposure prophylaxis in the United States - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Integrase Strand Transfer Inhibitor (INSTI) Generations in HIV Treatment
For Researchers, Scientists, and Drug Development Professionals
Integrase strand transfer inhibitors (INSTIs) have become a cornerstone of antiretroviral therapy (ART) for individuals with HIV, lauded for their potent antiviral activity and favorable tolerability profile. This guide provides an in-depth comparison of the different generations of INSTIs, focusing on their efficacy and safety, supported by data from pivotal clinical trials.
Executive Summary
The evolution of INSTIs has been marked by significant advancements in efficacy, barrier to resistance, and dosing frequency. First-generation INSTIs, including raltegravir (B610414) and elvitegravir, demonstrated the efficacy of this class but were limited by twice-daily dosing for raltegravir and the need for a pharmacokinetic booster for elvitegravir, as well as a lower genetic barrier to resistance. The advent of second-generation INSTIs, such as dolutegravir, bictegravir, and the long-acting injectable cabotegravir, has offered simplified dosing regimens, a higher barrier to resistance, and robust virologic suppression. This guide will delve into the comparative data that underpins these generational shifts.
Mechanism of Action
Integrase strand transfer inhibitors target the HIV integrase enzyme, which is essential for the replication of the virus.[1] Specifically, INSTIs block the strand transfer step of HIV DNA integration into the host cell's genome, thereby preventing the virus from establishing a chronic infection in the cell.[1] This targeted mechanism of action contributes to the class's high efficacy and generally favorable safety profile, as there is no human equivalent of the integrase enzyme.[1]
References
Navigating HIV-1 Integrase Inhibitor Resistance: A Comparative Guide to Raltegravir, Elvitegravir, and Dolutegravir
A detailed analysis of the cross-resistance profiles of three key HIV-1 integrase strand transfer inhibitors (INSTIs), supported by experimental data, to inform research and drug development strategies.
The development of integrase strand transfer inhibitors (INSTIs) marked a significant advancement in the management of HIV-1 infection. This guide provides a comparative analysis of the cross-resistance profiles of three prominent INSTIs: the first-generation agents raltegravir (B610414) and elvitegravir, and the second-generation agent dolutegravir (B560016). Understanding the nuances of resistance development and cross-resistance is crucial for optimizing treatment strategies and guiding the development of next-generation antiretrovirals.
Data Presentation: Quantitative Cross-Resistance Profiles
The emergence of drug resistance is a primary challenge in antiretroviral therapy. For INSTIs, resistance is conferred by specific mutations in the HIV-1 integrase enzyme. The following table summarizes the in vitro phenotypic susceptibility, presented as fold change (FC) in the half-maximal effective concentration (EC50), of viral variants with key resistance mutations to raltegravir, elvitegravir, and dolutegravir. A higher fold change indicates reduced susceptibility to the drug.
| Integrase Mutation(s) | Raltegravir (FC in EC50) | Elvitegravir (FC in EC50) | Dolutegravir (FC in EC50) |
| Wild-Type | 1.0 | 1.0 | 1.0 |
| Y143 Pathway | |||
| Y143C/H/R | >10 | <5 | ~1 |
| T97A + Y143R | >87[1] | - | 1.05[1] |
| N155 Pathway | |||
| N155H | 10 - 50 | 10 - 50 | ~1-2 |
| E92Q + N155H | >100 | >100 | <10 |
| Q148 Pathway | |||
| Q148H/K/R | >25 | >50 | ~1-5 |
| G140S + Q148H | >87[1] | >100 | 3.75[1] |
| G140S + Q148R | >87[1] | >100 | 13.3[1] |
| E138K + Q148K | >100 | >100 | <20 |
| Dolutegravir-Specific Pathway | |||
| R263K | <2 | ~3 | ~2-4 |
Data compiled from multiple in vitro studies. Fold change values are approximate and can vary based on the specific assay and viral background.
Analysis of Cross-Resistance Profiles
First-generation INSTIs, raltegravir and elvitegravir, generally exhibit a lower genetic barrier to resistance.[2] Single primary mutations, often in one of three main pathways involving amino acid positions Y143, N155, or Q148 of the integrase enzyme, can lead to significant resistance to both drugs.[3] There is extensive cross-resistance between raltegravir and elvitegravir, meaning that resistance to one often confers resistance to the other.[3]
Dolutegravir, a second-generation INSTI, demonstrates a higher genetic barrier to resistance.[4] It generally retains activity against viruses with mutations in the Y143 and N155 pathways.[1] However, mutations in the Q148 pathway, particularly when accompanied by secondary mutations like G140S/A or E138K, can lead to a reduction in dolutegravir susceptibility.[1] The combination of mutations from different resistance pathways, such as N155H and G140S/Q148H, has been shown to confer high-level resistance to dolutegravir. The R263K mutation is a primary mutation associated with low-level resistance to dolutegravir.[2]
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: phenotypic susceptibility assays and genotypic analysis.
Phenotypic Susceptibility Assay (e.g., Monogram PhenoSense™)
This assay directly measures the ability of a patient's HIV-1 virus to replicate in the presence of varying concentrations of an antiretroviral drug.
-
Viral RNA Isolation and Amplification: Viral RNA is extracted from a patient's plasma sample. The integrase gene region of the viral RNA is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).[3][5]
-
Construction of a Recombinant Test Virus: The amplified patient-derived integrase gene sequence is inserted into a standardized viral vector that lacks its own integrase gene but contains a reporter gene, such as luciferase.[3][5]
-
Viral Production and Infection: The recombinant viral vectors are used to transfect host cells, which then produce virus particles containing the patient's integrase enzyme. These virus particles are used to infect target cells in the presence of serial dilutions of the antiretroviral drugs being tested.[3][5]
-
Measurement of Drug Susceptibility: The level of viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity). The drug concentration that inhibits viral replication by 50% (EC50) is determined for the patient's virus and a wild-type reference virus. The fold change in EC50 is calculated by dividing the EC50 value for the patient's virus by the EC50 value for the reference virus.[6]
Genotypic Resistance Assay (Sanger Sequencing-Based)
This method identifies specific mutations in the viral genome that are known to be associated with drug resistance.
-
Viral RNA Extraction and RT-PCR: As with the phenotypic assay, viral RNA is extracted from plasma. The integrase gene is then amplified using RT-PCR.[7][8]
-
Nested PCR: A nested PCR is often performed using the product of the first PCR as a template. This second round of amplification with internal primers increases the specificity and yield of the target DNA fragment.[7][8]
-
DNA Sequencing: The amplified DNA product is purified and then sequenced using the Sanger dideoxy chain-termination method.[8][9]
-
Sequence Analysis and Interpretation: The resulting nucleotide sequence is compared to a wild-type reference sequence to identify any mutations. The identified mutations are then interpreted using a drug resistance database (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to various drugs.[10]
Mandatory Visualizations
HIV-1 Integrase Inhibitor Resistance Pathways
Caption: Major resistance pathways for INSTIs.
Experimental Workflow for HIV-1 Drug Resistance Testing
Caption: Generalized workflow for HIV-1 drug resistance testing.
References
- 1. cenetron.com [cenetron.com]
- 2. Phenosense Combination HIV Drug Resistance Assay - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]
- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 4. FPGT - Overview: Phenosense Combination HIV Drug Resistance Assay [mayocliniclabs.com]
- 5. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 6. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. genomica.uaslp.mx [genomica.uaslp.mx]
- 8. m.youtube.com [m.youtube.com]
- 9. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 10. 1950 - HIV 1 Integrase Genotyping | Clinical | Eurofins-Viracor [eurofins-viracor.com]
Bictegravir vs. Dolutegravir: A Head-to-Head Clinical Trial Comparison for HIV-1 Treatment
A comprehensive analysis of pivotal head-to-head clinical trials reveals that the integrase strand transfer inhibitor (INSTI) bictegravir (B606109) demonstrates non-inferior efficacy and a comparable safety profile to dolutegravir (B560016) for the initial treatment of HIV-1 infection. The primary evidence is derived from two large, randomized, double-blind, multicenter, phase 3 non-inferiority trials, GS-US-380-1489 and GS-US-380-1490, which provide robust long-term data up to 144 weeks.
Efficacy Outcomes
In both pivotal trials, the fixed-dose combination of bictegravir, emtricitabine (B123318), and tenofovir (B777) alafenamide (B/F/TAF) was compared to dolutegravir-based regimens. Study 1489 utilized a comparator arm of dolutegravir, abacavir, and lamivudine (B182088) (DTG/ABC/3TC), while Study 1490 used dolutegravir plus emtricitabine and tenofovir alafenamide (DTG + F/TAF).
The primary endpoint for both studies was the proportion of participants with plasma HIV-1 RNA less than 50 copies per mL at week 48. The non-inferiority of B/F/TAF was established at this time point and sustained through week 144.
Table 1: Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 48, 96, and 144
| Timepoint | Study 1489: B/F/TAF | Study 1489: DTG/ABC/3TC | Study 1490: B/F/TAF | Study 1490: DTG + F/TAF |
| Week 48 | 92.4%[1][2] | 93.0%[1][2] | 89%[3] | 93%[3] |
| Week 96 | 88% | 90% | 84.1%[4] | 86.5%[4] |
| Week 144 | 82%[5] | 84%[5] | 82%[5] | 84%[5] |
Across both studies, no significant differences in efficacy were observed based on baseline viral load, CD4 count, age, sex, or race.[3]
Safety and Tolerability
Both bictegravir and dolutegravir regimens were generally well-tolerated over the 144-week study period. The incidence of serious adverse events was similar between the treatment arms.
In Study 1489, drug-related adverse events were reported less frequently in the B/F/TAF group compared to the DTG/ABC/3TC group, with the primary difference being a lower incidence of nausea.[1] In Study 1490, the rates of drug-related adverse events were also lower in the bictegravir group compared to the dolutegravir group.[3] Discontinuation rates due to adverse events were low across all groups in both studies.
Table 2: Key Safety Outcomes
| Outcome | Study 1489: B/F/TAF | Study 1489: DTG/ABC/3TC | Study 1490: B/F/TAF | Study 1490: DTG + F/TAF |
| Drug-Related Adverse Events | 26%[1][2] | 40%[1][2] | 18%[3] | 26%[3] |
| Most Common Adverse Event (Drug-Related) | Nausea (5%)[1] | Nausea (17%)[1] | N/A | N/A |
| Discontinuation due to Adverse Events | 0% | 2% | 2%[3] | <1%[3] |
Weight gain was observed in all treatment groups across both studies, with no significant differences in the median change from baseline at week 144.
Resistance Profile
A key finding from these head-to-head trials is the high barrier to resistance for both bictegravir and dolutegravir. Through 144 weeks of treatment, no participants in either the B/F/TAF or the dolutegravir-containing regimen groups developed treatment-emergent resistance to any of the study drugs.[5] This indicates that both are robust options with a low risk of resistance development in treatment-naïve patients.
Experimental Protocols
The GS-US-380-1489 and GS-US-380-1490 studies were Phase 3, randomized, double-blind, multicenter, active-controlled, non-inferiority trials.
-
Participants: Treatment-naïve adults with HIV-1 infection. Key inclusion criteria included HIV-1 RNA ≥500 copies/mL and screening genotypes showing sensitivity to the nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) used in the respective trials. Study 1489 also required participants to be HLA-B*5701-negative.[1]
-
Randomization: Participants were randomized 1:1 to receive either the bictegravir-containing regimen or the dolutegravir-containing regimen.
-
Blinding: Both participants and investigators were masked to the treatment allocation.
-
Primary Endpoint: The proportion of participants with plasma HIV-1 RNA less than 50 copies per mL at week 48, as determined by the US Food and Drug Administration (FDA) snapshot algorithm.[1][3]
-
Secondary Endpoints: Included assessments of efficacy at other time points, safety and tolerability, and the development of antiretroviral resistance.
Mechanism of Action: Integrase Strand Transfer Inhibition
Both bictegravir and dolutegravir belong to the class of antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs). They share a common mechanism of action by targeting the HIV-1 integrase enzyme, which is crucial for the replication of the virus.
The HIV-1 integrase enzyme facilitates the integration of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. INSTIs, including bictegravir and dolutegravir, specifically inhibit the strand transfer step. By binding to the active site of the integrase enzyme, these drugs block the joining of the viral DNA to the host DNA, thereby preventing the establishment of a productive infection.
Conclusion
The head-to-head clinical trial data from the GS-US-380-1489 and GS-US-380-1490 studies provide strong evidence for the non-inferior efficacy of bictegravir compared to dolutegravir for the initial treatment of HIV-1 infection. Both INSTIs demonstrated a high barrier to resistance and were well-tolerated over a 144-week period. The choice between these two effective agents may be guided by factors such as their formulation with different NRTI backbones and individual patient characteristics.
References
- 1. Resistance Analysis of Bictegravir-Emtricitabine-Tenofovir Alafenamide in HIV-1 Treatment-Naive Patients through 48 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Three-year study of pre-existing drug resistance substitutions and efficacy of bictegravir/emtricitabine/tenofovir alafenamide in HIV-1 treatment-naive participants: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fixed-dose combination bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir-containing regimens for initial treatment of HIV-1 infection: week 144 results from two randomised, double-blind, multicentre, phase 3, non-inferiority trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Allosteric Integrase Inhibitors in Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 therapeutics is continually evolving, with a keen focus on developing novel agents that exhibit distinct mechanisms of action to overcome existing drug resistance and improve long-term treatment outcomes. Allosteric integrase inhibitors (ALLINIs) represent a promising new class of antiretrovirals that target the HIV-1 integrase (IN) enzyme at a site distinct from the catalytic active site targeted by currently approved integrase strand transfer inhibitors (INSTIs). This guide provides a comparative overview of the preclinical data for several novel ALLINIs, offering a valuable resource for researchers and drug development professionals in the field.
Mechanism of Action: A Departure from Conventional Integrase Inhibition
Unlike INSTIs, which block the strand transfer step of viral DNA integration into the host genome, ALLINIs have a unique multimodal mechanism of action.[1][2] They bind to a pocket at the dimer interface of the IN catalytic core domain, which is also the binding site for the host protein lens epithelium-derived growth factor (LEDGF/p75).[1][3] This interaction induces aberrant IN multimerization, leading to the formation of defective viral cores during the late stages of replication.[4] The resulting non-infectious virions are unable to complete reverse transcription and integration in the next round of infection.[1][4]
Preclinical Performance of Novel ALLINIs
This section summarizes the available preclinical data for prominent ALLINIs in development. The data is presented in tabular format for easy comparison of their antiviral potency, cytotoxicity, and pharmacokinetic profiles.
Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro antiviral efficacy and cytotoxicity of selected ALLINIs against various HIV-1 strains.
| Compound | HIV-1 Strain | Assay Cell Type | EC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| BI 224436 | HXB2 | PBMCs | 7.2[1] | >90[1] | >12,500 |
| NL4.3 | PBMCs | 14[1] | >90[1] | >6,428 | |
| IIIb | PBMCs | 15[1] | >90[1] | >6,000 | |
| Pirmitegravir (STP0404) | NL4-3 | PBMCs | 0.41[5] | >10[5] | >24,000[6] |
| Dual tropic 89.6 | CEMx174 cells | 1.4[6] | - | - | |
| BI-D | HIV-Luc | Spreading assay | 89 ± 23[7] | - | - |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; PBMCs: Peripheral Blood Mononuclear Cells.
Pharmacokinetic Properties
The pharmacokinetic profiles of these compounds have been evaluated in various preclinical animal models, providing insights into their potential for clinical development.
| Compound | Animal Model | Clearance (% Hepatic Flow) | Oral Bioavailability (F%) |
| BI 224436 | Rat | 0.7[1] | 54[1] |
| Monkey | 23[1] | 82[1] | |
| Dog | 8[1] | 81[1] | |
| Pirmitegravir (STP0404) | Rat | - | 92.8[5] |
| Dog | - | 50.6[5] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Mechanism of Action of Allosteric Integrase Inhibitors
Caption: Mechanism of action of allosteric integrase inhibitors.
Preclinical Evaluation Workflow for ALLINIs
Caption: General preclinical evaluation workflow for ALLINIs.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of preclinical candidates. Below are generalized methodologies for key experiments cited in this guide.
In Vitro Antiviral Activity Assay in PBMCs
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.
-
Infection: Stimulated PBMCs are infected with a laboratory-adapted strain of HIV-1 (e.g., HXB2, NL4.3) in the presence of serial dilutions of the test compound.
-
Incubation: The infected cells are cultured for a period of 5-7 days.
-
Endpoint Measurement: Viral replication is quantified by measuring the level of p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of p24 inhibition against the compound concentration and fitting the data to a dose-response curve.[1]
Cytotoxicity Assay
-
Cell Culture: A suitable human cell line (e.g., C8166, MT-2) or unstimulated PBMCs are seeded in 96-well plates.[1]
-
Compound Treatment: Cells are incubated with serial dilutions of the test compound for a period equivalent to the antiviral assay.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.[1]
Pharmacokinetic Studies in Animal Models
-
Animal Dosing: The test compound is administered to animal models (e.g., rats, dogs, monkeys) via intravenous (IV) and oral (PO) routes at a specified dose.
-
Sample Collection: Blood samples are collected at various time points post-dosing.
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability (F%) are calculated using non-compartmental analysis of the plasma concentration-time data.[1]
Conclusion
Novel allosteric integrase inhibitors demonstrate a compelling preclinical profile, characterized by potent antiviral activity, high therapeutic indices, and distinct resistance profiles compared to existing antiretroviral classes. The data presented in this guide highlight the potential of compounds like BI 224436 and Pirmitegravir (STP0404) as promising candidates for further clinical development. As research in this area progresses, continued evaluation in robust preclinical models will be essential to fully elucidate their therapeutic potential and pave the way for new treatment paradigms for individuals living with HIV-1.
References
- 1. journals.asm.org [journals.asm.org]
- 2. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 3. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic Site Integrase Inhibitor [natap.org]
- 4. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of First and Second-Generation Integrase Strand Transfer Inhibitors
A critical advancement in the management of HIV-1 infection has been the development of integrase strand transfer inhibitors (INSTIs). This class of antiretroviral drugs targets the HIV-1 integrase enzyme, a crucial component for the integration of the viral genome into the host cell's DNA, thereby halting the viral replication cycle. This guide provides an objective comparison of the performance of first and second-generation INSTIs, supported by experimental data from pivotal clinical trials.
First-generation INSTIs, which include raltegravir (B610414) and elvitegravir, were the first to be approved and demonstrated significant efficacy. However, the emergence of drug resistance prompted the development of second-generation INSTIs—dolutegravir (B560016), bictegravir, and cabotegravir (B606451)—which are characterized by a higher genetic barrier to resistance and improved pharmacological profiles.
Performance Comparison: Efficacy
The clinical efficacy of INSTIs is primarily measured by their ability to suppress viral replication to undetectable levels (HIV-1 RNA <50 copies/mL). Data from key clinical trials demonstrate the high efficacy of both generations, with second-generation agents showing non-inferiority or superiority in some cases.
Table 1: Comparison of Clinical Efficacy in Treatment-Naïve Adults (% Virologic Suppression)
| Clinical Trial | Drug (Generation) | Comparator | Week 48 Suppression Rate | Week 96 Suppression Rate | Key Findings & Citations |
| SPRING-2 | Dolutegravir (2nd) | Raltegravir (1st) | 88% | 81% | Dolutegravir was non-inferior to raltegravir.[1][2][3][4] |
| Raltegravir (1st) | Dolutegravir (2nd) | 85% | 76% | No treatment-emergent resistance was observed in the dolutegravir arm at week 48.[1][2][3] | |
| GS-US-380-1489 | Bictegravir (2nd) | Dolutegravir (2nd) | 92.4% | - | Bictegravir was non-inferior to dolutegravir.[5][6] |
| Dolutegravir (2nd) | Bictegravir (2nd) | 93.0% | - | No treatment-emergent resistance to any study drug was detected in either group.[5][6] | |
| FLAIR | Cabotegravir (2nd) + Rilpivirine (B1684574) (injectable) | ABC/DTG/3TC (oral) | - | 86.6% | Long-acting injectable cabotegravir plus rilpivirine was non-inferior to the daily oral regimen.[7][8] |
| ABC/DTG/3TC (oral) | Cabotegravir (2nd) + Rilpivirine (injectable) | - | 89.4% | At week 96, rates of virologic suppression were similar between the two groups.[7][8] | |
| DAWNING | Dolutegravir (2nd) | Lopinavir/ritonavir | 84% | - | In second-line treatment, dolutegravir was superior to a boosted protease inhibitor regimen.[9][10][11] |
| Lopinavir/ritonavir | Dolutegravir (2nd) | 70% | - | Dolutegravir-based therapy showed excellent outcomes even with pre-existing NRTI resistance.[9][12] |
Performance Comparison: Resistance Profiles
A key differentiator between the two generations of INSTIs is their resistance profile. Second-generation INSTIs exhibit a higher genetic barrier to resistance, meaning more viral mutations are required to confer clinically significant resistance. They also often retain activity against viral strains that are resistant to first-generation agents.
Table 2: In Vitro Activity and Resistance Profile of INSTIs
| Drug | Generation | Protein-Adjusted IC90/95 (ng/mL) | Fold Change in Susceptibility for Key Mutations |
| Raltegravir | First | 15[13] | Q148K: 27-fold increase in IC50[14] |
| Elvitegravir | First | 45[13] | T66I: 11-fold increase in IC50[14]E92Q: ~30-fold reduced susceptibility[15]Q148K: 77-fold increase in IC50[14] |
| Dolutegravir | Second | 64[13] | R263K: 2-fold reduced susceptibilityG118R: >5-fold reduced susceptibilityRetains activity against many RAL/EVG-resistant strains. |
| Bictegravir | Second | 162[13] | G118R: 2-3 fold reduced susceptibility[15]Generally retains activity against viruses with the N155H mutation.[15] |
| Cabotegravir | Second | 166[13] | G140S + Q148R: ~10-fold reduced susceptibility[15]Retains activity against many RAL/EVG-resistant strains. |
Performance Comparison: Safety and Tolerability
INSTIs are generally well-tolerated compared to older antiretroviral classes. Common adverse events include diarrhea, nausea, headache, and insomnia. More recently, some second-generation INSTIs have been associated with weight gain.
Table 3: Common Adverse Events and Drug Interactions
| Drug | Generation | Common Adverse Events (>10% incidence in trials) | Key Drug-Drug Interactions |
| Raltegravir | First | Nausea, headache, diarrhea[3] | Metabolized primarily by UGT1A1; potential interactions with strong inducers of UGT1A1. |
| Elvitegravir | First | Nausea, diarrhea | Must be co-administered with a pharmacokinetic booster (cobicistat), which inhibits CYP3A4, leading to numerous potential drug interactions. |
| Dolutegravir | Second | Nausea (17% in one trial), diarrhea, headache[5] | Primarily metabolized by UGT1A1 with a minor CYP3A4 component. Fewer drug interactions than elvitegravir. |
| Bictegravir | Second | Nausea (10% in one trial), diarrhea, headache[5] | Metabolized by both CYP3A4 and UGT1A1. |
| Cabotegravir | Second | Injection site reactions (for injectable formulation)[7][8] | Primarily metabolized by UGT1A1 and UGT1A9. |
Experimental Protocols
Phenotypic Drug Susceptibility Assay using a Recombinant Virus System
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50).
Methodology Overview:
-
Viral RNA Extraction: HIV-1 RNA is isolated from a patient's plasma sample.
-
Reverse Transcription and PCR: The viral RNA is converted to cDNA, and the integrase gene is amplified using polymerase chain reaction (PCR).
-
Recombinant Vector Construction: The amplified patient-derived integrase gene is inserted into an HIV-1 vector that lacks a functional integrase gene. This is a key step in recombinant DNA technology.
-
Virus Production: The recombinant vector is transfected into a suitable cell line (e.g., 293T cells) to produce replication-defective virus particles that contain the patient's integrase enzyme.
-
Susceptibility Testing: Target cells (e.g., U87 cells expressing CD4 and a coreceptor) are infected with the recombinant virus in the presence of serial dilutions of the INSTI being tested.
-
Readout: After a set incubation period, viral replication is quantified. This is often done by measuring the activity of a reporter gene (like luciferase) that is included in the viral vector.
-
IC50 Calculation: The data are used to generate a dose-response curve, from which the IC50 value is calculated. The IC50 of the patient's virus is compared to a wild-type reference virus to determine the "fold change" in susceptibility.
In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
General Protocol:
-
Cell Seeding: A suitable cell line (e.g., peripheral blood mononuclear cells or a T-cell line) is seeded into a multi-well plate.
-
Drug Dilution: The INSTI is prepared in a series of concentrations.
-
Infection: The cells are infected with a laboratory strain of HIV-1.
-
Drug Addition: The different concentrations of the INSTI are added to the infected cells.
-
Incubation: The plate is incubated for a period that allows for viral replication (typically 3-7 days).
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done through various methods, such as a p24 antigen ELISA, a reverse transcriptase activity assay, or a cell viability assay (like an MTT assay) that measures the cytopathic effect of the virus.[9]
-
Data Analysis: The results are plotted as percent inhibition versus drug concentration, and a non-linear regression analysis is used to determine the IC50 value.[6]
Visualizations
Caption: HIV Integration Pathway and INSTI Mechanism of Action.
Caption: Workflow for a Recombinant Virus Phenotypic Assay.
References
- 1. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 3. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
assessing the in vitro inhibitory concentrations of various INSTIs
An essential component of antiretroviral therapy, integrase strand transfer inhibitors (INSTIs) are a class of drugs that target the HIV-1 integrase enzyme, a critical component for viral replication. This guide provides a comparative analysis of the in vitro inhibitory concentrations of several key INSTIs, details the experimental methods used to determine these values, and illustrates the underlying biological and experimental pathways. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed comparisons and further investigation.
Comparative In Vitro Inhibitory Concentrations of INSTIs
The potency of INSTIs is commonly measured by their half-maximal inhibitory concentration (IC50) in cell-free strand transfer assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays. These values can be influenced by experimental conditions, such as the presence of serum proteins.[1] The following tables summarize the in vitro inhibitory activities of five prominent INSTIs against HIV-1.
Cell-Free Strand Transfer Assay Data (IC50)
This assay measures the direct inhibition of the purified HIV-1 integrase enzyme's strand transfer activity.
| INSTI | IC50 (nM) | Remarks |
| Raltegravir | 2 - 7[2][3] | - |
| Dolutegravir | 2.7[4][5] | - |
| Elvitegravir (B1684570) | 7.2[6] | Serum-free IC50 reported as 0.2 nM.[7] |
| Cabotegravir (B606451) | 77.8 ± 22.4[8] | Data from recombinant HTLV-1 integrase. |
| Bictegravir | 4.3 ng/mL (~9.6 nM)[9] | - |
Cell-Based Antiviral Activity Data (EC50/IC95)
This assay measures the ability of the drug to inhibit HIV replication in cell cultures, providing a more biologically relevant context.
| INSTI | Value (nM) | Assay Conditions |
| Raltegravir | 19 (IC95)[3][10] | Cell-based assay with 10% Fetal Bovine Serum (FBS). |
| 31 (IC95)[3][10] | Cell-based assay with 50% Normal Human Serum (NHS). | |
| Dolutegravir | 0.51 (EC50)[4] | Peripheral Blood Mononuclear Cells (PBMCs). |
| 0.71 (EC50)[4] | MT-4 cells. | |
| Elvitegravir | 0.9 (EC50)[6] | HIV-1 infection assays. |
| 12 (EC90)[7] | PBMCs. | |
| Cabotegravir | 0.22 (EC50) | Equivalent to 0.10 ng/mL against wild-type HIV-1.[11] |
| Bictegravir | 1.2 - 2.5 (EC50)[12] | Against various HIV-1 isolates. |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental protocols, cell types, and virus strains.
Experimental Protocols
Key Experiment: In Vitro Integrase Strand Transfer Assay
The determination of an INSTI's IC50 value is commonly performed using a non-radioactive strand transfer assay in a 96-well format. This assay is suitable for high-throughput screening and characterization of inhibitory compounds.
Principle of the Assay The assay quantifies the ability of HIV-1 integrase to ligate a biotin-labeled donor substrate (DS) DNA (mimicking the viral DNA end) to a digoxigenin (B1670575) (DIG)-labeled target substrate (TS) DNA. The resulting integrated product is captured on a streptavidin-coated plate and detected using an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.[13]
Detailed Methodology [13]
-
Plate Preparation : A streptavidin-coated 96-well plate is utilized.
-
Reagent Preparation : All reagents, including reaction buffers and blocking solutions, are pre-warmed to 37°C. Test compounds (INSTIs) are serially diluted in the reaction buffer.
-
Donor Substrate Coating : 100 µL of the biotin-labeled DS DNA solution is added to each well and incubated for 30 minutes at 37°C to allow binding to the streptavidin-coated surface.
-
Washing and Blocking : The DS DNA solution is aspirated, and wells are washed five times with 300 µL of wash buffer. Subsequently, 200 µL of blocking solution is added to each well and incubated for 30 minutes at 37°C to prevent non-specific binding.
-
Integrase Binding : After aspirating the blocking solution and washing, 100 µL of diluted HIV-1 integrase enzyme is added to each well (except "no enzyme" controls) and incubated for 30 minutes at 37°C.
-
Inhibitor Addition : 50 µL of the diluted test compounds or control inhibitors are added to the appropriate wells and incubated for 5 minutes at room temperature.
-
Strand Transfer Reaction : The reaction is initiated by adding 50 µL of the DIG-labeled TS DNA solution to each well. The plate is then incubated for 30 minutes at 37°C.
-
Detection :
-
The reaction mixture is aspirated, and wells are washed five times.
-
100 µL of diluted anti-DIG-HRP antibody conjugate is added and incubated for 30 minutes at 37°C.
-
The antibody solution is aspirated, and wells are washed five times.
-
100 µL of a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped with a stop solution.
-
-
Data Analysis : The absorbance is read using a plate reader. The percentage of inhibition is calculated relative to positive (enzyme, no inhibitor) and negative (no enzyme) controls. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Mandatory Visualizations
HIV-1 DNA Integration Pathway and INSTI Mechanism of Action
HIV-1 integrase catalyzes the insertion of the viral DNA into the host chromosome in a two-step process.[14][15] INSTIs act by binding to the integrase active site and blocking the strand transfer step, which prevents the covalent linking of viral DNA to the host genome.[16]
Caption: HIV-1 integration pathway and the inhibitory action of INSTIs.
Experimental Workflow for In Vitro Strand Transfer Assay
The following diagram outlines the sequential steps involved in determining the inhibitory concentration of INSTIs using a standard ELISA-based strand transfer assay.
Caption: Experimental workflow for the Integrase Strand Transfer Assay.
References
- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hivclinic.ca [hivclinic.ca]
- 8. Cabotegravir, the Long-Acting Integrase Strand Transfer Inhibitor, Potently Inhibits Human T-Cell Lymphotropic Virus Type 1 Transmission in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bictegravir Plus Tenofovir Alafenamide Nanoformulation as a Long-Acting Pre-Exposure Prophylaxis Regimen: Application of Modeling to Design Non-Human Primate Pharmacokinetic Experiments [frontiersin.org]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Pharmacokinetics and antiviral activity of cabotegravir and rilpivirine in cerebrospinal fluid following long-acting injectable administration in HIV-infected adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Analysis of the Metabolic Pathways of HIV Integrase Inhibitors
Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the metabolic pathways of five key integrase strand transfer inhibitors (INSTIs): raltegravir (B610414), elvitegravir (B1684570), dolutegravir (B560016), bictegravir (B606109), and cabotegravir. This document summarizes quantitative pharmacokinetic data, outlines experimental methodologies from key studies, and visualizes the metabolic pathways to offer a comprehensive resource for understanding the disposition of these critical antiretroviral agents.
Introduction
Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy (ART) for the treatment of HIV-1 infection. Their efficacy and favorable safety profiles have led to their widespread use. A thorough understanding of their metabolic pathways is crucial for predicting drug-drug interactions, understanding pharmacokinetic variability, and guiding the development of new agents. This guide provides an in-depth comparison of the metabolism of five commonly prescribed INSTIs.
Comparative Metabolic Pathways and Pharmacokinetics
The metabolic fate of integrase inhibitors is diverse, with primary routes involving either UDP-glucuronosyltransferase (UGT) or cytochrome P450 (CYP) enzymes. This fundamental difference in metabolism significantly influences their drug-drug interaction profiles and clinical use.
Raltegravir is primarily metabolized through glucuronidation mediated by the UGT1A1 enzyme.[1][2] This pathway bypasses the CYP450 system, resulting in a lower potential for drug-drug interactions with agents that are substrates, inhibitors, or inducers of CYP enzymes.
Elvitegravir , in contrast, is predominantly metabolized by CYP3A4, with a minor contribution from UGT1A1/3.[3] Due to extensive first-pass metabolism, elvitegravir requires co-administration with a pharmacokinetic enhancer, such as cobicistat (B1684569) or ritonavir (B1064), which are potent CYP3A4 inhibitors. This boosting increases elvitegravir's bioavailability and prolongs its half-life, allowing for once-daily dosing.[4]
Dolutegravir follows a metabolic path similar to raltegravir, with UGT1A1 being the primary enzyme responsible for its glucuronidation.[5] A minor portion of dolutegravir is metabolized by CYP3A.[5] This metabolic profile contributes to its relatively low potential for clinically significant drug-drug interactions.
Bictegravir is metabolized by both CYP3A4 and UGT1A1, with both pathways contributing significantly to its clearance.[6] Despite its dual metabolic pathways, bictegravir does not require a pharmacokinetic booster.
Cabotegravir is primarily metabolized by UGT1A1, with a smaller contribution from UGT1A9.[7] Similar to raltegravir and dolutegravir, its minimal involvement with the CYP450 system results in a favorable drug-drug interaction profile.
The following tables summarize the key pharmacokinetic parameters and metabolic profiles of these five integrase inhibitors.
Table 1: Primary Metabolizing Enzymes and Major Metabolites
| Integrase Inhibitor | Primary Metabolizing Enzyme(s) | Major Metabolite(s) |
| Raltegravir | UGT1A1[1][2] | Raltegravir-glucuronide |
| Elvitegravir | CYP3A4 (major), UGT1A1/3 (minor)[3] | Hydroxylated and glucuronidated metabolites |
| Dolutegravir | UGT1A1 (major), CYP3A (minor)[5] | Dolutegravir-ether glucuronide |
| Bictegravir | CYP3A4 and UGT1A1[6] | Oxidative metabolites and glucuronide conjugates |
| Cabotegravir | UGT1A1 (major), UGT1A9 (minor)[7] | Cabotegravir-glucuronide |
Table 2: Comparative Pharmacokinetic Parameters in Healthy Adults (Single Oral Dose)
| Parameter | Raltegravir (400 mg) | Elvitegravir (150 mg) (boosted with cobicistat) | Dolutegravir (50 mg) | Bictegravir (75 mg) | Cabotegravir (30 mg) |
| Tmax (h) | ~1.0-4.0 | ~4.0 | ~2.0-2.5 | ~2.0-4.0 | ~3.0 |
| Cmax (ng/mL) | ~2,246 | ~1,700 | ~3,000 | ~4,300 | ~2,100 |
| AUC (ng·h/mL) | ~10,776 | ~28,000 | ~50,000 | ~65,000 | ~60,000 |
| t1/2 (h) | ~7-12[8] | ~9.5[1] | ~14[5] | ~17.3 | ~41 |
| Protein Binding (%) | ~83 | >98 | >99 | >99 | >99.8 |
Note: Pharmacokinetic parameters can vary depending on the study population, formulation, and food intake. The values presented here are approximate and intended for comparative purposes.
Table 3: Mass Balance and Excretion Data in Humans (% of Administered Dose)
| Excretion Route | Raltegravir | Elvitegravir (boosted) | Dolutegravir | Bictegravir | Cabotegravir |
| Total Recovery (%) | ~83 | ~101.5 | ~95.6[5] | ~95.3 | ~85.3 |
| Feces (%) | 51 | 94.8[4] | 64.0[5] | >60 | 58.5 |
| - Unchanged Drug | Major | N/A | ~53 | Major | 47 |
| Urine (%) | 32 | 6.7[4] | 31.6[5] | ~35 | 26.8 |
| - Unchanged Drug | ~9 | N/A | <1 | <1 | <1 |
| - Glucuronide | ~23 | N/A | 18.9[5] | Major | Major |
Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the primary metabolic pathways for each integrase inhibitor.
References
- 1. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Boosted-Elvitegravir in HIV-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of the safety, efficacy, and pharmacokinetics of elvitegravir with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro interaction of the HIV protease inhibitor ritonavir with herbal constituents: changes in P-gp and CYP3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elvitegravir/Cobicistat Pharmacokinetics in Pregnant and Postpartum Women with HIV - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Virologic Failure in Patients on INSTI-Based Regimens
An Objective Guide for Researchers and Drug Development Professionals
Integrase Strand Transfer Inhibitors (INSTIs) have become a cornerstone of modern antiretroviral therapy (ART) due to their high efficacy, rapid virologic suppression, and favorable tolerability profiles.[1][2] This guide provides a detailed comparison of virologic failure rates, resistance pathways, and management strategies associated with various INSTI-based regimens, including those containing bictegravir (B606109) (BIC), dolutegravir (B560016) (DTG), cabotegravir (B606451) (CAB), and elvitegravir (B1684570) (EVG).
Defining Virologic Failure
Before comparing regimen performance, it is crucial to establish a clear definition of virologic failure. Generally, it is defined as the inability to achieve or maintain an HIV-1 RNA level below 200 copies/mL.[3][4][5] More specific definitions include:
-
Incomplete Virologic Response: Two consecutive plasma HIV-1 RNA levels above 200 copies/mL after 24 weeks of initiating a regimen.[3][5]
-
Virologic Rebound: Confirmed HIV-1 RNA of at least 200 copies/mL after a period of virologic suppression.[3][5]
-
Low-Level Viremia: A confirmed detectable HIV-1 RNA level that remains below 200 copies/mL.[5] While not strictly a failure, persistent low-level viremia (e.g., >50 copies/mL) can be a marker for future treatment failure.[6]
Comparative Rates of Virologic Failure
The rates of virologic failure (VF) and the emergence of resistance-associated mutations (RAMs) are critical metrics for comparing INSTI-based regimens. Second-generation INSTIs, such as bictegravir and dolutegravir, are recognized for their higher genetic barrier to resistance compared to first-generation agents like raltegravir (B610414) and elvitegravir.[1]
A 2024 systematic review of 50 clinical studies provided the following comparative data on virologic failure and resistance emergence for the latest INSTIs:[7][8]
| INSTI | Patient Population | Virologic Failure (VF) Rate | Resistance Mutations (RAMs) at VF |
| Dolutegravir (DTG) | ART-Naïve | 0.7% - 4.0% | 0.3% (in one study) |
| ART-Experienced | 0% - 8.1% | 0% - 1.9% | |
| Bictegravir (BIC) | ART-Naïve | 0.6% - 1.4% | None Reported |
| ART-Experienced | 0% - 2.0% | None Reported | |
| Cabotegravir (CAB) | ART-Naïve | 0.6% - 9.0% | 0.1% - 5.4% |
| ART-Experienced | 0.4% - 2.3% | 0.3% - 1.9% |
Data sourced from a systematic literature review published in 2024.[7][8]
The review concluded that bictegravir had the lowest observed rates of virologic failure and no reported cases of emergent resistance in the 11 studies analyzed.[7]
Long-Acting Injectable Cabotegravir: For long-acting injectable cabotegravir (in combination with rilpivirine), virologic failure rates are generally low but the emergence of INSTI resistance among those who do fail is a notable concern. A meta-analysis found VF rates to be around 1% in switch-suppressed studies, but INSTI resistance was detected in approximately 41% to 71% of those who failed.[9] Real-world cohort studies have also confirmed low VF rates (around 1.2%), but underscore that when failure occurs, the selection of both NNRTI and INSTI resistance mutations is common.[10][11]
Elvitegravir: In studies of the single-tablet regimen containing elvitegravir/cobicistat/emtricitabine/tenofovir (EVG/COBI/FTC/TDF), virologic failure through 144 weeks led to emergent resistance mutations in the integrase and/or reverse transcriptase genes in 18 out of 701 patients.[12] The most common resistance pattern was the combination of the E92Q mutation in integrase with M184V/I in reverse transcriptase.[12]
Mechanisms and Pathways
Mechanism of INSTI Action and Resistance
INSTIs function by blocking the strand transfer step of HIV DNA integration into the host cell's genome, a critical phase of the viral lifecycle.[1] Resistance typically arises from specific mutations within the HIV-1 integrase enzyme. These mutations can alter the active site, reducing the binding affinity of the drug and allowing viral integration to proceed.[13][14]
There are two primary pathways that can lead to INSTI resistance:
-
Direct Mutation: Amino acid substitutions in the integrase protein reduce the drug's effectiveness, but the enzyme remains active enough to complete integration. This allows for the production of new, resistant viruses.[13][15]
-
Unintegrated DNA: When INSTIs block integration, unintegrated circular forms of viral DNA can accumulate in the cell. These forms, particularly 2-LTR circles, may act as a reservoir that can integrate later if treatment is interrupted, or potentially contribute to low-level viral production.[13][15][16]
Key Resistance Mutations
Different INSTIs are associated with distinct resistance mutation pathways.
-
First-Generation (Raltegravir, Elvitegravir): Primary resistance pathways involve mutations at positions Y143, Q148, and N155 in the integrase enzyme.[14][16] For elvitegravir specifically, key mutations include T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H.[12][17]
-
Second-Generation (Dolutegravir, Bictegravir): These drugs have a higher barrier to resistance. While they retain activity against many viruses with first-generation INSTI mutations, specific pathways can lead to resistance.[18] For dolutegravir, mutations like G118R and R263K are notable, though they often reduce viral fitness.[18] Resistance to dolutegravir and bictegravir remains rare, especially in treatment-naïve patients.[19][20]
Experimental Protocols and Methodologies
The assessment of virologic failure and drug resistance relies on standardized laboratory procedures.
Protocol for Virologic Failure Assessment and Resistance Testing
A typical clinical workflow for a patient on an INSTI-based regimen involves routine monitoring of HIV-1 RNA levels. An elevation in viral load triggers a confirmatory process and subsequent investigation.
1. Definition and Confirmation of Virologic Failure: As per guidelines, virologic failure is the confirmed inability to maintain HIV-1 RNA below 200 copies/mL.[6] A single detectable viral load ("blip") is often followed by a return to suppression, whereas a confirmed second high viral load indicates failure.[5]
2. Genotypic Resistance Testing: This is the standard method for identifying drug resistance mutations.[21][22]
-
Objective: To sequence the HIV protease, reverse transcriptase, and integrase genes to detect mutations known to confer drug resistance.[22][23]
-
Methodology:
-
Sample Collection: A plasma sample is collected from the patient, typically requiring a viral load of >500 or >1000 copies/mL for successful amplification.[21][24]
-
RNA Extraction: Viral RNA is extracted from the plasma.
-
RT-PCR and PCR: The viral RNA is converted to cDNA, and the target gene regions are amplified using Polymerase Chain Reaction (PCR).[25]
-
Sequencing: The amplified DNA is sequenced using methods like Sanger sequencing or Next-Generation Sequencing (NGS).[22]
-
Data Analysis: The patient's viral sequence is compared to a wild-type reference sequence. Detected mutations are cross-referenced with databases (e.g., Stanford HIV Drug Resistance Database) to interpret their impact on drug susceptibility.[24]
-
3. Phenotypic Resistance Testing: This method provides a direct measure of drug susceptibility.
-
Objective: To determine the concentration of a drug required to inhibit viral replication by 50% (IC50).[22]
-
Methodology: The patient's viral genes are inserted into a recombinant virus. This virus is then cultured in the presence of varying concentrations of antiretroviral drugs to measure how effectively each drug suppresses its replication compared to a wild-type virus.[22][23] Phenotypic testing is more complex and less commonly used than genotypic testing but can be valuable in complex cases.[22]
Logical Framework for Clinical Decision-Making
Upon confirmation of virologic failure and obtaining resistance testing results, a structured decision-making process is essential for selecting a new, effective regimen.
References
- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrase inhibitor-based regimens result in more rapid virologic suppression rates among treatment-naïve human immunodeficiency virus–infected patients compared to non-nucleoside and protease inhibitor–based regimens in a real-world clinical setting: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Core Concepts - Evaluation and Management of Virologic Failure - Antiretroviral Therapy - National HIV Curriculum [hiv.uw.edu]
- 4. Virologic failure: When to modify therapy | Johns Hopkins HIV Guide [hopkinsguides.com]
- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 6. Second-Line ART After Treatment Failure or for Regimen Simplification - Clinical Guidelines Program [hivguidelines.org]
- 7. HIV-1 resistance and virological failure to treatment with the integrase inhibitors bictegravir, cabotegravir, and dolutegravir: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Virological Failure After Switch to Long-Acting Cabotegravir and Rilpivirine Injectable Therapy: An In-depth Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long‐acting injectable cabotegravir and rilpivirine in observational cohort studies: A systematic review on virological failure, resistance and re‐suppression outcomes in virally suppressed individuals living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Different Pathways Leading to Integrase Inhibitors Resistance [frontiersin.org]
- 17. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integrase Inhibitor Resistance Mechanisms and Structural Characteristics in Antiretroviral Therapy-Experienced, Integrase Inhibitor-Naive Adults with HIV-1 Infection Treated with Dolutegravir plus Two Nucleoside Reverse Transcriptase Inhibitors in the DAWNING Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thebodypro.com [thebodypro.com]
- 20. The cornerstone of HIV treatment may be losing some of its power: will dolutegravir resistance become a problem? | aidsmap [aidsmap.com]
- 21. HIV 1 genotypic resistance testing (protease and reverse transcriptase region) [qehbpathology.uk]
- 22. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 23. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 24. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 25. hiv.guidelines.org.au [hiv.guidelines.org.au]
Safety Operating Guide
Proper Disposal of HIV-1 Integrase Inhibitors: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of HIV-1 integrase inhibitors, a class of antiretroviral drugs. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
HIV-1 integrase inhibitors, like other pharmaceutical compounds, require specific disposal procedures to prevent their release into the environment and to neutralize their biological activity. Improper disposal can lead to contamination of water systems and potential harm to aquatic life and human health.
General Laboratory Waste Management Principles
All laboratory waste, including that contaminated with HIV-1 integrase inhibitors, should be managed according to established institutional and regulatory guidelines. Key principles include:
-
Segregation: Chemical waste must be segregated from regular trash, sharps, and biohazardous waste. Incompatible chemicals should never be mixed.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Containment: Waste should be stored in appropriate, leak-proof containers.
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, lab coats, and safety glasses, must be worn when handling chemical waste.
Disposal Procedures for HIV-1 Integrase Inhibitors
For surplus, expired, or contaminated HIV-1 integrase inhibitors, several disposal options are available, ranging from collection by a licensed waste contractor to chemical inactivation prior to disposal.
1. Collection by a Licensed Hazardous Waste Contractor:
This is the most straightforward and often the required method for disposal of pharmaceutical waste.
-
Step 1: Accumulate waste HIV-1 integrase inhibitors (pure compounds, solutions, or contaminated materials) in a designated, properly labeled hazardous waste container.
-
Step 2: Ensure the container is sealed and stored in a designated satellite accumulation area within the laboratory.
-
Step 3: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
2. Chemical Inactivation:
For liquid waste containing HIV-1 integrase inhibitors, chemical inactivation can be an effective pretreatment step to degrade the active pharmaceutical ingredient before collection. Advanced Oxidation Processes (AOPs) are particularly effective for the degradation of complex organic molecules.
Important Note: These chemical inactivation procedures should be performed by trained personnel in a fume hood with appropriate PPE. The efficacy of the degradation should be verified if possible, and the final waste stream must still be disposed of as hazardous chemical waste according to institutional guidelines.
Experimental Protocol: Degradation using Fenton's Reagent
Fenton's reagent generates highly reactive hydroxyl radicals that can oxidize and break down organic compounds.
Materials:
-
Waste solution containing HIV-1 integrase inhibitor
-
Ferrous sulfate (B86663) (FeSO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
Procedure:
-
pH Adjustment: Adjust the pH of the waste solution to 3.0-3.5 using sulfuric acid. This is the optimal pH range for the Fenton reaction.
-
Addition of Iron Catalyst: Add ferrous sulfate to the solution. A common starting concentration is 1 part Fe²⁺ to 5-10 parts H₂O₂ by weight.
-
Addition of Hydrogen Peroxide: Slowly add 30% hydrogen peroxide to the stirring solution. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Reaction: Allow the reaction to proceed for 1-2 hours with continuous stirring. The reaction time may need to be optimized based on the specific inhibitor and its concentration.
-
Neutralization and Precipitation: After the reaction is complete, raise the pH to between 7.0 and 8.0 with sodium hydroxide. This will precipitate the iron as ferric hydroxide (Fe(OH)₃).
-
Settling and Decanting: Allow the precipitate to settle. Decant the supernatant.
-
Disposal: The supernatant and the iron sludge must be collected and disposed of as hazardous chemical waste.
Experimental Protocol: Degradation using Ozonolysis
Ozonolysis can cleave double bonds within the molecular structure of the inhibitors, leading to their degradation.
Materials:
-
Waste solution containing this compound
-
Ozone generator
-
Gas dispersion tube
-
Reaction vessel with a gas outlet
-
Trap for excess ozone (e.g., potassium iodide solution)
-
Solvent (if the inhibitor is not in a suitable solution)
Procedure:
-
Setup: Dissolve the this compound waste in a suitable solvent (e.g., methanol (B129727) or dichloromethane) in the reaction vessel. Place the vessel in a cold bath (e.g., ice-water or dry ice-acetone) to control the reaction temperature, typically around -78°C.
-
Ozone Generation: Bubble ozone gas from the generator through the solution via the gas dispersion tube.
-
Monitoring: Continue the ozonolysis until the solution turns a pale blue color, indicating the presence of excess ozone.
-
Quenching: Stop the ozone flow and purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Workup: Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and water, to the solution to quench the ozonide intermediate.
-
Disposal: The resulting solution contains the degradation products and must be collected and disposed of as hazardous chemical waste.
Data on Disposal Parameters
| Parameter | Fenton's Reagent | Ozonolysis | High-Temperature Incineration |
| Operating Principle | Generation of hydroxyl radicals | Cleavage of double bonds by ozone | Thermal destruction |
| Typical Reagents | FeSO₄, H₂O₂ | O₃, reducing agent (e.g., DMS) | None |
| Optimal pH | 3.0 - 3.5 | Not applicable | Not applicable |
| Operating Temperature | Ambient (can be exothermic) | Low temperatures (e.g., -78°C) | >850°C |
| Waste Form | Aqueous solutions | Organic or aqueous solutions | Solids, liquids, semi-solids |
| Byproducts | Iron sludge, simpler organic acids | Carbonyl compounds | Ash, flue gases |
| Disposal of Effluent | As hazardous chemical waste | As hazardous chemical waste | Landfilling of ash |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By following these guidelines and procedures, laboratories can ensure the safe and responsible disposal of HIV-1 integrase inhibitors, thereby protecting personnel and the environment. Always consult your institution's specific waste management policies and your EHS office for guidance.
Safeguarding Researchers: A Comprehensive Guide to Handling HIV-1 Integrase Inhibitors
Essential safety protocols and logistical plans are critical for researchers and drug development professionals handling HIV-1 integrase inhibitors. Due to their potent nature, these compounds necessitate stringent personal protective equipment (PPE) standards, meticulous handling procedures, and clearly defined disposal methods to ensure personnel safety and prevent environmental contamination.
HIV-1 integrase inhibitors are a class of antiretroviral drugs that block the action of integrase, an essential enzyme for HIV replication.[1][2][3] While crucial in therapeutic contexts, in a laboratory setting, these potent active pharmaceutical ingredients (APIs) require careful management. This guide provides procedural, step-by-step guidance for the safe handling of these compounds, from receipt to disposal.
Personal Protective Equipment (PPE)
The consistent recommendation across safety data sheets (SDS) for various HIV-1 integrase inhibitors is the use of a comprehensive suite of PPE to minimize exposure. Engineering controls, such as fume hoods and ventilated balance enclosures, should be the primary line of defense, with PPE serving as a critical secondary barrier.[4]
Table 1: Recommended Personal Protective Equipment for Handling HIV-1 Integrase Inhibitors
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile or other chemical-resistant gloves. | To prevent skin contact with the compound. The outer glove should be removed immediately after handling. |
| Body Protection | A dedicated, disposable, solid-front lab coat or gown with long sleeves and tight-fitting cuffs. | To protect clothing and skin from contamination. Should not be worn outside the designated work area. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect the eyes and face from splashes or airborne particles. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling the compound in powdered form, during spill cleanup, or when aerosols may be generated. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Occupational Exposure and Control
Specific Occupational Exposure Limits (OELs) for many HIV-1 integrase inhibitors have not been formally established in publicly available safety data sheets.[5][6] In the absence of defined OELs, a conservative approach is to handle these compounds as highly potent APIs. The pharmaceutical industry often uses a system of Occupational Exposure Bands (OEBs) or control banding to categorize compounds based on their potency and potential health effects, which then dictates the required level of containment and handling precautions.[5][7][8][9]
The European Medicines Agency (EMA) advocates for the establishment of health-based exposure limits, such as the Permitted Daily Exposure (PDE), to manage the risk of cross-contamination in shared facilities.[4][10][11][12][13] Researchers should consult with their institution's environmental health and safety (EHS) department to conduct a formal risk assessment and determine the appropriate containment and handling strategies.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on best practices for handling potent pharmaceutical compounds and should be adapted to specific laboratory conditions and institutional policies.
1. Receiving and Storing the Compound:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be wiped down with an appropriate decontaminating solution before being brought into the laboratory.
-
Store the compound in a clearly labeled, sealed, and dedicated secondary container in a secure, well-ventilated area, adhering to any specific temperature or light-sensitivity requirements noted in the SDS.
2. Weighing the Powdered Compound:
-
All weighing of powdered HIV-1 integrase inhibitors must be performed in a ventilated balance enclosure (VBE) or a fume hood to control airborne particles.[14]
-
Cover the work surface with disposable bench paper.
-
Don all required PPE, including respiratory protection.
-
Use dedicated spatulas and weigh boats.
-
Avoid pouring the powder directly from the stock bottle to minimize dust generation.[14] Use a spatula to carefully transfer small amounts.
-
Immediately after weighing, securely close the stock container and the container with the weighed compound.
-
Decontaminate the exterior of all containers and the weighing equipment before removing them from the enclosure.
3. Dissolving the Compound:
-
The dissolution of the weighed powder should also be performed within a fume hood.
-
Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Once the compound is fully dissolved, it generally poses a lower risk of inhalation, but appropriate PPE must still be worn as the risk of skin contact and ingestion remains.[14][15]
4. General Handling of Solutions:
-
All manipulations of solutions containing HIV-1 integrase inhibitors should be performed over a disposable, absorbent mat to contain any potential spills.
-
Use positive displacement pipettes or dedicated pipette tips to handle solutions.
-
Never mouth-pipette.
Operational and Disposal Plan
A clear and comprehensive plan for the entire lifecycle of the compound within the laboratory is essential for safety and compliance.
Workflow for Handling HIV-1 Integrase Inhibitors
Caption: This diagram outlines the key steps for the safe handling and disposal of HIV-1 integrase inhibitors.
Disposal Plan:
All waste generated from handling HIV-1 integrase inhibitors is considered hazardous and must be disposed of according to institutional and local regulations. This is similar to the handling of cytotoxic waste.[6][16][17][18]
Table 2: Disposal Plan for HIV-1 Integrase Inhibitor Waste
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant container lined with a designated hazardous waste bag (often yellow or purple). | Includes contaminated gloves, gowns, bench paper, weigh boats, pipette tips, and vials. Seal the bag when three-quarters full and place it in the designated hazardous waste collection area. |
| Liquid Waste | Labeled, leak-proof, chemical-resistant container. | Includes unused solutions and rinse from decontaminating glassware. Do not mix with other chemical waste streams unless approved by EHS. |
| Sharps | Labeled, puncture-proof sharps container. | Includes needles and syringes used for transferring solutions. |
Decontamination Procedure:
-
Equipment: All non-disposable equipment (spatulas, glassware, etc.) should be decontaminated immediately after use. This typically involves rinsing with a solvent that will dissolve the compound, followed by a thorough wash with an appropriate laboratory detergent. The rinse and wash solutions should be collected as hazardous liquid waste.
-
Work Area: At the end of each work session, the work surface within the fume hood or ventilated enclosure should be wiped down with a decontaminating solution, followed by a clean water rinse. All wipes should be disposed of as solid hazardous waste.
In the event of a spill, evacuate the immediate area and follow your institution's established spill cleanup procedures for potent compounds. Do not attempt to clean up a significant spill of powdered compound without appropriate training and respiratory protection.
By adhering to these stringent safety and logistical protocols, research institutions can build a culture of safety, ensuring the well-being of their personnel while advancing critical research in the field of HIV treatment.
References
- 1. mtpinnacle.com [mtpinnacle.com]
- 2. cdc.gov [cdc.gov]
- 3. youtube.com [youtube.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 6. benchchem.com [benchchem.com]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ilcdover.com [ilcdover.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Setting health based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Establishing Health-Based Exposure Limits for Active Pharmaceutical Ingredients [intertek.com]
- 13. lifescientia.com [lifescientia.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. danielshealth.ca [danielshealth.ca]
- 17. documents.uow.edu.au [documents.uow.edu.au]
- 18. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
